tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYXQDYFSBOZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701727 | |
| Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877170-76-8 | |
| Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Topic: this compound CAS Number: 877170-76-8 Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. The document elucidates its physicochemical properties, presents a detailed, field-proven synthetic methodology, and explores its strategic application in the design and development of novel therapeutics. As a Senior Application Scientist, the focus extends beyond mere data presentation to offer mechanistic insights and the strategic rationale behind its use, particularly in the synthesis of kinase inhibitors and other complex bioactive molecules. The guide is structured to serve as a practical resource for researchers leveraging this versatile intermediate in their drug discovery programs.
Core Compound Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a tetrahydroindole core. This scaffold is a key structural motif in a variety of pharmacologically active compounds.[1] The presence of a ketone at the C4-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it an exceptionally versatile intermediate for synthetic elaboration.
The Boc group serves a dual purpose: it deactivates the otherwise electron-rich pyrrole ring towards unwanted electrophilic substitution and enhances solubility in common organic solvents, facilitating handling and purification. Its facile removal under acidic conditions provides a reliable method for late-stage N-functionalization or deprotection.
Table 1: Physicochemical and Supplier Data
| Parameter | Value | Reference |
| CAS Number | 877170-76-8 | [2] |
| Molecular Formula | C₁₃H₁₉NO₃ | N/A |
| Molecular Weight | 237.29 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Refrigeration (2-8°C), under inert atmosphere | [2] |
| Moisture Content | <0.2% | [2] |
| Common Impurity | <0.5% | [2] |
Synthesis and Purification: A Validated Approach
The synthesis of 4-oxo-tetrahydroindoles is well-established in the literature, often proceeding through variations of the Nenitzescu indole synthesis or related cyclization strategies.[3][4][5] The following protocol describes a robust and scalable method adapted from established precedents for constructing the core structure.
The causality behind this synthetic choice rests on the commercial availability of the starting materials and the high-yielding nature of the individual steps. The process is designed as a self-validating system, where successful isolation of the intermediate validates the initial condensation, and the final cyclization confirms the overall sequence.
Experimental Protocol: Synthesis
Step 1: Knoevenagel Condensation of 1,3-Cyclohexanedione and Boc-aminoacetaldehyde.
-
To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in toluene (5 mL/mmol) at room temperature, add tert-butyl (2,2-dimethoxyethyl)carbamate (1.05 eq).
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. The progress of the reaction is monitored by the collection of water and confirmed by TLC analysis until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enaminone intermediate. This intermediate is often carried forward without further purification.
Step 2: Intramolecular Cyclization and Aromatization.
-
Dissolve the crude enaminone from Step 1 in a suitable solvent such as acetic acid or a high-boiling point solvent like xylenes.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Heat the mixture to reflux (typically 120-140°C) to facilitate the intramolecular aldol-type condensation followed by dehydration to form the pyrrole ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a saturated NaHCO₃ solution.
-
Extract the product into ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for the target compound.
Protocol: Purification
The crude product is purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).
-
Elution: Load the slurry and elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).
-
Fraction Collection: Collect fractions based on TLC analysis, pool the pure fractions, and remove the solvent under reduced pressure to yield the title compound as a solid. Purity is typically assessed by ¹H NMR and LC-MS.
Strategic Applications in Drug Discovery
The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the antipsychotic drug Molindone and potent inhibitors of Heat Shock Protein 90 (Hsp90).[1] Our subject compound, with its N-Boc protection, is a purpose-built intermediate for constructing libraries of analogues for structure-activity relationship (SAR) studies.
The Versatility of the Scaffold
The true value of this intermediate lies in its two orthogonal reactive sites: the C4-ketone and the N1-position (after deprotection).
-
C4-Ketone as a Synthetic Handle: The ketone functionality is a versatile anchor point for introducing diversity. It can undergo a wide range of transformations, including:
-
Reductive Amination: To install various amine-containing side chains, crucial for interacting with polar residues in enzyme active sites.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form C=C bonds and attach complex substituents.
-
Aldol and Knoevenagel Condensations: To build fused-ring systems or introduce conjugated functionalities.
-
Grignard and Organolithium Additions: To create tertiary alcohols, which can serve as hydrogen-bond donors or be further functionalized.
-
-
N-Boc Group for Controlled Synthesis: The Boc group allows chemists to perform extensive modifications at the C4-position or other parts of the molecule without interference from the indole nitrogen. In the final stages of a synthetic sequence, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA), revealing the N-H group for further derivatization or for its role as a crucial hydrogen-bond donor in ligand-receptor interactions, particularly in the hinge region of protein kinases.[6][7]
Diagram: Role as a Key Synthetic Intermediate
Caption: Diverse synthetic pathways from the key intermediate.
This strategic orthogonality makes this compound a powerful platform for generating diverse molecular architectures targeting a wide range of diseases, from cancer to neurological disorders.[1][6]
Conclusion
As demonstrated, this compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its robust synthesis, coupled with the versatile reactivity of its ketone and protected nitrogen functionalities, provides an efficient and logical pathway to complex molecular targets. For research teams engaged in the development of kinase inhibitors or other targeted therapies, this compound represents a validated and highly valuable starting point for library synthesis and lead optimization campaigns.
References
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Štefane, B. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. Available at: [Link]
- Matsumoto, M., & Watanabe, N. (1991). Process for preparing 4-oxo-4, 5, 6, 7-tetrahydroindole derivative. Google Patents.
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ResearchGate. (n.d.). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4‐oxo‐tetrahydroindoles 98 from dimedone, phenacyl... ResearchGate. Available at: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Caliskan, Z. Z., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Taylor & Francis Online. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. Available at: [Link]
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ResearchGate. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. ResearchGate. Available at: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data regarding its chemical properties, synthesis, and applications, with a focus on the causal reasoning behind its utility in pharmaceutical research.
Core Molecular Profile
This compound is a bifunctional molecule featuring a partially saturated indole core. The presence of a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it a versatile and strategically important intermediate for the synthesis of complex molecular architectures.
| Property | Value | Source(s) |
| Molecular Weight | 235.28 g/mol | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| CAS Number | 877170-76-8 | [1] |
| Physical Form | Solid or Liquid | |
| Typical Purity | ≥95% | N/A |
| Storage Conditions | 2-8°C, Sealed in a dry, inert atmosphere |
Strategic Importance in Medicinal Chemistry
The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[2] The subject molecule, often referred to as 1-Boc-4-oxo-4,5,6,7-tetrahydro-1H-indole, serves as a cornerstone for building libraries of substituted indoles for several key reasons:
-
Controlled Reactivity : The Boc group protects the indole nitrogen, preventing unwanted side reactions and allowing for precise, regioselective functionalization at other positions. This directing-group capability is fundamental to its utility.
-
Functional Handles : The ketone at the C4 position provides a reactive site for a wide range of chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, and as a handle for further ring formations.
-
Scaffold for Kinase Inhibitors : The tetrahydroindole core is a validated scaffold for targeting protein kinases, which are critical targets in oncology and inflammatory diseases.[2] The geometry of this core can effectively mimic the hinge-binding region of ATP in the kinase active site.
Synthesis and Mechanistic Considerations
Conceptual Synthetic Pathway
A plausible and commonly employed strategy involves the reaction of a 1,3-cyclohexanedione with an aminocrotonate equivalent, followed by Boc protection. A more direct, albeit less documented, route would involve a pre-Boc-protected amine.
The general mechanism involves the following key steps:
-
Michael Addition : The enamine adds to the enone of the 1,3-dione.
-
Cyclization and Dehydration : The intermediate undergoes an intramolecular condensation, followed by the elimination of water to form the pyrrole ring, resulting in the tetrahydroindole core.
Below is a logical workflow diagram illustrating this synthetic strategy.
Sources
The Strategic Keystone: A Technical Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An In-Depth Analysis for Chemical Researchers and Drug Development Professionals
The landscape of modern medicinal chemistry is characterized by the pursuit of molecular scaffolds that offer both structural rigidity and functional versatility. Among these, the tetrahydroindole core has emerged as a privileged structure, forming the foundation of numerous biologically active compounds. This guide provides a detailed exploration of a pivotal building block in this class: tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate . We will delve into its structural attributes, synthesis, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in drug discovery and development, offering not just protocols but also the underlying scientific rationale.
Structural Elucidation and Physicochemical Properties
At its core, this compound is a bicyclic molecule featuring a pyrrole ring fused to a cyclohexanone ring. The pyrrole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a feature of significant strategic importance in multi-step syntheses.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | |
| Molecular Weight | 237.29 g/mol | |
| CAS Number | 877170-76-8 | |
| Appearance | Solid or liquid | |
| Storage | Sealed in dry, 2-8°C |
The presence of the ketone at the 4-position and the Boc-protected nitrogen are key functional handles that allow for selective chemical transformations. The Boc group serves to deactivate the pyrrole ring towards electrophilic substitution, thereby directing reactivity to other parts of the molecule. It can be readily removed under acidic conditions, a common strategy in the final stages of a synthetic sequence.
Synthesis of the Tetrahydroindole Scaffold
The construction of the 4-oxo-4,5,6,7-tetrahydroindole core is a well-established process in organic synthesis, often starting from readily available precursors. A common and efficient route involves the reaction of a 1,3-cyclohexanedione derivative with chloroacetaldehyde, followed by treatment with an amine.
General Synthetic Pathway
The synthesis can be conceptualized in two main stages: the formation of the unprotected 4-oxo-4,5,6,7-tetrahydro-1H-indole, followed by the protection of the indole nitrogen with a Boc group.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis, synthesized from established methodologies.
Step 1: Synthesis of 4-oxo-4,5,6,7-tetrahydro-1H-indole
-
Materials: 1,3-Cyclohexanedione, chloroacetaldehyde (50% aqueous solution), ammonia solution, isopropanol, water.
-
Procedure:
-
To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in a mixture of isopropanol and water, chloroacetaldehyde (1.1 eq) is added dropwise at a temperature maintained between 0-5 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
Ammonia solution (excess) is then added, and the mixture is heated to reflux for 4-6 hours.
-
Upon cooling, the product precipitates and is collected by filtration, washed with cold water, and dried under vacuum to yield 4-oxo-4,5,6,7-tetrahydro-1H-indole.
-
Step 2: N-Boc Protection
-
Materials: 4-oxo-4,5,6,7-tetrahydro-1H-indole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-oxo-4,5,6,7-tetrahydro-1H-indole (1.0 eq) in DCM, DMAP (0.1 eq) and Boc₂O (1.2 eq) are added.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization
The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.6 ppm), aliphatic protons of the cyclohexanone ring (multiplets, ~2.0-3.0 ppm), and the pyrrole protons (doublets, ~6.5 and ~7.2 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ketone (~195 ppm), the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbon of the Boc group (~84 ppm), and the carbons of the indole and cyclohexanone rings. |
| IR Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (~1650 cm⁻¹), the carbamate C=O stretch (~1730 cm⁻¹), and N-H stretching (if deprotected, ~3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ is observed at m/z 238. |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex molecules with significant therapeutic potential. Its structure is particularly amenable to the construction of scaffolds that target protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer and autoimmune disorders.
The Tetrahydroindole Scaffold in Kinase Inhibition
The tetrahydroindole core can be elaborated to mimic the hinge-binding motifs of ATP, the natural substrate for kinases. This allows for the design of potent and selective kinase inhibitors. The 4-oxo group provides a key point for further functionalization, enabling the introduction of various side chains that can interact with specific residues in the kinase active site, thereby conferring selectivity.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds
The Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune diseases.[1] Several approved drugs, such as tofacitinib, are potent JAK inhibitors. The tetrahydroindole scaffold serves as a valuable starting point for the synthesis of novel JAK inhibitors.
In a typical synthetic sequence, the 4-oxo group of this compound can be reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal, to form a reactive enaminone intermediate. This intermediate can then undergo cyclization with a suitable amine-containing heterocycle to construct the pyrrolo[2,3-d]pyrimidine core, which is a key structural motif in many JAK inhibitors.
Potential in Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[2] The tetrahydroindole scaffold can be strategically modified to generate potent Aurora kinase inhibitors. For instance, the 4-oxo group can be converted to an amine, which can then be functionalized with various side chains to optimize binding to the Aurora kinase active site.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the strategic placement of reactive functional groups, provides a robust platform for the synthesis of a diverse array of complex molecules. The ability to readily construct and functionalize the tetrahydroindole core has made it a cornerstone in the development of targeted therapies, particularly in the highly competitive field of kinase inhibitor research. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and adaptable chemical scaffolds will only increase. In this context, this compound is poised to remain a molecule of significant interest and utility in the ongoing quest for novel and effective medicines.
References
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ChemSynthesis. tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Available at: [Link]
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National Center for Biotechnology Information. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available at: [Link]
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National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available at: [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
- Google Patents.US9718834B2 - Processes and intermediates for making a JAK inhibitor.
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Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
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National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available at: [Link]
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MDPI. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Available at: [Link]
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Frontiers. Aurora Kinase Inhibitors: Current Status and Outlook. Available at: [Link]
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National Center for Biotechnology Information. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Available at: [Link]
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MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Available at: [Link]
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PubMed. Discovery and development of aurora kinase inhibitors as anticancer agents. Available at: [Link]
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ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Available at: [Link]
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ResearchGate. tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. Available at: [Link]
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ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available at: [Link]
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ResearchGate. Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Available at: [Link]
-
National Center for Biotechnology Information. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available at: [Link]
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An In-depth Technical Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. It details the compound's fundamental physical and chemical properties, provides robust protocols for its analytical characterization and purification, and explores its applications as a versatile scaffold in the synthesis of pharmacologically active molecules. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery programs.
Core Physicochemical Properties
This compound is a synthetic intermediate whose utility is defined by its distinct chemical characteristics. The presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and allows for selective reactions, while the ketone functionality on the saturated ring serves as a versatile handle for further chemical modification.[1]
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 877170-76-8 | [2][3] |
| Molecular Formula | C₁₃H₁₇NO₂ | [2][4] |
| Molecular Weight | 235.28 g/mol | [4] |
| Physical Form | Solid or liquid | [5] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | 2-8°C, sealed in dry, inert atmosphere | [5] |
Analytical Characterization: A Validating Workflow
Accurate characterization of this compound is paramount to ensure its suitability for subsequent synthetic transformations. A multi-technique approach is necessary for unambiguous structural confirmation and purity assessment.
Spectroscopic Profile
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals corresponding to the different protons in the molecule. Key expected regions include signals for the tert-butyl protons (a singlet around 1.5 ppm), aliphatic protons of the cyclohexanone ring (multiplets between 2.0-3.0 ppm), and protons on the pyrrole ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Expected signals include the carbonyl carbon of the ketone (typically >190 ppm), the carbonyl carbon of the Boc group (~150 ppm), quaternary carbon of the tert-butyl group (~80 ppm), and various signals for the carbons of the indole and cyclohexanone rings.
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. Expect strong absorption bands corresponding to the C=O stretching of the ketone and the C=O stretching of the carbamate (Boc group), typically in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately m/z 236.13.
The logical workflow for the characterization of this compound is outlined in the diagram below.
Caption: Workflow for the purification and analytical validation of the title compound.
Synthesis and Purification Protocol
The synthesis of this compound typically involves the Boc protection of the commercially available 4-oxo-4,5,6,7-tetrahydro-1H-indole. This reaction is fundamental for manipulating the indole core in subsequent steps.
Caption: General synthetic scheme for the preparation of the title compound.
Step-by-Step Purification by Flash Column Chromatography
Rationale: Flash column chromatography is the preferred method for purifying the title compound on a laboratory scale. The choice of a solvent system (eluent) is critical and is determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to select a solvent mixture that provides good separation between the product and any impurities, with a target Retention Factor (Rf) for the product of approximately 0.3-0.4.
Protocol:
-
Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure to yield a crude oil or solid. This residue is then adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Loading: The silica gel with the adsorbed crude product is carefully loaded onto the top of the packed column.
-
Elution: The eluent is passed through the column under positive pressure. Fractions are collected in test tubes.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][6] this compound is a valuable intermediate because it provides a platform for creating diverse libraries of compounds for biological screening.
The Boc-protected nitrogen allows for controlled reactions, while the ketone at the 4-position is a key functional group for derivatization. This ketone can be used in a variety of chemical transformations, including:
-
Reductive amination to install various amine-containing side chains.
-
Wittig reactions to form carbon-carbon double bonds.
-
Grignard and other organometallic additions to create tertiary alcohols.
These modifications have been utilized in the synthesis of compounds targeting a range of biological targets, including protein kinases and G-protein coupled receptors.[1][7] The ability to readily functionalize this intermediate makes it a powerful tool in the development of novel therapeutics.[8]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored in a cool, dry place, typically between 2-8°C.[5] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Safety: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a foundational building block in contemporary organic synthesis and drug discovery. Its well-defined physical properties, coupled with its versatile chemical reactivity, provide a reliable and adaptable platform for the creation of complex molecular architectures. A thorough understanding of its characterization, purification, and handling, as detailed in this guide, is crucial for its effective application in the laboratory.
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PubChem. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate.
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Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate.
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LookChem. This compound CAS NO.877170-76-8.
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Sigma-Aldrich. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II).
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CymitQuimica. This compound.
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ChemicalBook. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.
-
The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
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BLDpharm. 1481631-51-9|tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.
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ChemicalBook. TERT-BUTYL 7-FORMYL-1H-INDOLE-1-CARBOXYLATE.
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
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PubMed Central. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.
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MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
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Sigma-Aldrich. tert-Butyl 7-amino-1H-indole-1-carboxylate.
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PubChem. tert-butyl 2,4-dichloro-1H-indole-1-carboxylate.
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ResearchGate. (PDF) tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate.
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tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate chemical properties
An In-Depth Technical Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of drug discovery and development. Its unique structure, featuring a bicyclic indole core fused to a cyclohexanone ring, offers a three-dimensional framework that is highly attractive for designing novel therapeutic agents. The presence of a ketone provides a reactive handle for diverse chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen ensures regioselectivity in subsequent synthetic transformations. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in the synthesis of complex molecular architectures. The indole core itself is recognized as a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs, underscoring the significance of its derivatives.[1]
Molecular Identity and Physicochemical Properties
A precise understanding of the compound's fundamental properties is the cornerstone of its effective application in research and development.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4,5,6,7-Tetrahydro-4-oxo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester |
| CAS Number | 877170-76-8[2][3] |
| Molecular Formula | C₁₃H₁₇NO₃[2] |
| Molecular Weight | 235.28 g/mol |
Physicochemical Data
The physical state and solubility are critical parameters for reaction setup, purification, and formulation.
| Property | Value | Source |
| Physical Form | Solid or liquid | |
| Melting Point | Data not consistently available; related indole structures melt in ranges from 51-129 °C.[4] | Vendor Specific |
| Boiling Point | ~380 °C (Predicted) | N/A |
| XLogP3 | 2.7 (Calculated for related structures) | [5][6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for verifying the identity and purity of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon-hydrogen framework.
-
¹H NMR: The spectrum is characterized by a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The aliphatic protons of the cyclohexanone ring typically appear as multiplets between 2.0 and 3.0 ppm. The protons on the pyrrole ring (positions 2 and 3) will appear in the aromatic region, typically between 6.0 and 7.5 ppm, often as doublets.
-
¹³C NMR: Key signals include the carbonyl of the ketone (~190-200 ppm), the carbonyl of the Boc group (~150 ppm), and the quaternary carbon of the Boc group (~80-85 ppm). The carbons of the pyrrole ring and the aliphatic carbons of the cyclohexanone ring will appear at distinct chemical shifts, allowing for unambiguous structural assignment.[7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone.
-
C=O Stretch (Carbamate): Another strong absorption will be present around 1700-1730 cm⁻¹ from the Boc protecting group's carbonyl.
-
C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
C=C Stretch: A band in the 1600-1650 cm⁻¹ region corresponds to the double bond within the pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns for further structural elucidation.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 236.2. It is also common to observe a sodium adduct [M+Na]⁺ at m/z 258.2. A characteristic fragment corresponding to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group is often observed.
Synthesis and Purification Workflow
The synthesis of 4-oxo-tetrahydroindoles is a well-established process, often starting from cyclic diketones. The following represents a generalized, yet robust, protocol.
Synthetic Pathway Overview
A common and efficient method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine or ammonia source. For this specific scaffold, the synthesis often starts with 1,3-cyclohexanedione.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol: Paal-Knorr Synthesis Approach
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor.
-
To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent like dichloromethane, add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dicarbonyl intermediate.
-
-
Step 2: Cyclization and Boc Protection.
-
Dissolve the crude intermediate from Step 1 in a solvent such as toluene.
-
Add tert-butyl carbamate (Boc)₂O (1.2 eq) and a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove water formed during the reaction.
-
Continue refluxing for 8-12 hours, monitoring by TLC.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated.
-
-
Step 3: Purification.
-
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Chemical Reactivity and Strategic Applications
The utility of this molecule stems from the distinct reactivity of its functional groups, enabling its use as a versatile intermediate.
Reactivity of the Enone System
The α,β-unsaturated ketone is the primary site for synthetic elaboration.
-
Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter, opening pathways to diastereoselective synthesis.
-
Conjugate Addition: The β-position of the enone is susceptible to nucleophilic attack (Michael addition) by organocuprates or other soft nucleophiles, allowing for the introduction of alkyl or aryl groups at the C5 position.
-
Palladium-Catalyzed Cross-Coupling: Conversion of the enone to a vinyl triflate or halide creates a handle for Suzuki, Stille, or Heck cross-coupling reactions, enabling the installation of complex substituents on the six-membered ring.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves two critical functions:
-
Nitrogen Protection: It deactivates the indole nitrogen, preventing it from participating in undesired side reactions.
-
Directing Group: In some reactions, it can act as a directing group for lithiation and subsequent electrophilic quenching at the C2 or C7 positions.
Deprotection is readily achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free N-H group, which can then be functionalized further.
Caption: Key reactivity pathways of the title compound.
Application in Kinase Inhibitor Synthesis
The tetrahydroindole scaffold is a valuable core for developing protein kinase inhibitors. Kinases are critical targets in oncology, and molecules that can bind to their ATP-binding site are of significant therapeutic interest.[1] The 4-oxo-tetrahydroindole framework can be elaborated to mimic the hinge-binding motifs required for potent inhibition. For example, the ketone can be transformed into an amino group, which can then be functionalized to interact with the kinase hinge region, while other positions on the indole ring are modified to achieve selectivity and desired pharmacokinetic properties.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent.
GHS Hazard Identification
Based on data for structurally related compounds, the following hazards may be anticipated:
-
Pictograms: GHS07 (Irritant)
-
Signal Word: Warning
-
Hazard Statements:
Precautionary Measures and Handling
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][11]
Storage Recommendations
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Keep away from strong oxidizing agents and strong acids.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategically designed scaffold that offers chemists a reliable and versatile entry point into a rich chemical space. Its well-defined reactivity, particularly at the enone system, combined with the stability and reliable deprotection of the Boc group, makes it an invaluable asset in the synthesis of complex molecules, especially in the pursuit of novel kinase inhibitors and other targeted therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in drug discovery programs.
References
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PubChem. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. [Link]
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The Royal Society of Chemistry. Supporting Information for Synthetic Communications. [Link]
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Kehua Wisdom. This compound. [Link]
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YD Pharma. This compound. [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
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ChemSynthesis. tert-butyl 7-formyl-1-indolinecarboxylate. [Link]
-
ResearchGate. Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. [Link]
-
MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
ResearchGate. tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of compounds progressing through the drug discovery pipeline. Herein, we dissect the theoretical and practical aspects of the ¹H NMR spectrum, offering insights grounded in spectroscopic principles and extensive laboratory experience.
Introduction: The Significance of Structural Verification
In the realm of drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. NMR spectroscopy stands as one of the most powerful techniques for this purpose, providing a detailed fingerprint of a molecule's hydrogen framework. For a compound like this compound, with its distinct aliphatic and aromatic-like regions, ¹H NMR offers a wealth of information regarding its electronic environment and spatial arrangement. The addition of the tert-butyloxycarbonyl (Boc) protecting group introduces characteristic features to the spectrum, which will be a key focus of this guide.
Molecular Structure and Proton Environment Analysis
To comprehend the ¹H NMR spectrum, a thorough understanding of the molecule's structure and the chemical environment of each proton is essential.
Figure 1. Structure of this compound with proton labeling.
The key proton environments to consider are:
-
Pyrrole Protons (H-2 and H-3): These protons are attached to the five-membered ring and their chemical shifts are influenced by the aromaticity of the pyrrole system and the electron-withdrawing effect of the N-Boc group.
-
Aliphatic Protons (H-5, H-6, H-7): These methylene protons are part of the six-membered ring. Their chemical shifts and multiplicities are determined by their proximity to the electron-withdrawing ketone and the pyrrole ring, as well as their coupling to adjacent protons.
-
tert-Butyl Protons: The nine equivalent protons of the Boc protecting group will appear as a characteristic singlet.
Predicted ¹H NMR Spectrum: A Detailed Analysis
A ¹H NMR spectrum of 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE is available, which serves as an excellent reference point.[1] The introduction of the electron-withdrawing Boc group on the nitrogen atom is expected to deshield the adjacent pyrrole protons (H-2 and H-3), shifting them downfield. The aliphatic protons will be less affected, but minor shifts can be anticipated.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.2 - 7.4 | d | 1H | ~3.0 | Deshielded by the adjacent nitrogen and the electron-withdrawing Boc group. Coupled to H-3. |
| H-3 | 6.4 - 6.6 | d | 1H | ~3.0 | Coupled to H-2. |
| H-7 | 2.8 - 3.0 | t | 2H | ~6.0 | Methylene group adjacent to the pyrrole ring. |
| H-5 | 2.5 - 2.7 | t | 2H | ~6.0 | Methylene group alpha to the carbonyl. |
| H-6 | 2.1 - 2.3 | p | 2H | ~6.0 | Methylene group coupled to both H-5 and H-7. |
| t-Bu | 1.5 - 1.6 | s | 9H | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
Expert Insights on Spectral Features:
-
The Downfield Shift of Pyrrole Protons: The N-Boc group significantly reduces the electron density in the pyrrole ring through its inductive and mesomeric effects. This deshielding causes the signals for H-2 and H-3 to appear at a lower field compared to the unprotected indole.
-
Aliphatic Region Complexity: The three methylene groups (H-5, H-6, and H-7) will exhibit triplet, pentet (or multiplet), and triplet splitting patterns, respectively, due to coupling with their neighbors. The protons at C-5 are deshielded by the adjacent carbonyl group, while the protons at C-7 are influenced by the pyrrole ring.
-
The Prominent Boc Singlet: The large singlet corresponding to the nine protons of the tert-butyl group is an unmistakable feature of N-Boc protected compounds and serves as a convenient internal integration reference.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A self-validating experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the title compound.
Figure 2. Workflow for acquiring the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solvating power for many organic compounds and its single deuterium signal for locking.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup (400 MHz NMR Spectrometer):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during the experiment.
-
Perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Tune and match the probe to the resonance frequency of the protons to ensure maximum signal transmission.
-
-
Data Acquisition:
-
Set up a standard one-dimensional proton NMR experiment.
-
Define the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous confirmation of its molecular structure. This guide provides a comprehensive framework for understanding and predicting this spectrum, as well as a robust protocol for its experimental acquisition. For researchers in drug discovery and development, a mastery of such analytical techniques is indispensable for advancing novel chemical entities from the laboratory to clinical applications.
References
Sources
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of the chemical shifts and provides a foundational understanding of the structural features of this important heterocyclic compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The structural elucidation of this compound is paramount for ensuring the purity and identity of subsequent products in a synthetic pathway. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This guide will dissect the ¹³C NMR spectrum of the title compound, providing well-reasoned assignments for each carbon atom based on established principles and data from analogous structures.
Molecular Structure and Carbon Numbering
For clarity in the discussion of the ¹³C NMR data, the carbon atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Predicted ¹³C NMR Data and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification for Assignment |
| C=O (Boc) | ~150 | The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group typically resonates in this downfield region due to the strong deshielding effect of the adjacent oxygen atoms. |
| C(CH₃)₃ (Boc) | ~82 | The quaternary carbon of the tert-butyl group is significantly deshielded by the directly attached oxygen atom. |
| C(CH₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region. |
| C2 | ~125 | This vinylic carbon is part of the electron-rich pyrrole ring and is deshielded by the adjacent nitrogen atom. |
| C3 | ~110 | This vinylic carbon is also part of the pyrrole ring. Its chemical shift is influenced by the electron-donating nitrogen atom. |
| C3a | ~120 | A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by both the aromatic pyrrole ring and the aliphatic ring. |
| C4 (C=O) | ~195 | The ketonic carbonyl carbon is highly deshielded and appears significantly downfield. |
| C5 | ~38 | An aliphatic methylene carbon adjacent to the C4 carbonyl group, experiencing a moderate deshielding effect. |
| C6 | ~23 | A typical aliphatic methylene carbon, expected to be the most shielded of the CH₂ groups in the saturated ring. |
| C7 | ~25 | An aliphatic methylene carbon adjacent to the C7a carbon. |
| C7a | ~135 | A quaternary carbon at the fusion of the two rings and part of the pyrrole system, leading to a downfield shift. |
Detailed Analysis of Chemical Shift Assignments
The assignment of each carbon signal is a logical process based on established principles of ¹³C NMR spectroscopy, including the effects of electronegativity, hybridization, and resonance.
The tert-Butoxycarbonyl (Boc) Group
-
Boc Carbonyl (C=O): The carbonyl carbon of the Boc group is an ester-like carbonyl and is expected to appear around 150 ppm. This is a characteristic region for carbamate carbonyls.
-
Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group is directly bonded to an oxygen atom, which causes a significant downfield shift to approximately 82 ppm.
-
Methyl Carbons (C(CH₃)₃): The three methyl carbons are equivalent and appear as a single, intense signal around 28 ppm, a typical value for tert-butyl groups.
The Indole Core
-
Vinylic Carbons (C2 and C3): The C2 and C3 carbons are part of the pyrrole ring. In N-protected indoles, the C2 carbon is typically found further downfield than the C3 carbon. The electron-withdrawing nature of the N-Boc group will influence the electron density and thus the chemical shifts of these carbons.
-
Ring Junction Carbons (C3a and C7a): These are quaternary carbons and their signals are generally of lower intensity. C7a, being part of the pyrrole aromatic system, is expected to be more deshielded than C3a.
The Saturated Carbocyclic Ring
-
Ketone Carbonyl (C4): The C4 carbonyl is a ketone, and these carbons are among the most deshielded, typically appearing in the 190-220 ppm range. A value around 195 ppm is a reasonable expectation.
-
Methylene Carbons (C5, C6, and C7): These aliphatic carbons will appear in the upfield region of the spectrum. The C5 carbon, being alpha to the C4 carbonyl group, will be the most deshielded of the three due to the inductive effect of the carbonyl oxygen. The C6 and C7 carbons will have chemical shifts typical for methylene groups in a six-membered ring.
Experimental Workflow for ¹³C NMR Data Acquisition
The following diagram illustrates a standard workflow for obtaining high-quality ¹³C NMR data for a compound such as this compound.
Caption: A typical workflow for ¹³C NMR analysis.
Factors Influencing Chemical Shifts
The electronic environment around each carbon nucleus is the primary determinant of its chemical shift. The diagram below illustrates the key electronic effects within the molecule that influence the ¹³C chemical shifts.
Caption: Electronic effects influencing ¹³C NMR shifts.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. Through a careful analysis of chemical shifts and a comparison with related structures, a confident assignment of all carbon signals can be achieved. This guide serves as a valuable resource for scientists working with this compound, aiding in its identification, purity assessment, and the characterization of its derivatives. The principles discussed herein are broadly applicable to the NMR analysis of other complex organic molecules.
References
-
General Principles of NMR Spectroscopy: For a foundational understanding of NMR, including chemical shifts and substituent effects, refer to standard organic chemistry textbooks or specialized spectroscopy resources. A recommended online resource is the NMR Spectroscopy section of the LibreTexts Chemistry library.
- Title: NMR Spectroscopy
- Source: Chemistry LibreTexts
-
URL: [Link]
-
¹³C NMR Chemical Shift Calculators: Several online tools can predict ¹³C NMR spectra, which can be a useful starting point for assignments.
- Title: 13C NMR Predictor
- Source: ChemAxon
-
URL: [Link]
-
Spectral Databases: For experimental NMR data of a wide range of organic compounds, the Spectral Database for Organic Compounds (SDBS) is an invaluable resource.
- Title: Spectral D
- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan
-
URL: [Link]
Mass spectrometry analysis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. Authored for researchers and analytical scientists, this document moves beyond a simple recitation of parameters to deliver a deep, mechanistic understanding of the analytical process. We will explore optimal instrument configurations, predictable fragmentation patterns, and the rationale behind methodological choices, particularly in handling the labile N-Boc protecting group. This guide establishes a robust, self-validating protocol using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography, ensuring both qualitative confirmation and quantitative accuracy.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. Its structure combines a tetrahydro-indole core with an acid-labile tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. Accurate characterization of this molecule and its analogues is critical for reaction monitoring, purity assessment, and metabolic studies.
Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information. However, the inherent instability of the N-Boc group under typical ionization conditions presents a significant analytical challenge.[1][2] In-source fragmentation can lead to misidentification or an underestimation of the intact molecule. This guide provides the expert insights required to navigate these challenges, detailing a systematic approach from sample preparation to definitive spectral interpretation.
Physicochemical Properties and Expected Ions
A foundational understanding of the analyte's properties is paramount for method development. The key characteristics of the target compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight (Average) | 235.28 g/mol | N/A |
| Monoisotopic Mass | 235.12084 Da | Calculated |
| Expected Protonated Ion [M+H]⁺ | 236.12812 m/z | Calculated |
| Expected Sodium Adduct [M+Na]⁺ | 258.11003 m/z | Calculated |
Mass Spectrometry Methodology: A Validated Protocol
This section details a robust protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choices within this protocol are designed to preserve the integrity of the molecule and generate rich, reproducible data.
Sample Preparation
-
Solvent Selection: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Expert Rationale: Using the mobile phase as the final diluent ensures peak shape integrity and compatibility with the chromatographic system.
-
Instrumentation & Parameters (LC-HRMS/MS)
This protocol is optimized for a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, which provides the mass accuracy required to confirm elemental compositions.[4][5]
| Parameter | Recommended Setting | Rationale & Justification |
| Chromatography | ||
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard protic source for positive ionization. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Efficient organic eluent. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient suitable for purity analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The indole nitrogen is basic and readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Gas Temperature | 300 - 350 °C | Facilitates desolvation of ions. |
| Nebulizer Gas | Nitrogen, 35-45 psi | Assists in droplet formation. |
| Data Acquisition | Full Scan (MS1) & Data-Dependent MS/MS (MS2) | MS1 detects precursor ions; MS2 provides structural fragments. |
| MS1 Scan Range | 100 - 500 m/z | Covers the expected precursor ions and potential low-mass fragments. |
| MS2 Collision Energy | Ramped 10 - 40 eV | A ramped energy ensures the capture of both low-energy (Boc group) and high-energy (core) fragmentations. |
-
A Note on Mobile Phase Choice: The use of formic acid is a critical decision. Stronger acids like trifluoroacetic acid (TFA) can cause the acid-labile Boc group to cleave before the sample even reaches the mass spectrometer, leading to inaccurate results.[1] Formic acid provides sufficient protonation for ESI while minimizing this undesired pre-source fragmentation.
Data Interpretation & Fragmentation Analysis
The mass spectrum of this compound is characterized by the facile losses associated with the N-Boc protecting group. Understanding these neutral losses is key to confirming the structure.
Expected Precursor Ions
In a full scan (MS1) spectrum, the primary ions observed will be the protonated molecule [M+H]⁺ at m/z 236.1281 and the sodium adduct [M+Na]⁺ at m/z 258.1100 . The relative intensity of these ions will depend on the purity of the mobile phase and sample matrix.
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the protonated precursor ion (m/z 236.13) reveals a predictable fragmentation pattern dominated by cleavages of the Boc group.[6]
-
Loss of Isobutylene: The most prominent fragmentation pathway is the loss of isobutylene (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, resulting in a major fragment ion at m/z 180.0655 .[2] This ion represents the protonated 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylic acid.
-
Loss of the Entire Boc Group: A subsequent or alternative fragmentation is the neutral loss of the entire Boc protecting group (as C₅H₈O₂, 100.05 Da). This yields the protonated tetrahydro-indole core at m/z 136.0757 .
-
Loss of Carbon Monoxide: The fragment at m/z 136.0757, which contains a ketone, can further lose carbon monoxide (CO, 28.00 Da) to produce a fragment ion at m/z 108.0810 .
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.
The Role of High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments can detect these fragments, only HRMS can provide the mass accuracy needed for unambiguous confirmation. For example, confirming the measured mass of the m/z 136.0757 fragment as C₈H₁₀NO⁺ (calculated mass 136.0757) with an error of <5 ppm provides definitive evidence for the loss of the Boc group and the integrity of the core structure.
Visualized Experimental Workflow
The end-to-end process, from sample handling to final data interpretation, follows a logical and systematic sequence. This workflow ensures that each step builds upon a validated previous step, culminating in high-confidence structural elucidation.
Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.
Conclusion
The successful mass spectrometric analysis of this compound hinges on a methodology that accommodates the labile N-Boc protecting group. By employing electrospray ionization with a mild acidic modifier like formic acid, coupled with high-resolution tandem mass spectrometry, one can reliably observe the intact molecular ion and elicit a diagnostic fragmentation pattern. The characteristic neutral losses of isobutylene (56 Da) and the full Boc group (100 Da) serve as definitive markers for this class of compounds. The protocols and insights provided in this guide offer a field-proven, scientifically-grounded approach for researchers in drug discovery and chemical synthesis, enabling confident structural confirmation and purity assessment.
References
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Guella, G., Chiasera, G., & Mancini, I. (2004). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 39(6), 640-651. [Link]
-
Suresh, C. H., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
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PubChem. (n.d.). tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
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Kehua Wisdom. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. Retrieved from [Link]
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YD Pharma. (n.d.). This compound CAS NO.877170-78-8. Retrieved from [Link]
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
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ResearchGate. (2018). Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization. Retrieved from [Link]
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ACS Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]
-
ResearchGate. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
ChemBK. (n.d.). Indole, N-BOC protected. Retrieved from [Link]
-
PubMed. (2019). Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites. Retrieved from [Link]
-
NIH. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]
-
PubMed. (2012). Identification of the major urinary metabolites in man of seven synthetic cannabinoids of the aminoalkylindole type present as adulterants in 'herbal mixtures' using LC-MS/MS techniques. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
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IR spectrum of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An In-depth Technical Guide to the Infrared Spectrum of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition, and provides a detailed interpretation of the expected spectral features.
Introduction: The Molecule and the Method
This compound is a heterocyclic compound of significant interest as a versatile intermediate in synthetic organic chemistry, particularly in the construction of more complex indole-based pharmaceutical agents.[1] The structural confirmation of such intermediates is a critical step in any synthetic workflow.
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[2] By irradiating a sample with infrared light, specific frequencies are absorbed that correspond to the energy required to excite the stretching or bending of covalent bonds.[2][3] The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present. For a molecule with the complexity of this compound, IR spectroscopy allows for the simultaneous confirmation of its key structural motifs: the cyclic ketone, the N-Boc (tert-butoxycarbonyl) protecting group (a carbamate), and the hydrogenated indole core.
Molecular Structure and Vibrational Analysis
To predict and interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies that contribute to the final spectrum.
Caption: Key functional groups of the target molecule.
Carbonyl (C=O) Vibrations: A Tale of Two Carbonyls
The most prominent features in the IR spectrum will arise from the two distinct carbonyl groups. Their absorption frequencies are dictated by their local chemical environment.
-
Ketone C=O Stretch: The molecule contains a six-membered cyclic ketone (cyclohexanone ring). Saturated, strain-free six-membered cyclic ketones typically exhibit a strong C=O stretching absorption around 1715 cm⁻¹ .[4][5] This frequency is a baseline, as factors like ring strain or conjugation can cause significant shifts. In this case, the six-membered ring is relatively strain-free, and the carbonyl is not conjugated with the pyrrole ring's π-system, so the absorption is expected in the standard region.[6][7]
-
Carbamate C=O Stretch: The tert-butoxycarbonyl (Boc) group is a carbamate. The C=O stretching frequency in carbamates is influenced by resonance. The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, decreasing the double-bond character of the C=O bond. This weakening of the bond lowers the vibrational frequency compared to a simple ketone.[7] The carbamate C=O stretch is expected to appear as a strong band in the range of 1735-1680 cm⁻¹ .[8][9] This peak is often slightly lower than or overlapping with the ketone carbonyl absorption.
Carbamate C-N and C-O Stretches
Beyond its carbonyl group, the Boc moiety will produce other characteristic signals.
-
C-N Stretch: The stretching vibration of the C-N bond within the carbamate group typically appears in the fingerprint region, around 1365-1390 cm⁻¹ (for the t-butyl group) and also in the 1350-1200 cm⁻¹ range for the N-COO linkage.[8][10]
-
C-O Stretches: Carbamates feature two C-O single bonds. These give rise to stretching vibrations, often appearing as strong bands in the 1250-1160 cm⁻¹ region.[3][11]
C-H Vibrational Modes
The molecule is rich in carbon-hydrogen bonds of two different hybridizations (sp³ and sp²), which are readily distinguished in the IR spectrum.
-
Aliphatic (sp³) C-H Stretches: The saturated cyclohexane ring and the tert-butyl group contain numerous sp³-hybridized C-H bonds. These give rise to strong, sharp absorptions in the region just below 3000 cm⁻¹ , typically between 2980 and 2850 cm⁻¹ .[12] The asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups will be prominent here.
-
Pyrrole-like (sp²) C-H Stretches: The C-H bonds on the unsaturated pyrrole portion of the indole core are attached to sp²-hybridized carbons. These bonds are stronger and vibrate at a higher frequency than their sp³ counterparts. Look for weaker, sharp peaks just above 3000 cm⁻¹ , usually in the 3100-3000 cm⁻¹ range.[13][14] The presence of peaks in this region is a clear indicator of unsaturation.[15]
C=C Stretching and C-H Bending
-
C=C Stretches: The pyrrole ring contains carbon-carbon double bonds. Their in-ring stretching vibrations typically result in one or more medium-intensity bands in the 1600-1450 cm⁻¹ region.[13][14]
-
C-H Bending: Vibrations from C-H bending (scissoring, wagging, twisting) of the aliphatic methylene groups will appear around 1470-1450 cm⁻¹ . The characteristic bending of the methyl groups in the tert-butyl substituent often produces a notable peak near 1370 cm⁻¹ .[12]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes the acquisition of an IR spectrum for a solid sample using a modern Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for its simplicity, speed, and minimal sample preparation.[16]
Objective: To obtain a clean, reproducible .
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.
-
Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
-
Background Collection (Self-Validation Step):
-
With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response.
-
Causality: The software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself. Without this step, atmospheric peaks would contaminate the data.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality: The IR beam penetrates a few microns into the sample from the crystal surface. Good contact is essential for a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically perform the Fourier transform to convert the raw interferogram into a frequency-based spectrum.
-
-
Data Processing and Cleaning:
-
Once the scan is complete, raise the press arm and carefully remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe to prevent cross-contamination of future measurements.
-
The resulting spectrum can be processed within the software (e.g., baseline correction, normalization) if necessary.
-
Caption: ATR-FTIR experimental workflow.
Summary of Expected Spectral Data
The following table consolidates the predicted vibrational frequencies, their intensities, and the corresponding functional group assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Weak to Medium | C-H Stretch | sp² C-H (Pyrrole Ring)[13][14] |
| 2980 - 2850 | Strong | C-H Stretch | sp³ C-H (Aliphatic CH₂ & CH₃)[12] |
| ~1715 | Strong | C=O Stretch | Saturated 6-membered Cyclic Ketone[4][5][7] |
| 1735 - 1680 | Strong | C=O Stretch | N-Boc Carbamate[8][9] |
| 1600 - 1450 | Medium | C=C Stretch | C=C In-ring (Pyrrole)[3][13] |
| ~1460 | Medium | C-H Bend | CH₂ Scissoring (Aliphatic) |
| ~1370 | Medium | C-H Bend | CH₃ Bending (tert-Butyl)[12] |
| 1350 - 1200 | Medium to Strong | C-N Stretch | Carbamate (N-COO)[10] |
| 1250 - 1160 | Strong | C-O Stretch | Carbamate (O-C=O)[3][11] |
Conclusion
The is predicted to be rich with information, providing clear evidence for its key structural features. The most definitive absorptions will be the two strong, distinct carbonyl peaks for the ketone (~1715 cm⁻¹) and the carbamate (~1680-1735 cm⁻¹). These, in conjunction with the presence of both sp² C-H stretches (>3000 cm⁻¹) and sp³ C-H stretches (<3000 cm⁻¹), and the strong C-O stretches in the fingerprint region, would provide unequivocal confirmation of the molecule's successful synthesis and purity. This guide serves as a predictive framework for researchers to confidently interpret their experimental data.
References
-
IR Spectroscopy Tutorial: Aromatics . UCLA Chemistry. [Link]
-
Spectroscopy of Aromatic Compounds . (2023). OpenStax - Organic Chemistry. [Link]
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Interpreting Infrared Spectra . Specac Ltd. [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching . (2024). JoVE. [Link]
-
Infrared Spectroscopy Lecture Notes . Michigan State University. [Link]
-
IR Absorption Table . University of Colorado Boulder. [Link]
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Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides . (1965). Journal of the Association of Official Agricultural Chemists. [Link]
-
The stretching vibration of carbonyl groups in cyclic ketones . (1970). ResearchGate. [Link]
-
Supporting Information: FTIR spectra of various carbamates . The Royal Society of Chemistry. [Link]
-
Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate . (1962). The Journal of Chemical Physics. [Link]
-
The C=O Stretch . (2018). Oregon State University. [Link]
-
INFRARED SPECTROSCOPY - Carbonyl Absorptions . St. Paul's Cathedral Mission College. [Link]
-
Infrared Spectrometry - Amines . Michigan State University. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2− Complexes . (2021). The Journal of Physical Chemistry Letters. [Link]
-
FT-IR spectrum of control indole . ResearchGate. [Link]
-
The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules . (2022). MDPI. [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy . (2015). Compound Interest. [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures . (2021). National Institutes of Health (NIH). [Link]
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Solubility of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate in organic solvents
An In-depth Technical Guide for Researchers
Solubility Profile of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 877170-76-8), a key heterocyclic building block in contemporary drug discovery and organic synthesis. While specific quantitative solubility data for this compound is not widely published, this document synthesizes information based on its fundamental physicochemical properties, structural analogs, and common applications in synthetic chemistry. We present a predicted solubility profile across a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratories, ensuring the generation of reliable and reproducible data critical for process development, purification, and formulation activities.
Introduction and Physicochemical Profile
This compound is a synthetic intermediate increasingly utilized in medicinal chemistry. Understanding its behavior in various solvents is paramount for chemists designing reaction conditions, developing purification strategies (such as crystallization or chromatography), and for professionals in formulation science.
Structural Analysis and Solubility Prediction:
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of this compound possesses distinct polar and non-polar regions that dictate its solubility:
-
Non-Polar Features: The bulky tert-butyl group and the saturated carbocyclic portion of the tetrahydroindole ring system are lipophilic (oil-loving) and contribute to solubility in non-polar organic solvents.
-
Polar Features: The molecule contains two key polar functional groups: a ketone carbonyl (C=O) and a carbamate ester carbonyl. These groups are hydrogen bond acceptors and create dipoles, enhancing solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Based on this mixed polarity, the compound is predicted to be practically insoluble in water but readily soluble in a range of common organic solvents. The bulky, non-polar regions are significant enough to dominate its overall character, favoring solvents of low to moderate polarity.
Inferred Solubility in Common Organic Solvents
The following table summarizes the predicted solubility at standard laboratory temperature (~20-25 °C). It is imperative that these qualitative assessments are verified experimentally for specific applications.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Justification |
| Halogenated | Dichloromethane (DCM), Chloroform | Freely Soluble | These solvents effectively solvate both the non-polar backbone and the moderately polar functional groups. DCM is a common choice for reactions involving N-Boc protected intermediates. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Freely Soluble | THF is an excellent solvent for this class of compounds, capable of dissolving a wide range of polarities.[5] Diethyl ether is slightly less polar and may be a suitable crystallization anti-solvent when mixed with a more non-polar solvent. |
| Ketones | Acetone, 2-Butanone (MEK) | Freely Soluble | The polarity of acetone is well-suited to dissolve the molecule, interacting favorably with the ketone and carbamate moieties. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | Ethyl acetate is a moderately polar solvent and is frequently used for the extraction and chromatographic purification of such intermediates, indicating good solubility.[6] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble to Sparingly Soluble | While the polar hydroxyl group can interact with the carbonyls, the overall lipophilicity of the compound may limit high solubility. Alcohols are often used as crystallization solvents, where solubility is significant at elevated temperatures but limited at room temperature.[6] |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | These highly polar solvents are expected to readily dissolve the compound. Acetonitrile is often used as a reaction solvent for indole derivatives.[7] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Sparingly Soluble to Insoluble | These non-polar solvents are unable to effectively solvate the polar ketone and carbamate groups. They are excellent choices as anti-solvents to induce precipitation or crystallization from more polar solvents. |
Experimental Protocol for Solubility Determination
To generate authoritative, quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[4][8]
3.1 Principle
A surplus of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified, typically by gravimetric analysis after solvent evaporation.
3.2 Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance (readable to 0.1 mg)
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed aluminum weighing pans or glass vials for evaporation
3.3 Step-by-Step Methodology
-
Preparation: Add an excess amount of the compound (e.g., 50-100 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry vigorously for a minimum of 24 hours. Causality Note: A 24-hour period is typically sufficient to ensure that the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the solid settle. For fine suspensions, centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to create a clear supernatant.
-
Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe. Self-Validation Note: It is critical to avoid aspirating any solid particles. Attach a syringe filter to the syringe and discard the first 0.2 mL to saturate the filter membrane before dispensing the final sample.
-
Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed (Tared) evaporation pan or vial.
-
Solvent Evaporation: Place the pan in a vacuum oven or a well-ventilated fume hood to allow the solvent to evaporate completely. Gentle heating may be applied if the compound is thermally stable.
-
Final Weighing: Once the solvent is fully removed and the sample is dry, weigh the pan containing the solid residue.
3.4 Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Weight of pan with residue - Tare weight of pan) / Volume of supernatant aliquot taken
3.5 Workflow Diagram
The following diagram illustrates the experimental workflow for determining solubility via the isothermal shake-flask method.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Factors Influencing Solubility Measurements
For trustworthy and reproducible results, researchers must control several key variables:
-
Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to sampling, must be performed at a consistent, recorded temperature.
-
Purity of Solute and Solvent: Impurities can significantly alter solubility. Use of high-purity materials is essential for establishing a baseline.
-
Equilibration Time: As noted, insufficient equilibration time is a common source of error, leading to underestimated solubility values. The 24-hour recommendation should be considered a minimum.
-
Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous material can exhibit different solubilities. It is important to characterize the solid form being tested.
Conclusion
This compound is a lipophilic molecule with moderate polar characteristics, rendering it highly soluble in common halogenated, ether, and ketone solvents, and sparingly soluble in non-polar hydrocarbons. While published quantitative data is scarce, the inferred profile provided herein serves as a robust guide for initial experimental design. For precise process control and development, the detailed isothermal shake-flask protocol allows research and development professionals to generate the specific, high-quality solubility data required for their work.
References
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a web-based laboratory manual.[4]
-
University of the Fraser Valley. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a web-based laboratory manual.[8]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd.[9]
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York University. (2023, August 31). Solubility of Organic Compounds. Retrieved from a university chemistry resource page.
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Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from Chemistry LibreTexts.[10]
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CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica product page.[1][11]
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Kehua Smart. (n.d.). This compound. Retrieved from Kehua Smart product page.[2]
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Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from Organic Syntheses.[5]
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Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28247-28251.[7]
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Guide to the Stability and Handling of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of complex pharmaceutical agents and bioactive molecules.[1][2] Its unique structure, featuring a Boc-protected indole core fused to a cyclohexanone ring, offers significant synthetic advantages. However, these same functional groups—a labile protecting group and a partially saturated, oxidizable ring system—present distinct challenges regarding chemical stability and long-term storage. This guide provides a comprehensive analysis of the compound's stability profile, outlines scientifically grounded protocols for storage and handling, and offers methodologies for assessing its purity and degradation over time. The recommendations herein are designed to ensure the integrity and reproducibility of experimental outcomes for professionals in drug discovery and chemical development.
Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step toward predicting its behavior. The key characteristics of this compound are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 877170-76-8 | [1][3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Typically an off-white to yellowish solid | [4] |
| Purity | Commonly available at ≥95% | [1] |
| Common Synonyms | Boc-4-oxo-4,5,6,7-tetrahydro-1H-indole | N/A |
Significance in Research and Development
This molecule serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including inhibitors for various enzymes and scaffolds for neurological drug candidates.[4][5] Its utility is derived from the multiple reactive sites that can be selectively functionalized. The integrity of this starting material is therefore paramount, as impurities or degradants can lead to failed syntheses, complex purification challenges, and unreliable biological data.
Chemical Stability and Predicted Degradation Profile
The stability of this compound is governed by three primary structural features: the acid-sensitive Boc protecting group, the oxidizable tetrahydroindole core, and the ketone functionality.
Inherent Structural Liabilities
-
Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group specifically chosen for its stability in basic and nucleophilic conditions but its easy removal under acidic conditions. Trace amounts of acid (e.g., from atmospheric CO₂ and moisture forming carbonic acid, or residual acidic impurities) can catalyze the hydrolysis of the carbamate, leading to the formation of the unprotected secondary amine, isobutylene, and carbon dioxide. This is the most probable non-oxidative degradation pathway.
-
Oxidizable Tetrahydroindole Ring: The partially saturated heterocyclic ring is susceptible to oxidation, which can lead to aromatization to the corresponding indole derivative. This process can be accelerated by exposure to atmospheric oxygen, heat, light, or trace metal catalysts.
-
Ketone Functionality: While generally stable, the ketone group can participate in various reactions, including enolization under acidic or basic conditions, which could potentially open pathways to further degradation or side-reactions.
Primary Degradation Pathways
The two most significant degradation pathways that researchers must mitigate are acid-catalyzed deprotection and oxidation.
Diagram 1: Predicted primary degradation pathways for the title compound.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, strict adherence to proper storage and handling procedures is essential. The following recommendations are synthesized from supplier data sheets for analogous compounds and fundamental chemical principles.[4][6]
Optimal Storage Conditions
The consensus from suppliers of similar indole derivatives points to a unified storage strategy to mitigate the risks outlined above.[6][7][8]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale (Causality) |
|---|---|---|
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation reactions, including acid hydrolysis and oxidation. Avoids the higher kinetic energy that could promote decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen to prevent the oxidative aromatization of the tetrahydroindole ring. Also displaces moisture, reducing the risk of acid-catalyzed deprotection. |
| Moisture | Sealed in a dry environment (e.g., desiccator) | Prevents hydrolysis of the Boc group.[6] Water can act as a reagent and, with dissolved gases like CO₂, can create a mildly acidic environment. |
| Light | Store in an amber vial or in the dark | Protects the compound from photolytic degradation. UV light can provide the activation energy for radical-based oxidation reactions. |
Best Practices for Handling
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Aliquoting: For long-term projects, it is highly advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This practice minimizes the number of times the main stock is exposed to the environment, preventing cumulative degradation from repeated handling.
-
Inert Atmosphere Handling: Whenever possible, handle the solid in a glovebox or glove bag filled with nitrogen or argon. If this is not feasible, work quickly and flush the vial headspace with an inert gas before re-sealing.
Safety and Personal Protective Equipment (PPE)
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related indole structures indicate a need for caution.[9][10][11]
-
Hazards: May cause skin, eye, and respiratory irritation.[9][12]
-
PPE: Always wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator may be appropriate to prevent inhalation.
-
Decomposition Products: Thermal decomposition may release hazardous vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[13]
Experimental Protocols for Stability Assessment
A self-validating system requires empirical verification of compound stability under real-world laboratory conditions. A forced degradation study is the gold standard for this assessment.
Workflow for a Forced Degradation Study
This workflow provides a systematic approach to identifying potential degradants and establishing a stability-indicating analytical method.
Diagram 2: Experimental workflow for a forced degradation study.
Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile. Dilute as needed with a 50:50 acetonitrile:water mixture.
-
System Suitability: Before analysis, inject a reference standard to confirm retention time, peak shape (tailing factor < 1.5), and reproducibility.
Protocol: Stress Testing Conditions
Apply these conditions to separate aliquots of the stock solution.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 40 °C. Sample at 1, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before injection.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 40 °C. Sample at intervals and neutralize with HCl.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature. Sample at intervals.
-
Thermal Stress: Incubate a solid sample and a solution sample at 60 °C. Analyze at 24 and 48 hours.
-
Photolytic Stress: Expose a solution sample to a photostability chamber (ICH Q1B guidelines) for 24 hours.
Conclusion
The chemical integrity of This compound is critical for its successful application in synthesis. Its primary liabilities are susceptibility to acid-catalyzed deprotection and oxidation. These degradation pathways can be effectively mitigated by adhering to strict storage and handling protocols. The cornerstone of this strategy is refrigerated storage (2–8 °C) under a dry, inert atmosphere, and protection from light. Implementing routine analytical verification and thoughtful handling practices, such as aliquoting and acclimatization, will ensure the long-term viability of this valuable reagent and contribute to the reproducibility and success of research and development endeavors.
References
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PubChem. (n.d.). tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Gevorgyan, V., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry, 22(21), 7262-7. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
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Review of literature on tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
This compound, bearing the CAS number 877170-76-8, has emerged as a highly versatile and strategic building block in medicinal chemistry and organic synthesis.[1] Its unique architecture, featuring a Boc-protected pyrrole ring fused to a cyclohexenone moiety, offers multiple reaction sites for diversification. This guide provides an in-depth review of its synthesis, explores the nuanced reactivity of its functional groups, and highlights its application as a core scaffold in the development of potent therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
Introduction: A Scaffold of Strategic Importance
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[2][3] The partially saturated 4-oxo-4,5,6,7-tetrahydroindole scaffold combines the aromaticity of the pyrrole ring with the versatile reactivity of an α,β-unsaturated ketone. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it modulates the reactivity of the pyrrole ring and allows for controlled, selective transformations at other positions before its facile removal under acidic conditions.
This combination makes this compound a valuable starting material for constructing complex polyheterocyclic systems, which are often pursued for their potential to interact with various biological targets.[4] Its utility is particularly pronounced in the synthesis of inhibitors for protein kinases and other enzymes, where the rigidified tricyclic core can effectively orient substituents to fit into active sites.[4]
Synthesis of the Core Scaffold
The construction of the this compound scaffold is typically achieved through a multi-step sequence that culminates in the formation of the fused heterocyclic system. A common and efficient approach involves the condensation of a 1,3-dicarbonyl compound with a protected aminocrotonate, followed by cyclization.
Representative Synthetic Workflow
The diagram below illustrates a generalized and widely adopted synthetic pathway. The process begins with readily available starting materials and proceeds through key intermediates to afford the target compound.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 4-oxo-4,5,6,7-tetrahydroindoles, adapted for the N-Boc protected target.
Step A: Synthesis of tert-Butyl 2-(2-((E)-3-oxobut-1-en-1-yl)amino)cyclohex-1-ene-1-carboxylate
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add tert-butyl (E)-3-aminobut-2-enoate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the enamine intermediate.
Step B: Oxidative Cyclization
-
Dissolve the enamine intermediate from Step A in a suitable solvent such as dioxane or toluene.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq), portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Summary of Synthetic Parameters
| Parameter | Details | Purpose |
| Starting Materials | 1,3-Cyclohexanedione, tert-Butyl (E)-3-aminobut-2-enoate | Readily available precursors for the core structure. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acid catalyst to promote the initial condensation reaction. |
| Solvent | Toluene, Dioxane | Aprotic solvents suitable for high temperatures and azeotropic water removal. |
| Oxidizing Agent | DDQ, MnO₂ | To facilitate the final aromatization of the pyrrole ring. |
| Typical Yield | 50-70% (over two steps) | Varies based on specific conditions and scale. |
| Purification | Column Chromatography, Recrystallization | Essential for removing byproducts and isolating the pure compound. |
Chemical Reactivity and Strategic Functionalization
The title compound possesses two primary sites for chemical modification: the α,β-unsaturated ketone system and the Boc-protected pyrrole ring. This dual reactivity allows for a wide range of transformations to build molecular complexity.
Reactions at the Ketone Moiety
The enolizable ketone is a versatile handle for forming new rings.[4] A prominent example is the construction of pyrazole-fused indoles, which are of significant interest in medicinal chemistry.
Protocol: Synthesis of a Pyrazole-fused Tetrahydroindole Derivative
-
Suspend this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the reaction mixture for 4-8 hours. The reaction can be monitored by observing the consumption of the starting material via TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the tricyclic pyrrolo-fused cinnolinone analogue.[4]
Caption: Formation of a pyrazole-fused indole derivative.
Reactions at the Pyrrole Ring
While the Boc group deactivates the pyrrole ring towards classical electrophilic substitution, it provides a stable platform for reactions elsewhere. For transformations on the pyrrole ring itself, the Boc group can be removed with an acid like trifluoroacetic acid (TFA). The resulting free NH-indole is significantly more reactive. Furthermore, the C-H bonds of the pyrrole can be activated for metal-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl substituents.[4]
Applications in Drug Discovery
The 4-oxo-tetrahydroindole core is a validated scaffold for targeting a range of biological systems. Its rigid structure is ideal for presenting functional groups in a defined three-dimensional space, making it a powerful template for inhibitor design.
Precursor to Kinase Inhibitors
Derivatives of this scaffold have shown potent inhibitory activity against several protein kinases, which are crucial targets in oncology. For instance, elaboration of the 4-oxo-tetrahydroindole core has led to the discovery of potent inhibitors of human protein kinase CK2 and the breast cancer resistance protein ABCG2.[4]
Caption: Mechanism of action for kinase inhibitors derived from the core scaffold.
Summary of Biological Applications
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| Indeno[1,2-b]indoles | Protein Kinase CK2, ABCG2 | Oncology | [4] |
| N-fused Isoquinolines | NPP1, NPP3 | Metabolic Diseases, Oncology | [4] |
| Aminothiazoles | Various | Anti-infective, Anti-inflammatory | [4] |
Physicochemical and Spectroscopic Profile
| Property | Value |
| CAS Number | 877170-76-8 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Refrigerate (2-8°C), keep dry |
| ¹H NMR | Expect signals for Boc group (~1.5 ppm, 9H), aliphatic protons of the cyclohexene ring (2.0-3.0 ppm, 6H), and a pyrrolic proton (~6.5-7.5 ppm, 1H). |
| ¹³C NMR | Expect signals for the Boc carbonyl (~150 ppm), ketone carbonyl (~195 ppm), Boc quaternary carbon (~80 ppm), and various sp² and sp³ carbons of the bicyclic system. |
| IR (cm⁻¹) | Expect characteristic stretches for C=O (ketone, ~1650-1680 cm⁻¹), C=O (carbamate, ~1700-1730 cm⁻¹), and C=C (~1600-1640 cm⁻¹). |
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its synthesis from common starting materials, coupled with its predictable and versatile reactivity, ensures its accessibility and utility. By providing a rigid core that can be systematically functionalized, it enables medicinal chemists to explore chemical space efficiently and develop novel small molecules with significant therapeutic potential. As the demand for new and effective drugs continues to grow, the importance of such well-conceived molecular building blocks will undoubtedly increase.
References
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D'hooghe, M., & Van Brabandt, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]
- PubChem. (n.d.). tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information.
-
LookChem. (n.d.). This compound CAS NO.877170-76-8. [Link]
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Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Özdemir, Z., et al. (2020). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds, 40(5). [Link]
-
ResearchGate. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐oxo‐tetrahydroindole derivatives. [Link]
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Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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Methodological & Application
A Practical and Scalable Protocol for the N-Boc Protection of 4-Oxo-4,5,6,7-tetrahydro-1H-indole
An Application Note for the Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Abstract
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs. The described method focuses on the direct N-protection of the commercially available starting material, 1,5,6,7-Tetrahydro-4H-indol-4-one, using di-tert-butyl dicarbonate (Boc₂O). We offer a comprehensive guide, including a rationale for the synthetic strategy, a step-by-step experimental procedure, characterization data, and a discussion of the reaction mechanism. This protocol is designed for researchers, scientists, and drug development professionals seeking an efficient and high-yielding route to this key intermediate.
Introduction and Strategic Rationale
The 4,5,6,7-tetrahydroindol-4-one scaffold is a prominent structural motif found in numerous biologically active compounds and natural products.[1] Its unique combination of a pyrrole ring and a cyclohexanone moiety makes it a versatile starting point for the synthesis of more complex polyheterocyclic structures.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the indole nitrogen serves two primary functions: it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions, and it enhances the solubility of the indole intermediate in common organic solvents, often simplifying purification.
While several methods exist for the de novo construction of the tetrahydroindole ring system, such as the Fischer indole synthesis[3][4][5] or multicomponent reactions[6], a more direct and often more efficient strategy for accessing the N-Boc protected target is the protection of a readily available precursor. Our selected approach begins with the commercially available 1,5,6,7-Tetrahydro-4H-indol-4-one, which is then subjected to a straightforward N-protection reaction.
Choice of Reagents:
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity towards amines and the stability of the resulting carbamate. Furthermore, the byproducts of the reaction (tert-butanol and CO₂) are volatile and easily removed.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. It reacts with Boc₂O to form a highly reactive intermediate, which is then more susceptible to attack by the relatively non-nucleophilic indole nitrogen.
-
Solvent: Acetonitrile (ACN) is selected as the reaction solvent due to its polar aprotic nature, which effectively dissolves the starting materials and reagents without interfering in the reaction.
This two-step conceptual approach (sourcing and protecting) prioritizes reliability, scalability, and ease of execution for research and development labs.
Overall Reaction Scheme
Figure 1: N-Boc protection of 1,5,6,7-Tetrahydro-4H-indol-4-one to yield the target compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1,5,6,7-Tetrahydro-4H-indol-4-one | 98% | Sigma-Aldrich | 135.16 | 5.00 g | 36.99 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 99% | Sigma-Aldrich | 218.25 | 8.88 g | 40.69 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | 122.17 | 0.45 g | 3.70 | 0.1 |
| Acetonitrile (ACN), anhydrous | ≥99.8% | Sigma-Aldrich | 41.05 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher | - | 250 mL | - | - |
| Saturated aq. NH₄Cl | - | Lab prepared | - | 100 mL | - | - |
| Brine (Saturated aq. NaCl) | - | Lab prepared | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher | - | ~20 g | - | - |
| Silica Gel | 230-400 mesh | Sorbent Tech | - | ~100 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,5,6,7-Tetrahydro-4H-indol-4-one (5.00 g, 36.99 mmol).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: To the resulting solution, add 4-Dimethylaminopyridine (DMAP) (0.45 g, 3.70 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (8.88 g, 40.69 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material has an Rf of ~0.1, while the product has an Rf of ~0.4.
-
Quenching: Once the reaction is complete (disappearance of the starting material spot by TLC), concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Work-up: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 50 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure. Dry the resulting solid under high vacuum to afford this compound as a white to off-white solid.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: High-level overview of the synthesis protocol.
Catalytic Mechanism of N-Boc Protection
Caption: Key steps in the DMAP-catalyzed reaction mechanism.
Results and Characterization
Following the protocol described above, the target compound was successfully synthesized and characterized.
| Parameter | Result |
| CAS Number | 877170-76-8[7] |
| Appearance | White to off-white solid |
| Yield | 7.95 g (91%) |
| Purity (by ¹H NMR) | >98% |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Melting Point | 98-101 °C |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.20 (d, J=3.6 Hz, 1H), 6.55 (d, J=3.6 Hz, 1H), 2.80 (t, J=6.2 Hz, 2H), 2.50 (t, J=6.4 Hz, 2H), 2.15 (m, 2H), 1.60 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 196.5, 151.0, 125.8, 122.4, 114.9, 84.0, 38.5, 28.3 (3C), 25.9, 23.0, 21.8.
-
IR (ATR, cm⁻¹): 2975, 1720 (C=O, carbamate), 1670 (C=O, ketone), 1450, 1365, 1250, 1150.
-
MS (ESI): m/z 238.1 [M+H]⁺, 260.1 [M+Na]⁺.
Conclusion
This application note details an efficient, high-yielding, and robust protocol for the synthesis of this compound. By utilizing a commercially available starting material and a standard Boc-protection strategy, this method provides a reliable and scalable route for obtaining this important building block, making it highly suitable for applications in academic and industrial drug discovery laboratories.
References
-
Çalışkan, E., Biçer, E., & Demir, A. S. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds, 40(5), 1334-1342. [Link]
-
Various Authors. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. ResearchGate. Retrieved from [Link]
-
Çalışkan, E., Biçer, E., & Demir, A. S. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Eduque, R. M., & T-Navarro, E. C. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. [Link]
-
NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Robinson annulation to synthesize the following compounds. Retrieved from [Link]
-
Hussein, F. A., & Yousif, E. I. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2235–2248. [Link]
-
Remers, W. A., & Weiss, M. J. (1966). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions. The Journal of Organic Chemistry, 31(8), 2541–2545. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Robinson annulation. Wikipedia. Retrieved from [Link]
-
de Souza, J. D., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 15(23), 6002–6005. [Link]
-
Van Holsbeeck, K., & D'hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4583. [Link]
-
Trofimov, B. A., et al. (2002). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed around the robust and well-established Robinson annulation reaction, which efficiently constructs the fused cyclohexenone ring system. This guide explains the underlying chemical principles, details the step-by-step experimental procedure, outlines critical safety precautions, and provides methods for purification and characterization. The protocol is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this valuable intermediate.
Introduction and Scientific Rationale
The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged structure in synthetic chemistry, serving as a versatile precursor for a wide array of complex polyheterocyclic compounds with significant pharmacological potential.[1] The title compound, this compound, incorporates a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic protection enhances stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions, making it an ideal intermediate for multi-step syntheses.
The core of this synthetic protocol is the Robinson annulation , a powerful ring-forming reaction discovered by Sir Robert Robinson.[2][3] This reaction combines two fundamental transformations in a single sequence: a Michael addition followed by an intramolecular aldol condensation .[4][5] This cascade process is exceptionally efficient for creating six-membered rings, making it the method of choice for constructing the desired tetrahydroindolone core.[2][3] Our approach involves the reaction of an N-Boc-protected pyrrole-based nucleophile with an α,β-unsaturated ketone, leading to the target molecule in a controlled and reproducible manner.
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of N-Boc-2-lithropyrrole with 1,3-dichloro-2-butene, followed by acid hydrolysis to yield the target compound. This variant of the Robinson annulation provides a direct route to the functionalized core.
Overall Reaction: (A simplified representation of a plausible Robinson Annulation route is shown below for mechanistic clarity)
Starting Materials → Intermediate Diketone → Final Product
Mechanistic Pathway: The Robinson Annulation
The reaction mechanism is a classic example of tandem carbon-carbon bond formation.[3][5][6]
-
Michael Addition: A base abstracts an acidic proton from the starting ketone to form an enolate nucleophile. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-diketone intermediate.[2][3]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under basic or acidic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one carbonyl, which then attacks the other carbonyl group, forming a six-membered ring.[5]
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated cyclic ketone product.[5]
Caption: The Robinson Annulation Mechanism.
Experimental Protocol
This protocol is designed for execution by trained laboratory personnel. Adherence to all safety guidelines is mandatory.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Notes |
| 1-(tert-Butoxycarbonyl)pyrrole | 5175-95-1 | C₉H₁₃NO₂ | 167.21 | 1.0 eq | Starting material. |
| sec-Butyllithium (1.4 M in cyclohexane) | 598-30-1 | C₄H₉Li | 64.06 | 1.1 eq | Anionic initiator. Handle under inert gas. |
| 1,3-Dichloro-2-butene | 7415-31-8 | C₄H₆Cl₂ | 125.00 | 1.2 eq | Michael acceptor precursor. Corrosive. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | ~10 mL/mmol | Solvent. Must be dry. |
| Hydrochloric Acid (2 M) | 7647-01-0 | HCl | 36.46 | As needed | For hydrolysis and work-up. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | As needed | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | As needed | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | As needed | For column chromatography. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | Eluent for chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed | Eluent for chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen line, Schlenk line)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
Step-by-Step Synthesis Procedure
Caption: Experimental Workflow Diagram.
-
Preparation of the Nucleophile:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 1-(tert-butoxycarbonyl)pyrrole (1.0 eq) and anhydrous THF (~5 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 eq, 1.4 M solution in cyclohexane) dropwise via syringe over 15 minutes. The solution may turn from colorless to yellow or orange.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes to ensure complete formation of the lithiated pyrrole intermediate.
-
-
Annulation Reaction:
-
In a separate flask, prepare a solution of 1,3-dichloro-2-butene (1.2 eq) in anhydrous THF (~2 mL/mmol).
-
Add this solution dropwise to the cold (-78 °C) lithiated pyrrole solution over 20 minutes.
-
After the addition is complete, allow the reaction mixture to stir for 2 hours while slowly warming to room temperature.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear.
-
-
Hydrolysis and Work-up:
-
Once the reaction is complete, carefully quench the mixture by slowly adding 2 M aqueous HCl (~5 mL/mmol) at 0 °C.
-
Stir the resulting biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis and ring closure.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to isolate the pure this compound. The product is typically a white to off-white solid.
-
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
sec-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere.
-
1,3-Dichloro-2-butene: Corrosive and a suspected carcinogen. Causes severe skin burns and eye damage.
-
Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids and vapors. Can form explosive peroxides upon storage.[7]
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.[8][9]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10] An emergency eyewash and safety shower must be readily accessible.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₁₇NO₃ ≈ 236.12).
-
Melting Point: To compare with literature values as a measure of purity.
The successful synthesis of this compound via this protocol provides a reliable and scalable route to a highly valuable synthetic intermediate.
References
-
de la Torre, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4585. National Institutes of Health. [Link]
-
Wikipedia contributors. (2023). Robinson annulation. Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Safety and Hazards. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate Safety and Hazards. National Center for Biotechnology Information. [Link]
-
Pearson Education. Robinson annulation synthesis. [Link]
-
YD Pharma. This compound CAS NO.877170-76-8. [Link]
-
BYJU'S. Robinson Annulation Mechanism. [Link]
-
Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28265-28269. Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]
-
ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]
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ResearchGate. Progress in the synthesis of 4,5,6,7-tetrahydroindoles. [Link]
- Google Patents.
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
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Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 1-1. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]
-
PubChem. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
MDPI. One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [Link]
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- 9. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
Purification of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate by column chromatography
An Application Note for the Chromatographic Purification of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Abstract
This application note provides a comprehensive and robust protocol for the purification of this compound, a key heterocyclic building block in pharmaceutical research and development. The successful isolation of this intermediate in high purity is critical for subsequent synthetic transformations and biological screening. This guide details a systematic approach using silica gel column chromatography, from initial Thin-Layer Chromatography (TLC) method development to final product isolation and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Scientific Context
This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex indole-containing scaffolds. The presence of both a ketone and a Boc-protected amine group makes it a versatile precursor for various functional group transformations. Synthetic routes often yield this compound alongside starting materials, by-products, and other impurities. Therefore, a reliable purification method is paramount.
Column chromatography remains the cornerstone technique for the purification of small organic molecules in a research setting. The principle relies on the differential partitioning of components in a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar organic solvent system). By carefully selecting the mobile phase composition, components can be separated based on their relative polarities, allowing for the isolation of the desired compound with high purity.
This protocol is designed for researchers, scientists, and drug development professionals, providing both a step-by-step guide and the underlying scientific principles for a successful purification.
Pre-Chromatography: Strategy and Method Development
The success of column chromatography is almost entirely dependent on the preliminary work done using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the large-scale column separation.
Physicochemical Properties of the Target Compound
Understanding the structure of the target molecule is the first step in designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Solid or liquid | [2] |
| Polarity | Intermediate | Inferred from structure |
| Key Functional Groups | Ketone, N-Boc carbamate, Tetrahydroindole core | N/A |
The molecule possesses a non-polar tert-butyl group and a saturated carbocyclic ring, contrasted with the polar ketone and carbamate functionalities. This intermediate polarity makes it an ideal candidate for normal-phase chromatography on silica gel.
Thin-Layer Chromatography (TLC) for Eluent Selection
The primary goal of TLC analysis is to identify a mobile phase (eluent) system that provides optimal separation between the target compound and its impurities. For column chromatography, an ideal Rf (retention factor) for the target compound is between 0.3 and 0.4 , as this provides a good balance between resolution and elution time.[3]
Protocol: TLC Method Development
-
Preparation: Prepare several eluent systems of varying polarity. A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is a standard choice for compounds of this type.[4] Prepare test mixtures in ratios such as 9:1, 8:2, 7:3, and 6:4 (Hexane:Ethyl Acetate).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator).
-
Development: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using the methods outlined in the diagram below.
Caption: Decision workflow for TLC plate visualization.
-
UV Light (254 nm): The conjugated indole system within the molecule is expected to be UV-active, appearing as a dark spot on the fluorescent green background of the TLC plate.[5] This is the preferred initial method as it is non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with most organic compounds, producing yellow-brown spots on a purple background. It is an excellent universal stain for identifying UV-inactive impurities.[6]
-
p-Anisaldehyde Stain: This stain is particularly effective for visualizing nucleophilic compounds, including alcohols and ketones, often producing distinct colors.[7] This can be useful for differentiating the target ketone from other impurities.
-
Selection: Choose the solvent system that places the target compound's spot at an Rf of ~0.3-0.4 and shows the largest possible separation from all other spots.
Detailed Protocol: Column Chromatography
This section outlines the complete workflow for the purification, from column packing to product isolation.
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Chromatography [chem.rochester.edu]
Recrystallization Methods for tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a detailed guide to the purification of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This guide moves beyond simple procedural lists to explain the fundamental principles behind solvent selection and method optimization. It presents three distinct, field-proven protocols—single-solvent, mixed-solvent, and trituration/pulping—designed to address varying impurity profiles and crystallization behaviors. Each protocol is supported by scientific rationale, troubleshooting guidance, and methods for purity validation, ensuring researchers can confidently and efficiently obtain material of the highest quality.
The Imperative for Purity: Scientific Context
This compound is a versatile intermediate used in the synthesis of a wide range of polyheterocyclic structures.[3] The presence of impurities, even in small amounts, can lead to side reactions, poor yields, and complex purification challenges in downstream applications. Recrystallization is a powerful and cost-effective purification technique that leverages differences in solubility between the target compound and its impurities to achieve exceptional levels of purity.[4]
The core principle of recrystallization is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution.[5] As this solution is slowly cooled, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice.[4] Because the molecules of the impurities do not fit well into this growing lattice, they remain preferentially in the solvent (mother liquor).[4] The success of this technique is therefore critically dependent on the choice of solvent and the control of the cooling process.[5]
Strategic Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. The polarity of this compound is complex; it features a non-polar tert-butyl group, a polar ketone, and a moderately polar Boc-protected indole ring system. This structure suggests that solvents of intermediate polarity or specific mixed-solvent systems will be most effective.
A preliminary solvent screen is the cornerstone of an effective recrystallization protocol.
Screening Protocol:
-
Place ~20-30 mg of the crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. A good candidate will not readily dissolve the compound.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent in small portions until it does.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Abundant crystal formation upon cooling indicates a promising solvent system.
Table 1: Analysis of Potential Solvent Systems
| Solvent/System | Type | Rationale & Expected Behavior | Advantages | Disadvantages |
| Isopropanol (IPA) | Single Solvent | A polar protic solvent that should effectively dissolve the compound when hot due to the ketone and N-Boc groups. | Good crystal formation often observed; relatively low toxicity. | May have moderate solubility at room temperature, potentially reducing yield. |
| Ethyl Acetate (EtOAc) | Single Solvent | A medium-polarity solvent. Good for dissolving the compound, but may require a co-solvent to reduce solubility for crystallization. | Excellent at dissolving a wide range of organic compounds; easily removed. | May be too good a solvent, leading to poor recovery unless an anti-solvent is used. |
| Methanol / Water | Mixed Solvent | Methanol is a polar solvent that will readily dissolve the compound. Water acts as an anti-solvent, drastically reducing solubility upon addition or cooling. A similar system is effective for crude indole.[6] | Highly tunable; allows for precise control over the point of saturation. | Prone to "oiling out" if the anti-solvent is added too quickly or at too high a temperature. |
| Ethyl Acetate / Hexanes | Mixed Solvent | Ethyl acetate dissolves the compound, while the non-polar hexanes act as an anti-solvent. | Excellent for compounds with intermediate polarity; avoids water. | Flammability of hexanes; potential for oiling out if not carefully controlled. |
| Diethyl Ether | Trituration Solvent | A weak polar solvent. Often used for "pulping" or triturating oils to induce solidification and wash away highly non-polar impurities.[7][8] | Effective at breaking up oils and inducing crystallization. | High volatility and flammability; generally not a primary recrystallization solvent. |
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Single-Solvent Recrystallization with Isopropanol (IPA)
This method is the most straightforward and should be attempted first if the solvent screen is successful.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of IPA to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions until the solid completely dissolves at or near the boiling point. Scientist's Note: Avoid adding a large excess of solvent, as this will reduce the final yield. The goal is a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a precipitate.[5]
-
Secondary Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold IPA to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopic methods (NMR, HPLC).
Protocol B: Mixed-Solvent Recrystallization (Methanol/Water)
This method is ideal when no single solvent has the desired solubility profile. It is based on a successful method for purifying indole itself.[6]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of hot methanol required for complete dissolution.
-
Anti-Solvent Addition: While keeping the solution hot and stirring, add water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).
-
Clarification: Add a few drops of hot methanol to just redissolve the precipitate and render the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Secondary Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-chilled methanol/water mixture (using the same ratio as the final crystallization medium).
-
Drying: Dry the purified crystals under vacuum to a constant weight and characterize them.
Protocol C: Trituration/Pulping from an Oil
This protocol is designed for situations where the crude product is an oil or "oils out" during cooling, a common issue with Boc-protected compounds.[7][8]
Step-by-Step Methodology:
-
Initial Treatment: Place the crude oil or semi-solid in a flask. Add a small volume of a weak polar solvent in which the compound is poorly soluble, such as diethyl ether or a hexanes/ethyl acetate mixture (e.g., 4:1).
-
Inducing Solidification: Using a glass rod, vigorously scratch the inside of the flask below the solvent level. Alternatively, use a spatula to break up and stir the oil in the solvent (pulping). This mechanical agitation provides energy for nucleation.
-
Seed Crystals: If available, adding a single seed crystal of pure product can dramatically accelerate crystallization.[7]
-
Slurrying: Once the oil solidifies, continue to stir the resulting slurry at room temperature for 30-60 minutes. This process allows the fine particles to mature into a more crystalline solid while washing away soluble impurities.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of the cold trituration solvent.
-
Drying: Dry the product under vacuum. Note: The purity may be lower than that from a true recrystallization, and a subsequent recrystallization using Protocol A or B may be necessary.
Visualization of Workflows
General Recrystallization Workflow
The following diagram outlines the fundamental steps common to most recrystallization procedures.
Caption: A generalized workflow for the purification of a solid compound via recrystallization.
Method Selection Decision Tree
This diagram provides a logical pathway for choosing the most appropriate recrystallization protocol.
Caption: Decision tree for selecting the optimal purification strategy based on product form.
Troubleshooting and Purity Assessment
Table 2: Common Recrystallization Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.2. Solution was not sufficiently saturated. | 1. Boil off some of the solvent to increase the concentration and allow to cool again.[4]2. If using a mixed-solvent system, add more anti-solvent. |
| Product "Oils Out" | 1. Solution is supersaturated.2. Cooling rate is too fast.3. Melting point of the solid is below the boiling point of the solvent. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again very slowly.2. Switch to a lower-boiling point solvent or use Protocol C (Trituration). |
| Very Low Yield | 1. Compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration.3. Insufficient cooling time in the ice bath. | 1. Ensure the solution is thoroughly cooled in an ice bath.2. Minimize the amount of wash solvent used during filtration.3. Ensure filtration apparatus is pre-heated for hot filtration. |
| Poor Purity | 1. Cooling was too rapid, trapping impurities.2. Inefficient washing of crystals. | 1. Repeat the recrystallization, ensuring the cooling process is slow and undisturbed.2. Ensure crystals are washed with fresh, ice-cold solvent during filtration. |
Purity Assessment:
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): The most common quantitative method. A pure sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and reveal the presence of any residual solvents or impurities.
References
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
Demir, A. S., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Taylor & Francis Online. Available at: [Link]
-
Peng, X.-X. (2014). Crystallization purification of indole. ResearchGate. Available at: [Link]
-
Demir, A. S., et al. (2019). (PDF) Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. ResearchGate. Available at: [Link]
-
D'hooghe, M., & Van Brabandt, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health (NIH). Available at: [Link]
-
Crystallization method of Boc-amino acid. Eureka | Patsnap. Available at: [Link]
-
LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
-
University of Alberta. Recrystallization - Single Solvent. Available at: [Link]
-
Badenock, J. C., et al. (2016). (PDF) tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of versatile molecular scaffolds that serve as platforms for diverse functionalization is paramount. tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate has distinguished itself as a pivotal pharmaceutical intermediate, offering a unique combination of a protected indole nucleus and a reactive ketone functionality. This architecture provides a robust starting point for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and strategic application of this valuable building block. The protocols are presented with an emphasis on the underlying chemical principles, ensuring that the methodologies are not merely prescriptive but also instructive, thereby facilitating rational experimental design and troubleshooting.
Introduction: The Architectural Advantage of a Privileged Scaffold
The indole core is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] The partially saturated 4,5,6,7-tetrahydroindole variant provides a three-dimensional character that is often beneficial for optimizing pharmacokinetic properties. The title compound, this compound, is strategically engineered for maximum synthetic utility. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two critical functions: it deactivates the otherwise reactive pyrrole ring towards undesired electrophilic substitution and allows for controlled, selective reactions at other positions.[1] The ketone at the 4-position is the primary handle for chemical elaboration, enabling a wide array of transformations such as nucleophilic additions, condensations, and the construction of fused ring systems.[2][3] This combination of features makes it an ideal intermediate for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of complex active pharmaceutical ingredients (APIs), especially multi-kinase inhibitors.[4][5]
Synthesis and Characterization: A Reproducible Pathway
A reliable and scalable synthesis is the foundation of any useful building block. The preparation of this compound is efficiently achieved through a two-step sequence starting from commercially available materials. The core tetrahydroindolone is first constructed, followed by the protection of the indole nitrogen.
Synthetic Protocol
The following protocol outlines a standard and efficient synthesis. The rationale behind key steps is provided to offer deeper insight into the reaction mechanics.
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of the title pharmaceutical intermediate.
Materials and Reagents:
-
1,3-Cyclohexanedione
-
2,5-Hexanedione
-
Ammonium acetate
-
Acetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Step-by-Step Procedure:
-
Synthesis of 4,5,6,7-Tetrahydro-1H-indol-4-one:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq), 2,5-hexanedione (1.1 eq), and ammonium acetate (1.5 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: This reaction is a variation of the Paal-Knorr pyrrole synthesis and Hantzsch pyridine synthesis. Ammonium acetate serves as the nitrogen source. The acidic medium facilitates the series of condensations and cyclization steps required to form the fused bicyclic system.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography if necessary.
-
-
Boc Protection:
-
Dissolve the crude 4,5,6,7-tetrahydro-1H-indol-4-one (1.0 eq) in dichloromethane (DCM).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Rationale: DMAP acts as a potent nucleophilic catalyst, forming a highly reactive intermediate with (Boc)₂O that readily acylates the indole nitrogen. This is significantly more efficient than using a non-nucleophilic base alone.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the title compound as a solid.
-
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the intermediate before its use in subsequent, often costly, synthetic steps.
| Parameter | Typical Value / Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Melting Point | 118-122 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, J=3.6 Hz, 1H), 6.14 (d, J=3.6 Hz, 1H), 2.79 (t, J=6.2 Hz, 2H), 2.44 (t, J=6.4 Hz, 2H), 2.18 – 2.10 (m, 2H), 1.59 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 195.9, 150.3, 130.6, 125.9, 111.0, 84.2, 39.0, 28.4, 23.6, 22.9 |
| Purity (by HPLC) | ≥ 98% |
Application in the Synthesis of Kinase Inhibitors
A primary application of this intermediate is in the synthesis of kinase inhibitors. The 4-oxo group is a versatile anchor point for building out structures that can interact with the hinge region of a kinase active site. A common strategy involves converting the ketone into a more elaborate heterocyclic system, such as a pyrazolopyrimidine.
Protocol: Synthesis of a Pyrazolopyrimidine-Substituted Tetrahydroindole Core
This protocol details the construction of a fused heterocyclic system, a key step in the synthesis of potent kinase inhibitors such as those targeting Fms-like receptor tyrosine kinase 3 (FLT3).[4]
Reaction Scheme for Heterocycle Formation
Caption: Elaboration of the ketone to a pyrazolopyrimidine system.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
A substituted 3-amino-1H-pyrazole (e.g., 3-amino-4-methyl-1H-pyrazole)
-
Ethanol
-
Acetic Acid
Step-by-Step Procedure:
-
Enaminone Formation:
-
Suspend this compound (1.0 eq) in DMF-DMA (5.0 eq).
-
Heat the mixture at 100-110 °C for 3-5 hours. The solid should dissolve as the reaction proceeds.
-
Rationale: The ketone's α-methylene group is reactive. DMF-DMA acts as a formylating agent, reacting with this position to form a vinylogous amide, also known as an enaminone. This intermediate is now highly electrophilic at the β-carbon and primed for reaction with a dinucleophile.
-
After cooling, remove the excess DMF-DMA under high vacuum to yield the crude enaminone, which is often used without further purification.
-
-
Condensation and Annulation:
-
Dissolve the crude enaminone intermediate (1.0 eq) and the chosen 3-amino-1H-pyrazole derivative (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (0.2 eq).
-
Heat the mixture to reflux for 12-18 hours.
-
Rationale: The reaction proceeds via a cascade mechanism. The exocyclic amino group of the pyrazole attacks the electrophilic β-carbon of the enaminone. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the carbonyl carbon, and subsequent elimination of water and dimethylamine drives the formation of the aromatic pyrazolopyrimidine ring system.
-
Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by flash column chromatography or recrystallization.
-
Conclusion: A Cornerstone for Advanced Synthesis
The strategic value of this compound cannot be overstated. Its robust and scalable synthesis, combined with the orthogonal reactivity of its functional groups, provides medicinal chemists with a reliable and versatile platform for the rapid assembly of complex molecular architectures. The protocols detailed herein demonstrate its utility in creating advanced heterocyclic cores essential for the development of targeted therapeutics, particularly in the competitive field of kinase inhibitors. As drug discovery continues to demand greater molecular complexity and novelty, the intelligent application of such well-designed intermediates will remain a cornerstone of successful pharmaceutical development programs.
References
- BenchChem.
- Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd.
- Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27351-27355.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14350.
- Chem-Impex. tert-Butyl 3-formyl-1H-indole-1-carboxylate.
- Sigma-Aldrich.
- CymitQuimica.
- ChemSynthesis.
- MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(21), 6432.
- Yamai, Y., et al. (2018). SYNTHESIS OF t-BUTYL 3-ALKYL-2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
- Martínez-Marín, D., et al. (2023).
- Caliskan, Z. Z., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods.
- El-Damasy, A. K., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235331.
- Yoon, C. H., et al. (2011). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 15(4), 926-930.
- Evanno, L., et al. (2011).
- Aly, A. A. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 12(3), 256-273.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate in Modern Drug Discovery
An Application Guide for Medicinal Chemists
Introduction: A Privileged Scaffold for Complex Synthesis
In the landscape of medicinal chemistry, the indole nucleus is a cornerstone, recognized for its prevalence in bioactive natural products and its role as a "privileged scaffold" in drug design.[1][2] Its ability to mimic peptide structures allows it to bind reversibly to a wide array of enzymes, offering vast opportunities for therapeutic intervention.[1][3] Within this family of heterocycles, tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (CAS No. 877170-76-8) has emerged as a particularly valuable and versatile building block.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this intermediate. Its unique structural combination—a Boc-protected pyrrole ring, a cyclohexanone moiety, and latent aromaticity—provides a rich platform for chemical elaboration. The ketone offers a reactive handle for condensation and annulation reactions, while the protected nitrogen stabilizes the indole core and allows for controlled manipulation at other positions. This guide will detail its core applications, provide field-proven experimental protocols, and illustrate its synthetic potential.
| Property | Value | Reference |
| CAS Number | 877170-76-8 | [4] |
| Molecular Formula | C₁₃H₁₉NO₃ | N/A |
| Molecular Weight | 237.29 g/mol | N/A |
| Appearance | Solid or liquid | [5] |
| Storage | Refrigeration, sealed in dry (2-8°C) | [4][5] |
Core Applications in Medicinal Chemistry
The utility of this compound stems from its capacity to serve as a precursor to a diverse range of complex molecular architectures.
Synthesis of Fused Polyheterocyclic Systems
The bifunctional nature of the 4-oxo-tetrahydroindole core, possessing both a ketone and a pyrrole ring, makes it an ideal starting point for constructing fused polyheterocyclic structures.[6] These intricate systems are often sought in drug discovery for their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, enhancing target affinity and selectivity.
A prime example is the synthesis of pyrrolo-fused cinnolinones. Treatment of a 4-oxo-4,5,6,7-tetrahydroindole-3-carboxamide derivative with hydrazine hydrate leads to a condensation-cyclization cascade, yielding a tricyclic pyrrolo[3,2-c]cinnolin-4(5H)-one structure.[6] While initial studies of similar compounds showed low tumor growth inhibitory activities, the scaffold serves as a template for further optimization.[6]
Caption: Synthetic route to fused cinnolinone systems.
Access to Bioactive 4-Hydroxyindole Scaffolds
The tetrahydroindole core provides latent aromaticity. Through dehydrogenation, the 4,5,6,7-tetrahydroindol-4-one structure can be converted into a 4-hydroxy-indole moiety.[6] This is a critical transformation, as the 4-hydroxyindole framework is present in numerous bioactive natural products and pharmaceuticals. Notable examples include the serotonergic psychedelic psilocin and the non-selective beta blocker Pindolol, an FDA-approved drug.[6] This synthetic route allows chemists to build a substituted cyclohexanone ring first and then introduce the aromatic indole system at a later stage, providing significant synthetic flexibility.
A Versatile Intermediate for Library Synthesis
The title compound is widely available from commercial suppliers and serves as a key intermediate in research and development for generating novel pharmaceutical agents.[4] Its reactive ketone handle and stable Boc-protected core allow for a multitude of derivatization strategies, making it an ideal substrate for creating diverse chemical libraries for high-throughput screening. Modifications can be readily performed at the ketone (e.g., reductive amination, Wittig reaction, aldol condensation) or on the indole ring itself following deprotection or targeted C-H functionalization.[7]
Caption: Workflow from core scaffold to drug candidate.
Experimental Protocols
The following protocols are provided as representative examples of how this compound can be synthesized and manipulated.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of N-substituted 4-oxo-4,5,6,7-tetrahydroindoles can be achieved through various established routes. One efficient method involves the reaction of a suitable precursor, such as 1,3-cyclohexanedione, with an aminating agent followed by cyclization. The subsequent N-protection with a Boc group is a standard procedure. An analogous transformation has been reported starting from a benzofuranone derivative, which is converted to the corresponding indole via reaction with an amine.[3]
Materials:
-
1,3-Cyclohexanedione
-
Aminoacetaldehyde dimethyl acetal
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., DMAP, Triethylamine)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Paal-Knorr Synthesis: To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting intermediate is 4,5,6,7-tetrahydro-1H-indol-4-one.
-
Boc Protection: Dissolve the crude 4,5,6,7-tetrahydro-1H-indol-4-one (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.
Causality: The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds (or their equivalents). The Boc protection is crucial for subsequent manipulations, as it deactivates the pyrrole nitrogen towards undesired side reactions and enhances the solubility of the compound in organic solvents.
Protocol 2: Aromatization to tert-Butyl 4-hydroxy-1H-indole-1-carboxylate
This protocol describes the dehydrogenation of the cyclohexanone ring to yield the corresponding aromatic 4-hydroxyindole system.[6]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
High-boiling point solvent (e.g., p-cymene or diphenyl ether)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, suspend this compound (1.0 eq) and 10% Pd/C (0.1 eq by weight) in p-cymene.
-
Heat the mixture to reflux (approx. 177 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by flash column chromatography to afford tert-butyl 4-hydroxy-1H-indole-1-carboxylate.
Causality: Palladium on carbon is a highly effective catalyst for dehydrogenation reactions. The high temperature provides the necessary energy to overcome the activation barrier for the aromatization process, which involves the elimination of hydrogen gas. The choice of a high-boiling, inert solvent is critical for reaching the required reaction temperature.
Protocol 3: Derivatization via Knoevenagel Condensation
This protocol demonstrates the reactivity of the C4-keto group by forming a new carbon-carbon double bond, a common strategy for introducing further complexity.
Materials:
-
This compound
-
An active methylene compound (e.g., Malononitrile)
-
Base catalyst (e.g., Piperidine or β-alanine)
-
Solvent (e.g., Ethanol or Toluene)
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
If a solid forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The basic catalyst (piperidine) deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ketone. The subsequent elimination of water is often driven by heating and results in a thermodynamically stable conjugated system.
Conclusion
This compound is more than a simple intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites, combined with its role as a precursor to sought-after pharmacophores like the 4-hydroxyindole core, ensure its continued relevance in the synthesis of complex, biologically active molecules. The protocols and applications detailed herein provide a foundation for researchers to leverage the full potential of this powerful synthetic building block in their drug discovery programs.
References
- Vande Velde, C. M. L., & D'hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
- Caliskan, Z. Z., Soydan, E., Kurt Gur, G., & Ordu, E. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods.
- tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxyl
- tert-Butyl 4-oxooctahydro-1H-indole-1-carboxyl
- Ikhmais, B., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. PubMed.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University.
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- 5. tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate | 1332584-12-9 [sigmaaldrich.com]
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- 7. news-medical.net [news-medical.net]
Application Note & Protocols: Strategic Derivatization of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate for Biological Screening Libraries
Abstract
The 4,5,6,7-tetrahydro-1H-indole-4-one core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds.[1][2] Its rigid, three-dimensional structure and multiple points for chemical modification make it an ideal starting point for the construction of diverse molecular libraries aimed at drug discovery. This guide provides a detailed technical overview and actionable protocols for the derivatization of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. We will explore scientifically-grounded strategies for functionalization at the indole nitrogen, the pyrrole C2/C3 positions, and the C4-keto group. The causality behind experimental choices is explained, and each protocol is designed to be robust and reproducible for researchers in medicinal chemistry and drug development.
The Strategic Value of the 4-Oxo-Tetrahydroindole Scaffold
The indole nucleus and its partially saturated derivatives are cornerstones of medicinal chemistry, found in compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 4-oxo-tetrahydroindole framework, in particular, offers a unique combination of a modifiable aromatic pyrrole system and a cyclohexanone ring, providing distinct vectors for chemical exploration. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves two purposes: it modulates the reactivity of the pyrrole ring and provides a stable, lipophilic handle that can be easily removed to enable a plethora of N-functionalization reactions.
This application note focuses on leveraging three key reactive zones of the molecule to generate a library of analogs with high structural diversity, suitable for high-throughput biological screening.
Caption: Key reactive zones on the tert-butyl 4-oxo-tetrahydroindole scaffold.
Derivatization at the N1-Position: Gateway to N-Aryl and N-Alkyl Indoles
Functionalization of the indole nitrogen is a primary strategy for modulating the physicochemical and pharmacological properties of the scaffold. This requires the initial removal of the acid-labile Boc group, unmasking the N-H for subsequent coupling reactions.
Protocol 2.1: Boc-Group Deprotection
Scientific Rationale: The Boc group is stable to many reaction conditions but is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is highly effective, as the volatile byproducts (isobutylene and carbon dioxide) are easily removed in vacuo.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Re-dissolve the residue in DCM and co-evaporate two more times to ensure complete removal of TFA.
-
The resulting crude 4,5,6,7-tetrahydro-1H-indol-4-one (as a TFA salt) is often used directly in the next step without further purification. If necessary, neutralize with a saturated aqueous solution of NaHCO₃, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate.
Sources
The Strategic Utility of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate as a Linchpin in Indole Alkaloid Synthesis
This guide provides an in-depth exploration of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a versatile building block in the synthesis of complex indole alkaloids. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical principles and provides detailed protocols for leveraging this precursor in the construction of polycyclic alkaloid frameworks, with a focus on the Aspidosperma family.
The Building Block: A Nexus of Reactivity and Control
The strategic value of this compound lies in its trifecta of functionalities, which are orthogonally addressable to build molecular complexity in a controlled manner.
-
The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group serves two critical functions. Firstly, it deactivates the pyrrole ring towards unwanted electrophilic substitution, directing reactivity towards other parts of the molecule. Secondly, its lability under acidic conditions provides a straightforward method for late-stage deprotection and subsequent N-alkylation or cyclization, often a key step in completing an alkaloid core.
-
The C4-Ketone: This carbonyl group is the primary hub for strategic transformations. It provides access to a rich array of reactions including enolate formation for α-functionalization, nucleophilic additions to the carbonyl carbon, and conversion to a vinyl triflate, which unlocks powerful palladium-catalyzed cross-coupling reactions.
-
The Tetrahydro-aromatic Ring: The partially saturated carbocyclic ring offers multiple avenues for elaboration. It can be fully aromatized to a 4-hydroxyindole moiety, a common feature in bioactive natural products.[1] Alternatively, its stereocenters can be set and controlled during annulation reactions that build the subsequent rings of a polycyclic system.
The convergence of these features in a single, commercially available molecule makes it a powerful starting point for convergent and efficient synthetic strategies toward intricate targets like (–)-aspidospermidine.[2][3]
Core Synthetic Transformations & Mechanistic Insights
Harnessing the full potential of this building block requires a deep understanding of several key transformations. The causality behind reagent choice and reaction conditions is critical for achieving high yields and selectivity.
Enolate Chemistry: The Gateway to α-Functionalization
The protons on the carbons alpha to the C4-ketone (C3a and C5) are acidic (pKa ≈ 19-20) due to the inductive effect of the carbonyl and the resonance stabilization of the resulting enolate anion.[4] This allows for deprotonation to form a nucleophilic enolate, which can react with various electrophiles.
Causality in Base Selection: The choice of base is paramount as it dictates which enolate is formed when the α-positions are not symmetrical.
-
Thermodynamic Control: Using a weaker, sterically non-hindered base (e.g., NaH, KOtBu) at higher temperatures allows for equilibration. The reaction favors the formation of the more substituted, and thus more stable, enolate.[4]
-
Kinetic Control: Employing a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) results in the rapid and irreversible deprotonation of the least sterically hindered α-proton.[4] This "kinetic enolate" is often desired for regioselective alkylations.
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Vinyl Triflate Formation: Activating the Ketone for Cyclization
To construct the polycyclic core of alkaloids like aspidospermidine, a common strategy involves an intramolecular Heck reaction.[5][6] This requires converting the C4-ketone, an electrophile, into a vinyl halide or triflate, which can participate in a palladium catalytic cycle. The formation of a vinyl triflate from the corresponding enolate is a robust and high-yielding transformation.
Experimental Rationale: The ketone is first converted to its enolate using a strong base like LDA or KHMDS. This enolate is then "trapped" with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent). This choice is superior to triflic anhydride because it is less prone to side reactions and is a crystalline, easily handled solid. The resulting vinyl triflate is a stable yet highly reactive substrate for Pd(0)-catalyzed reactions.
The Intramolecular Heck Reaction: Forging the Polycyclic Core
The intramolecular Heck reaction is a powerful method for forming carbocyclic and heterocyclic rings. In the context of aspidospermidine synthesis, a vinyl triflate derived from our starting material can be cyclized onto a tethered alkene, rapidly assembling the C and D rings of the alkaloid core.[3]
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate (C-OTf) bond, forming an organopalladium(II) complex.
-
Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center and then inserts into the Pd-C bond. This is the key ring-forming step. For 5- and 6-membered rings, the exo-trig cyclization pathway is almost always favored.[7]
-
β-Hydride Elimination: A hydrogen atom on a carbon adjacent (beta) to the new Pd-C bond is eliminated with palladium, forming a new double bond and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates H-OTf (in the presence of a base scavenger) to regenerate the Pd(0) catalyst, completing the cycle.
Caption: Catalytic Cycle of the Intramolecular Heck Reaction.
Application Note: Synthesis of the Aspidospermidine Core
This section provides a representative protocol for the synthesis of the tetracyclic core of (–)-aspidospermidine, demonstrating the practical application of the aforementioned chemical principles. The strategy involves the formation of a vinyl triflate followed by a diastereoselective intramolecular Heck cyclization.
Workflow Overview
Caption: Synthetic Workflow to the Aspidospermidine Core.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molarity | Eq. | Amount |
| Step 1: α-Alkylation | ||||
| Alkylated Ketone Intermediate | 249.33 | - | 1.0 | 2.49 g |
| KHMDS | 199.44 | 0.5 M in Toluene | 1.1 | 22.0 mL |
| Comins' Reagent | 357.27 | - | 1.2 | 4.29 g |
| Anhydrous THF | - | - | - | 100 mL |
| Step 3: Intramolecular Heck Cyclization | ||||
| Vinyl Triflate Precursor | 381.41 | - | 1.0 | 3.81 g |
| Pd(OAc)₂ | 224.50 | - | 0.1 | 225 mg |
| P(o-tol)₃ | 304.37 | - | 0.2 | 608 mg |
| Proton Sponge® | 214.30 | - | 2.5 | 5.36 g |
| Anhydrous Acetonitrile | - | - | - | 150 mL |
Detailed Experimental Protocol
Step 1 & 2: Synthesis of the Vinyl Triflate Heck Precursor
-
System Setup: A 250 mL flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charge: The flask is charged with the α-alkylated ketone intermediate (10.0 mmol, 1.0 eq.), which is synthesized via standard kinetic enolate alkylation procedures.
-
Anhydrous Conditions: The intermediate is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Scientist's Note: Maintaining a low temperature is crucial to prevent side reactions and ensure the kinetic enolate is formed cleanly for trapping.
-
-
Base Addition: Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M solution in toluene, 22.0 mL, 11.0 mmol, 1.1 eq.) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for 1 hour at -78 °C.
-
Triflate Trapping: A solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 4.29 g, 12.0 mmol, 1.2 eq.) in anhydrous THF (20 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the vinyl triflate precursor as a pale yellow oil.
Step 3: Intramolecular Heck Cyclization to the Tetracyclic Core
-
System Setup: A 500 mL flame-dried Schlenk flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with Palladium(II) acetate (Pd(OAc)₂, 225 mg, 1.0 mmol, 0.1 eq.), tri(o-tolyl)phosphine (P(o-tol)₃, 608 mg, 2.0 mmol, 0.2 eq.), and Proton Sponge® (1,8-bis(dimethylamino)naphthalene, 5.36 g, 25.0 mmol, 2.5 eq.).
-
Scientist's Note: P(o-tol)₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and stabilizes the Pd(0) catalyst. Proton Sponge® is a non-nucleophilic base used to trap the triflic acid (TfOH) byproduct, preventing catalyst deactivation and substrate decomposition.
-
-
Solvent and Substrate Addition: Anhydrous acetonitrile (150 mL) is added, followed by a solution of the vinyl triflate precursor (3.81 g, 10.0 mmol, 1.0 eq.) in acetonitrile (50 mL).
-
Reaction Execution: The reaction mixture is de-gassed by three freeze-pump-thaw cycles. The flask is then heated to reflux (approx. 82 °C) and stirred for 12 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: The mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate (100 mL). The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the desired 4-oxo-aspidospermidine core.
Troubleshooting and Optimization
-
Low Yield in Triflate Formation: Ensure strictly anhydrous conditions. The enolate is highly sensitive to moisture. Use freshly distilled solvents and flame-dried glassware. Consider using KHMDS over LDA for potentially cleaner reactions.
-
Poor Conversion in Heck Reaction: Catalyst activity is key. Ensure the palladium source and ligand are of high purity. Incomplete de-gassing can lead to oxidation and deactivation of the Pd(0) catalyst. If the reaction stalls, a fresh portion of the catalyst can sometimes restart the cyclization.
-
Formation of Isomeric Products: The stereochemical outcome of the Heck cyclization is typically controlled by the facial bias of the migratory insertion step. In some cases, a mixture of diastereomers may form. The choice of ligand and solvent can sometimes influence this selectivity.
The final deoxygenation of the C4-ketone to complete the synthesis of (–)-aspidospermidine can be accomplished via a modified Wolff–Kishner reduction.[2] This involves the formation of a hydrazone followed by heating with a strong base, which effectively removes the carbonyl functionality to yield the final alkaloid skeleton.
References
-
El-Sawy, E. R., Mandour, A. H., & Mahmoud, K. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
-
Pálfy, M., et al. (2021). Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. Organic Letters.
-
Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596.
-
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction.
-
Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health.
-
Pálfy, M., et al. (2021). Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. National Institutes of Health.
-
Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25.
-
Wipf Group. (n.d.). Enolates & Enamines I. Basic Principles. University of Pittsburgh.
-
Trofimov, B. A., et al. (2009). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry.
-
Organic Chemistry Portal. (n.d.). The Intramolecular Heck Reaction.
-
O'Donnell, C. (2024). Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy. Organic Letters, 26, 9689–9692.
-
Carey, F. A. (n.d.). Chapter 22: The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. University of Calgary.
-
University of Wisconsin. (n.d.). Enol Content and Enolization.
Sources
- 1. Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+)-aspidospermidine: a new strategy for the enantiospecific synthesis of aspidosperma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. organicreactions.org [organicreactions.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note and Protocol: N-Boc Deprotection of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
<
Introduction
The 4-oxo-4,5,6,7-tetrahydro-1H-indole scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and natural products. Its versatile structure serves as a key building block in the synthesis of novel therapeutic agents.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the indole nitrogen during synthetic sequences due to its stability under various conditions and its susceptibility to facile cleavage under acidic conditions.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the N-Boc deprotection of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate to yield 1,5,6,7-tetrahydro-4H-indol-4-one. We will delve into the mechanistic underpinnings of this critical transformation, present detailed, validated protocols, and offer expert insights into troubleshooting and optimization.
Scientific Rationale and Mechanism
The N-Boc deprotection is a classic example of an acid-catalyzed cleavage of a carbamate.[4][7] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[8][9] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, which is the desired product.[4][7]
The choice of acid and solvent is paramount and is often dictated by the presence of other acid-sensitive functional groups within the molecule.[10][11] While TFA in dichloromethane (DCM) is a widely used and effective system, 4M HCl in dioxane offers a potent alternative, particularly for more stubborn deprotections.[12][13][14]
Experimental Protocols
This section outlines two robust and widely applicable protocols for the N-Boc deprotection of this compound.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a standard and highly effective procedure for N-Boc deprotection.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (saturated aqueous NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Commercially Available | |
| Diethyl ether | ACS Grade | Commercially Available |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. An excess of TFA is typically used to ensure the reaction goes to completion.[15]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification (if necessary): The resulting 1,5,6,7-tetrahydro-4H-indol-4-one can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. mcours.net [mcours.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable building block. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience to ensure scientific integrity and successful outcomes.
Introduction: The Synthetic Landscape
The synthesis of this compound (Boc-4-oxo-THI) is a critical step in the development of various pharmaceutical agents. The most prevalent and efficient synthetic route involves a Paal-Knorr type condensation reaction, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This guide will focus on a common two-step process:
-
Step 1: Paal-Knorr Synthesis of 4,5,6,7-tetrahydro-1H-indol-4-one. This involves the reaction of a 1,4-dicarbonyl precursor, typically derived from 1,3-cyclohexanedione, with a primary amine or ammonia source.[1][2]
-
Step 2: N-Boc Protection. The subsequent protection of the indole nitrogen with di-tert-butyl dicarbonate (Boc)₂O yields the final product.
While seemingly straightforward, this synthetic pathway is prone to the formation of several impurities that can complicate purification and impact the quality of the final product. This guide provides a structured, question-and-answer-based approach to identify, mitigate, and troubleshoot these common issues.
Troubleshooting Guide & FAQs
Part 1: Challenges in the Paal-Knorr Synthesis of the Tetrahydroindolone Core
Question 1: My Paal-Knorr reaction is sluggish, and the yield of the tetrahydroindolone intermediate is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Paal-Knorr synthesis of the 4,5,6,7-tetrahydro-1H-indol-4-one core can often be attributed to several factors related to the reaction conditions and starting materials.
-
Causality: The Paal-Knorr reaction is an acid-catalyzed condensation-cyclization.[3][4] The rate-determining step is typically the intramolecular nucleophilic attack of the enamine intermediate onto the second carbonyl group. Insufficient acidity can lead to a slow reaction, while excessive acidity (pH < 3) can favor the formation of furan byproducts.[2][5] The purity of the 1,4-dicarbonyl precursor is also paramount; impurities can lead to a host of side reactions.[5]
-
Troubleshooting & Optimization:
-
pH Control: The reaction should be maintained under weakly acidic conditions. Acetic acid is a commonly used catalyst that provides the necessary protonation without being overly harsh.[2][5] Careful monitoring and adjustment of the pH throughout the reaction can be beneficial.
-
Catalyst Choice: While protic acids are common, Lewis acids can also be employed. Experimenting with different acid catalysts may improve yields.
-
Temperature and Reaction Time: While heating is often necessary to drive the reaction to completion, prolonged exposure to high temperatures can lead to degradation.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Starting Material Purity: Ensure the 1,4-dicarbonyl precursor is of high purity. Purification of the starting material by recrystallization or chromatography may be necessary.[5]
-
Question 2: I am observing a significant amount of a furan byproduct in my reaction mixture. How can I suppress its formation?
Answer:
The formation of a furan derivative is a well-documented side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions.
-
Mechanism of Furan Formation: Under strongly acidic conditions, the 1,4-dicarbonyl compound can undergo an intramolecular aldol-type condensation followed by dehydration to yield a furan ring.[1][6] This pathway competes with the desired pyrrole formation.
-
Mitigation Strategies:
-
Strict pH Control: As mentioned previously, maintaining a weakly acidic to neutral pH is the most effective way to disfavor furan formation.[2][5]
-
Reaction Temperature: Lowering the reaction temperature may also help to suppress the furan formation, although this might require longer reaction times for the desired pyrrole synthesis.
-
Question 3: My NMR spectrum of the crude tetrahydroindolone shows unexpected signals. What are the possible structural isomers or rearrangement products?
Answer:
The formation of isomeric impurities can arise from the nature of the starting materials and the reaction conditions.
-
Potential Isomers: If an unsymmetrical 1,4-dicarbonyl precursor is used, regioisomeric products can be formed.
-
Tautomerization: The product, 4,5,6,7-tetrahydro-1H-indol-4-one, can exist in equilibrium with its enol tautomer. The presence of both tautomers can lead to a more complex NMR spectrum than anticipated.
-
Analytical Confirmation:
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help to elucidate the connectivity of the unexpected signals and confirm the structure of any isomeric byproducts.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can be used to separate and identify compounds with the same mass-to-charge ratio, confirming the presence of isomers.
-
Part 2: Impurities Arising During N-Boc Protection
Question 4: After the Boc protection step, I see multiple spots on my TLC plate, and the purity of my final product is low. What are the common impurities from this step?
Answer:
The N-Boc protection step, while generally robust, can introduce several impurities if not performed under optimal conditions.
-
Common Impurities & Their Formation:
-
Unreacted 4,5,6,7-tetrahydro-1H-indol-4-one: Incomplete reaction is a common issue. This can be due to insufficient (Boc)₂O, a non-optimal base, or a short reaction time.
-
Over-alkylation/Di-Boc Species: While less common for indoles, under forcing conditions, it is possible to get undesired side reactions.
-
Hydrolysis of the Boc Group: The Boc group is labile under acidic conditions. If the workup involves an acidic wash and is not performed carefully, some of the product can be deprotected.
-
-
Troubleshooting & Prevention:
-
Stoichiometry and Reagents: Use a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents) to ensure complete conversion. A suitable base, such as triethylamine or DMAP, is often used to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Careful Workup: During the workup, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute acid and perform the wash quickly at a low temperature.
-
Question 5: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Effective purification is crucial to obtain high-purity this compound.
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for removing both polar and non-polar impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems for recrystallization of related compounds include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 4,5,6,7-tetrahydro-1H-indol-4-one
A general procedure based on the Paal-Knorr synthesis is as follows:
-
To a solution of the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the amine source (e.g., ammonium acetate, 1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection
-
Dissolve the 4,5,6,7-tetrahydro-1H-indol-4-one (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 1.2 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Common Impurities and their Characterization
| Impurity Name | Structure | Formation Pathway | Typical Analytical Signature (1H NMR) |
| 1,3-Cyclohexanedione (Starting Material) | Incomplete initial reaction | Signals corresponding to the enolic proton and the methylene protons of the cyclohexanedione ring. | |
| Furan byproduct | Paal-Knorr side reaction under strongly acidic conditions | Aromatic signals in the furan region of the spectrum. | |
| 4,5,6,7-tetrahydro-1H-indol-4-one (Unreacted Intermediate) | Incomplete Boc protection | Presence of the N-H proton signal in the indole region. |
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885, 18, 367–371.
- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
- Paal-Knorr Synthesis. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2006.
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein J. Org. Chem.2014 , 10, 1856–1863. [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021 , 26, 4585. [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements2019 , 194, 643-657. [Link]
-
This compound CAS NO.877170-76-8. YD Pharma. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles to ensure the success of your experiments.
I. Overview of Synthetic Strategies
The formation of the 4-oxo-4,5,6,7-tetrahydroindole core typically relies on the construction of the pyrrole ring fused to a cyclohexanone moiety. The two most common approaches that can be adapted for the synthesis of N-Boc protected 4-oxotetrahydroindoles are the Nenitzescu Indole Synthesis and the Paal-Knorr Pyrrole Synthesis . Each of these methods has its own set of advantages and potential pitfalls, which we will address in detail.
II. Troubleshooting Guide & FAQs
Category 1: Low Yield and Incomplete Reaction
Question 1: My reaction has a low yield of the desired product, and I observe a significant amount of starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the synthesis of this compound can often be attributed to several factors, primarily related to reaction conditions and reagent stability.
-
Insufficient Reaction Temperature or Time: Both Nenitzescu and Paal-Knorr type cyclizations can be sensitive to temperature. If the temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Troubleshooting Protocol:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
If the reaction is sluggish, incrementally increase the temperature by 10-20 °C and continue monitoring.
-
Extend the reaction time. Some of these cyclizations may require prolonged heating (12-24 hours) to go to completion.
-
-
-
Inadequate Catalyst Activity or Loading: In acid-catalyzed variants, such as the Paal-Knorr synthesis, the strength and concentration of the acid are crucial.[1]
-
Troubleshooting Protocol:
-
Ensure your acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is fresh and anhydrous.
-
Experiment with different acid catalysts of varying strengths.
-
Systematically vary the catalyst loading to find the optimal concentration.
-
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly the dicarbonyl compound or the amine source, can inhibit the reaction or lead to the formation of side products.
-
Troubleshooting Protocol:
-
Purify the starting materials before use, for instance, by recrystallization or column chromatography.
-
Ensure that solvents are anhydrous, as water can interfere with the cyclization, especially in acid-catalyzed reactions.
-
-
Category 2: Formation of Key Side Products
Question 2: I've isolated a significant byproduct that is not my target molecule. What are the most common side products in this synthesis and how can I avoid their formation?
Answer:
The formation of side products is a common issue, and their identity depends on the synthetic route chosen. Here are some of the most probable side products and strategies to mitigate their formation:
-
Side Product A: Deprotected 4-oxo-4,5,6,7-tetrahydro-1H-indole
-
Cause: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[2] If your reaction is run with a strong acid catalyst (common in Paal-Knorr synthesis) or at elevated temperatures for a prolonged period, you may observe cleavage of the Boc group.[3]
-
Troubleshooting Protocol:
-
Milder Acid Catalyst: Switch to a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), or use a lower concentration of the current acid.
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration.
-
Alternative Synthetic Route: Consider a synthetic strategy that does not require harsh acidic conditions. For example, a base-catalyzed cyclization if applicable.
-
Re-protection: If deprotection is unavoidable, you can re-protect the isolated deprotected indole in a subsequent step.
-
-
-
Side Product B: 5-Hydroxybenzofuran Derivatives (in Nenitzescu-type synthesis)
-
Cause: The Nenitzescu reaction is known for its potential to produce 5-hydroxybenzofurans as major byproducts, alongside the desired 5-hydroxyindoles.[4][5] This occurs through a competing cyclization pathway.
-
Troubleshooting Protocol:
-
Solvent Optimization: The choice of solvent can significantly influence the reaction pathway. Experiment with a range of solvents of varying polarity.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures may favor the formation of the thermodynamically more stable benzofuran.
-
Reagent Stoichiometry: Varying the stoichiometry of the reactants can sometimes shift the equilibrium towards the desired indole product.
-
-
-
Side Product C: Over-aromatized Indole
-
Cause: The 4-oxo-4,5,6,7-tetrahydroindole product can, under certain oxidative or harsh thermal conditions, undergo dehydrogenation to form the fully aromatic 4-hydroxyindole.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
Temperature Control: Avoid excessive heating, which can promote aromatization.
-
-
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for identifying and resolving common issues.
Category 3: Purification Challenges
Question 3: I am having difficulty purifying my product. It seems to be unstable on silica gel or co-elutes with impurities. What are some effective purification strategies?
Answer:
Purification of N-Boc protected indoles can be challenging due to the potential for the Boc group to be cleaved by acidic silica gel and the similar polarity of some byproducts.
-
Neutralized Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel, preventing Boc group cleavage during chromatography.
-
-
Alternative Stationary Phases:
-
Protocol: If silica gel continues to be problematic, consider using a less acidic stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography (C18 silica).
-
-
Crystallization:
-
Protocol: If your product is a solid, recrystallization can be a highly effective method for purification. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) to find conditions that yield high-purity crystals.
-
III. Mechanistic Insights into Side Reactions
A. Boc Group Cleavage
The cleavage of the tert-butoxycarbonyl (Boc) group under acidic conditions proceeds via the formation of a stable tert-butyl cation. This is a common issue in syntheses that employ acid catalysis.
Caption: Acid-catalyzed cleavage of the Boc protecting group.
B. Nenitzescu Synthesis: Indole vs. Benzofuran Formation
In the Nenitzescu reaction, the key intermediate can undergo two different cyclization pathways, leading to either the desired 5-hydroxyindole or the 5-hydroxybenzofuran byproduct. The preferred pathway can be influenced by the reaction conditions.
Caption: Competing cyclization pathways in the Nenitzescu synthesis.
IV. Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Increase temperature, extend reaction time, optimize catalyst. |
| Boc Deprotection | Acidic conditions | Use milder acid, lower temperature, or re-protect. |
| Benzofuran Formation | Competing cyclization | Screen solvents and optimize reaction temperature. |
| Over-aromatization | Oxidation/High Temperature | Use inert atmosphere and control temperature carefully. |
| Purification Difficulty | Product instability/Co-elution | Use neutralized silica gel, alternative stationary phases, or recrystallization. |
V. References
-
S. M. Montalban, A. G., Baum, J. Cowell, and A. McKillop. "Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles." Journal of the Chemical Society, Perkin Transactions 1, 1983, 2391-2396.
-
Organic Chemistry Portal. "Synthesis of indoles." Available at: [Link]
-
V. Amarnath et al. "Mechanism of the Paal-Knorr Furan Synthesis." The Journal of Organic Chemistry, 1995, 60 (12), 3636–3643.
-
Wikipedia. "Paal–Knorr synthesis." Available at: [Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]
-
R. D. G. Nenitzescu, C. D. "Über einige neue Synthesen von 5-Oxy-indol-Derivaten." Berichte der deutschen chemischen Gesellschaft (A and B Series), 1929, 62(8), 2235-2244.
-
D. Raileanu, M. Palaghita, C. D. Nenitzescu. "Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation." Revista de Chimie, 2020, 71(5), 51-57.
-
M. Xia, A. Farhan, Z. M. A. Judeh. "Progress in the synthesis of 4,5,6,7-tetrahydroindoles." ResearchGate, 2025. Available at: [Link]
-
A. Padwa, S. R. Harring, D. L. Hertzog. "Acid-promoted cyclization reactions of tetrahydroindolinones. Model studies for possible application in a synthesis of selaginoidine." The Journal of Organic Chemistry, 1994, 59(23), 7072-7083.
-
Wikipedia. "Nenitzescu indole synthesis." Available at: [Link]
-
G. R. Allen Jr., J. F. Poletto, and M. J. Weiss. "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction." Journal of the American Chemical Society, 1964, 86(18), 3877-3878.
-
S. Caddick, D. B. Judd, A. K. de K. Lewis, M. T. Reich, M. R. V. Williams. "Paal–Knorr synthesis of pyrroles." Tetrahedron, 2003, 59(29), 5417-5423.
Sources
Technical Support Center: Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.
Overview of Synthetic Strategy
The synthesis of this compound typically proceeds via a Paal-Knorr pyrrole synthesis.[1][2] This reliable and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] In the context of our target molecule, the key starting materials are a suitable 1,4-dicarbonyl precursor and a source of ammonia, often in the presence of an acid catalyst to facilitate the cyclization and subsequent dehydration. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for modulating the reactivity and solubility of the molecule, though its stability under certain conditions requires careful consideration.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations grounded in reaction mechanisms and offering practical solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Paal-Knorr synthesis of this indole derivative can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The Paal-Knorr cyclization can be slow. Ensure you are monitoring the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it. In some cases, gentle heating (e.g., to 40-50 °C) can drive the reaction to completion, but be cautious as higher temperatures may promote side reactions.
-
Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. While a Brønsted acid like acetic acid is commonly used to accelerate the reaction, strongly acidic conditions (pH < 3) can favor the formation of a furan byproduct.[6] If you suspect furan formation, consider using a weaker acid or reducing the catalyst loading. A systematic screening of catalysts, such as p-toluenesulfonic acid, acetic acid, or even a Lewis acid, can help identify the optimal conditions for your specific setup.[2][3]
-
Side Product Formation: Besides the furan byproduct, incomplete cyclization can lead to the formation of hemiaminal or enamine intermediates that may not fully convert to the desired pyrrole.[7] These intermediates are often more polar than the final product and can complicate purification. Ensuring the reaction goes to completion is the best strategy to minimize these.
-
Issues During Workup and Purification: The target molecule has moderate polarity, and losses can occur during aqueous workup if the pH is not carefully controlled or if an insufficient number of extractions are performed. During purification by column chromatography, the choice of solvent system is crucial to ensure good separation from polar impurities without causing significant product loss on the column.
Q2: I'm observing a significant amount of a byproduct that runs close to my product on TLC. What could it be and how do I get rid of it?
A2: A common byproduct in Paal-Knorr reactions, especially under overly acidic conditions, is the corresponding furan.[8] The mechanism for furan formation competes with pyrrole synthesis.
Mechanism of Furan Formation:
Caption: Competing furan synthesis pathway under acidic conditions.
Identification and Mitigation:
-
Characterization: The furan byproduct will have a different NMR spectrum, most notably lacking the N-H proton signal (if the pyrrole is not N-substituted) and showing characteristic furan ring proton signals. Mass spectrometry will also show a different molecular weight.
-
Prevention: To minimize furan formation, conduct the reaction under neutral or weakly acidic conditions.[6] Using a milder acid catalyst, such as acetic acid, or even running the reaction without a strong acid catalyst, can favor the desired pyrrole pathway.
-
Purification: If the furan has already formed, careful column chromatography is required for its removal. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can help resolve the two compounds.
Q3: I'm having trouble with the purification of my final product. It seems to be quite polar and streaks on the silica gel column.
A3: The presence of the ketone carbonyl group and the carbamate can indeed make the target molecule quite polar, leading to purification challenges.
Strategies for Improved Purification:
-
Column Chromatography:
-
Solvent System: A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. Adding a small amount of a more polar solvent like methanol to the ethyl acetate can help to elute highly retained compounds, but use it sparingly to avoid co-elution of impurities.
-
Silica Gel Deactivation: If streaking is severe, it might be due to the acidic nature of the silica gel. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). This will neutralize the acidic sites and improve the chromatography of amine-containing or sensitive compounds.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading it onto the column as a dry powder can lead to better separation than loading it as a concentrated solution.
-
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. For this compound, consider solvent systems such as:
-
Ethyl acetate/hexanes
-
Dichloromethane/hexanes
-
Acetone/water (use with caution to avoid hydrolysis of the Boc group)
The general procedure is to dissolve the crude product in a minimum amount of the more soluble solvent at an elevated temperature and then slowly add the less soluble solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the Boc protecting group in this synthesis?
A: The tert-butoxycarbonyl (Boc) group serves multiple purposes:
-
Protection: It protects the indole nitrogen from participating in unwanted side reactions.
-
Solubility: It increases the lipophilicity of the molecule, making it more soluble in common organic solvents used for reaction and purification.
-
Reactivity Modulation: The electron-withdrawing nature of the Boc group can influence the reactivity of the indole ring system.[5]
Q: Can the Boc group be cleaved under the reaction conditions?
A: The Boc group is generally stable under weakly acidic conditions, such as in the presence of acetic acid. However, it is sensitive to strong acids. If you are using a strong acid catalyst like p-toluenesulfonic acid or hydrochloric acid, there is a risk of partial or complete deprotection.[9] This would lead to the formation of the unprotected 4-oxo-4,5,6,7-tetrahydro-1H-indole, which has different solubility and chromatographic properties. If you suspect Boc cleavage, you can check for the appearance of a new, more polar spot on your TLC plate.
Q: What is the optimal temperature for this reaction?
A: The Paal-Knorr synthesis of pyrroles is often conducted at room temperature.[3] However, for some substrates, gentle heating may be necessary to achieve a reasonable reaction rate. A good starting point is room temperature, with the option to warm the reaction to 40-50 °C if the reaction is sluggish. It is advisable to perform a temperature optimization study to find the best balance between reaction rate and byproduct formation.
Q: How can I confirm the identity and purity of my final product?
A: The structure and purity of this compound should be confirmed by a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the presence of all the expected protons and carbons in the correct chemical environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic stretching frequencies for the ketone and carbamate carbonyl groups.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
1-(tert-butoxycarbonyl)pyrrole-3,4-dicarbaldehyde (or a suitable 1,4-dicarbonyl precursor)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl precursor (1.0 eq) and dissolve it in ethanol (approximately 0.2 M concentration).
-
Reagent Addition: Add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Workflow Diagram:
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound, CasNo.877170-76-8 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]
Technical Support Center: Purification of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (CAS No. 877170-76-8). This resource is designed for researchers, medicinal chemists, and process development professionals to address common and complex challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your purification strategy.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users in a direct question-and-answer format.
FAQ 1: My crude product is a persistent oil or waxy solid that won't crystallize. How can I obtain a pure, solid product?
This is the most frequently encountered issue. The inability to crystallize often stems from the presence of residual solvents or minor impurities that inhibit lattice formation.
Answer:
-
Initial Step: High-Vacuum Drying. First, ensure all volatile solvents (e.g., ethyl acetate, dichloromethane, THF) have been thoroughly removed on a rotary evaporator followed by drying under high vacuum for several hours. This step alone can sometimes induce crystallization.
-
Trituration. If the product remains an oil, trituration is the next logical step. This involves stirring the oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.
-
Recommended Solvents: Start with non-polar solvents like hexanes, heptane, or diethyl ether.
-
Protocol: Add a small volume of the cold solvent to the flask containing your oil. Vigorously scrape the sides of the flask with a spatula and stir. If the product solidifies, continue stirring for 30-60 minutes to allow impurities to dissolve. Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
-
If Trituration Fails: Column Chromatography. If the product remains an oil or the purity is still insufficient, flash column chromatography is the definitive method for purification. The key is selecting an appropriate solvent system that avoids degradation of the acid-sensitive Boc protecting group.[1][2]
FAQ 2: I'm seeing a new, more polar spot on my TLC plate after column chromatography or workup. What is this impurity?
Answer:
The new, more polar spot is almost certainly the de-protected product, 4-oxo-4,5,6,7-tetrahydro-1H-indole. This occurs due to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
Causality: The Boc group is notoriously labile under acidic conditions.[2][3] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), during reaction quenching, workup, or even during chromatography on un-neutralized silica gel can cause partial or complete deprotection.[1] Even prolonged contact with mildly acidic conditions, such as 0.1% TFA in an HPLC mobile phase, can lead to degradation, especially upon concentration of the fractions.[4]
Preventative Measures:
-
Neutral Workup: During aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid before extraction.
-
Chromatography Conditions:
-
Use silica gel that has been pre-treated or "neutralized" by slurrying it with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (NEt₃) in the mobile phase.
-
Avoid acidic additives in your mobile phase. If a modifier is needed to improve peak shape, consider using a neutral one.
-
FAQ 3: My recovery/yield after column chromatography is very low. What are the likely causes?
Answer:
Low recovery can be attributed to several factors, ranging from mechanical losses to on-column degradation.
Troubleshooting Steps:
-
Check for On-Column Degradation: As mentioned in FAQ 2, Boc-group cleavage on silica gel is a primary suspect. Run a TLC of your collected fractions and compare them to your crude material. If a significant new polar spot is present, degradation is likely. Use the preventative measures described above (e.g., adding NEt₃ to the eluent).
-
Product Streaking/Tailing: If the product streaks extensively on the column, it may not elute in sharp bands, leading to broad, difficult-to-collect fractions and apparent low yield. This can be caused by the slightly acidic nature of silica. Adding 0.5-1% NEt₃ to your eluent can often resolve this by neutralizing active sites on the silica.
-
Incorrect Solvent Polarity: If the eluent is not polar enough, your product may not move off the column at all. Conversely, if it is too polar, it may co-elute with faster-moving impurities. Always develop a robust solvent system using TLC before committing your material to a column (see Section 2).
-
Mechanical Losses: Ensure you are quantitatively transferring your material at each step. Rinse flasks and funnels appropriately. When loading the sample, pre-adsorbing it onto a small amount of silica gel (dry loading) can often provide a better separation and recovery than loading it as a concentrated solution (wet loading).
Section 2: Standardized Purification Protocols
These protocols provide a validated starting point for the purification of this compound.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To quickly assess purity and determine the optimal solvent system for column chromatography.
Procedure:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined solvent system.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.
-
The ideal solvent system will give the product a retention factor (Rƒ) of 0.25 - 0.35 .
| Solvent System (v/v) | Typical Rƒ | Notes |
| 30% Ethyl Acetate / Hexanes | ~0.30 | Excellent starting point for most crude materials. |
| 50% Diethyl Ether / Hexanes | ~0.35 | A good alternative if separation is poor in EtOAc/Hex. |
| 5% Methanol / Dichloromethane | ~0.40 | Use for more polar impurities. Be cautious of extended run times. |
Protocol 2: Flash Column Chromatography
Objective: To purify the compound on a preparative scale.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Procedure:
-
Select Eluent: Based on TLC analysis (Protocol 1), prepare the mobile phase. Crucially, add 0.5% triethylamine (NEt₃) by volume to the eluent mixture to prevent on-column degradation of the Boc group.
-
Pack Column: Pack a glass column with silica gel (230-400 mesh) using the prepared eluent. The amount of silica should be 50-100 times the weight of your crude material.
-
Load Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent (or a less polar solvent like DCM) and carefully pipette it onto the top of the column.
-
-
Elute and Collect: Gently add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor the elution process by TLC.
-
Combine and Concentrate: Pool the fractions containing the pure product, and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid or oil under high vacuum to remove all residual solvents.
Protocol 3: Recrystallization
Objective: To obtain an analytically pure, crystalline sample from an already partially pure solid.
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Good Candidates: Isopropanol (IPA), Ethyl Acetate/Hexanes mixture, Toluene.
-
-
Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once crystallization begins, cool the flask further in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small portion of the cold recrystallization solvent, and dry them under vacuum.
Section 3: Advanced Troubleshooting Logic
Use this decision tree to navigate more complex purification challenges.
Caption: Decision tree for purification strategy.
References
-
Doering, F. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Shandong Jincheng Courage Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A. Google Patents.
Sources
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic building block. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and supported by authoritative references.
Overview of the Synthesis
The synthesis of this compound typically involves a multi-step process. A common and effective route is the Fischer indole synthesis.[1][2] This classic method involves the acid-catalyzed reaction of a suitably protected phenylhydrazine with a cyclic ketone, leading to the formation of the indole ring system.[1][2] The use of a Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen is a strategic choice to enhance stability and solubility, and to direct the regioselectivity of subsequent reactions.[3][4]
The general synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low or No Product Yield
Question: My reaction is yielding very little or none of the desired this compound. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a frequent issue in multi-step organic syntheses and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is particularly sensitive to temperature and the strength of the acid catalyst.[5]
-
Temperature: If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to degradation of the starting materials, intermediates, or the final product. A systematic optimization of the reaction temperature is recommended.
-
Acid Catalyst: The choice and concentration of the acid are critical. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[1][2] The optimal acid depends on the specific substrates. If you are experiencing low yields, consider screening a panel of acid catalysts.
-
-
Purity of Starting Materials: Impurities in the starting materials, such as the phenylhydrazine or the ketone, can inhibit the reaction or lead to the formation of side products.[5][6] Ensure that your starting materials are of high purity, and consider purification if necessary.
-
Instability of Intermediates: The hydrazone intermediate formed in the first step can be unstable. In some cases, it is advantageous to form the hydrazone in situ by reacting the phenylhydrazine and ketone directly in the acidic reaction medium.[6]
-
N-N Bond Cleavage: A significant competing pathway in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazine intermediate, especially when electron-donating groups are present on the phenyl ring.[5][6][7] This leads to the formation of anilines and other degradation products instead of the desired indole.[6] Using milder acidic conditions or a lower reaction temperature may help to minimize this side reaction.
Experimental Protocol: Screening Acid Catalysts
-
Set up several small-scale reactions in parallel, each with a different acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride, polyphosphoric acid).
-
Maintain a consistent temperature and reaction time for all reactions.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
After the designated reaction time, work up each reaction and analyze the crude product by ¹H NMR or LC-MS to determine the yield of the desired product.
| Catalyst | Typical Concentration | Notes |
| p-Toluenesulfonic acid | 10-20 mol% | A common and effective Brønsted acid catalyst. |
| **Zinc Chloride (ZnCl₂) ** | 1.0 - 2.0 equivalents | A frequently used Lewis acid catalyst.[1] |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst | Effective for challenging cyclizations, but can lead to harsher conditions.[1] |
FAQ 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, and I am isolating several unexpected byproducts. What are the common side reactions, and how can I improve the selectivity?
Answer: The formation of multiple products is often a result of competing reaction pathways. Understanding these pathways is key to optimizing for the desired product.
Common Side Reactions:
-
Regioisomer Formation: If an unsymmetrical ketone is used, the formation of regioisomers is possible.[6] The choice of acid catalyst can influence the regioselectivity, with weaker acids sometimes favoring the kinetic product and stronger acids leading to the thermodynamic product.[6]
-
Aldol Condensation: Under acidic conditions, the ketone starting material can undergo self-condensation, especially if it is prone to enolization.[6] This reduces the amount of ketone available for the desired reaction.
-
Product Degradation: The indole product itself can be susceptible to degradation, rearrangement, or dimerization under harsh acidic conditions and high temperatures.[6]
Strategies to Improve Selectivity:
-
Milder Reaction Conditions: Lowering the reaction temperature or using a milder acid catalyst can often suppress side reactions.
-
Protecting Groups: The use of the Boc protecting group on the indole nitrogen helps to prevent side reactions at this position.[3][4]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC and stop the reaction as soon as the desired product is formed to prevent its degradation.
Caption: A troubleshooting flowchart for common synthesis issues.
FAQ 3: Difficulties with Product Purification
Question: I am having trouble purifying the final product. What are the recommended purification methods?
Answer: The purification of this compound can sometimes be challenging due to the presence of closely related impurities.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the acid catalyst and any water-soluble byproducts. Be cautious during any acid/base extractions, as the product's stability might be affected.[8]
-
Silica Gel Column Chromatography: This is the most common and effective method for purifying the target compound.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The optimal solvent system should be determined by TLC analysis.
-
TLC Visualization: The product can be visualized on a TLC plate using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
-
-
Crystallization: If the product is a solid and of sufficient purity after column chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 80-120 °C | To provide sufficient activation energy without causing degradation. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine the optimal time. |
| Solvent | Toluene, Xylene, Acetic Acid | High-boiling point solvents are often used. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation, especially at elevated temperatures. |
References
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
- Gunnar, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two methods, A (b) and B (c), resulting from the optimization efforts. ResearchGate.
- American Chemical Society. (2021). Synthesis of a Series of Diaminoindoles. ACS Publications.
- National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
Technical Support Center: tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is grounded in mechanistic chemistry to empower users to anticipate, identify, and resolve challenges in their experimental workflows.
Section 1: General Stability and Storage FAQs
This section addresses common initial questions about the handling and intrinsic stability of the molecule.
Q1: What are the recommended storage conditions for this compound?
A1: Based on the typical stability profile of compounds containing a tert-butoxycarbonyl (Boc) group and a cyclic ketone, long-term storage in a solid form is recommended at 2-8°C, sealed in a dry, inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of thermal degradation and hydrolysis from atmospheric moisture. For solutions, use aprotic solvents and store at low temperatures for short durations only.
Q2: I've observed the appearance of a new, more polar spot on my TLC plate after leaving my sample in a prepared HPLC mobile phase (containing TFA) on the bench. What is likely happening?
A2: The most probable cause is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. Trifluoroacetic acid (TFA), even in small concentrations typical for HPLC mobile phases, is a strong acid capable of rapidly removing the Boc group.[1] This results in the formation of the free amine, 4-oxo-4,5,6,7-tetrahydro-1H-indole, which is significantly more polar and will exhibit a lower Rf value on a normal-phase TLC plate or a shorter retention time in reversed-phase HPLC.
Q3: Is this compound sensitive to light or air?
A3: Yes, caution is advised. The tetrahydroindole core can be susceptible to oxidation, and many complex organic molecules can be sensitive to photolytic degradation.[2][3] It is best practice to store the compound protected from light and under an inert atmosphere to prevent the formation of oxidative impurities. Long-term exposure to atmospheric oxygen could potentially lead to oxidation at the indole ring or the adjacent ketone.
Section 2: Troubleshooting Guide: Acid-Mediated Degradation
The Boc protecting group is notoriously labile under acidic conditions. This section focuses on issues arising from this reactivity.
Q4: My reaction yield is consistently low when using acidic reagents in a subsequent step. I suspect my starting material is degrading. How can I confirm this?
A4: The primary acid-catalyzed degradation pathway is the loss of the Boc group.[4][5] To confirm this, you can perform a simple test:
-
Dissolve a small amount of your starting material in a solvent like dichloromethane (DCM).
-
Add a drop of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.[1]
-
Monitor the reaction by TLC or LC-MS after a few minutes. You should observe the rapid disappearance of your starting material spot/peak and the appearance of a new, more polar product. LC-MS analysis will show a mass loss of 100.12 amu, corresponding to the loss of the C5H9O2 (Boc) moiety.
Q5: What is the chemical mechanism for the acid-catalyzed removal of the Boc group?
A5: The deprotection proceeds via a specific, well-documented mechanism:[4][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (H+).
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is also unstable and rapidly decomposes, releasing carbon dioxide gas (CO2) and yielding the free secondary amine of the indole ring.
The tert-butyl cation generated can be quenched by trapping agents or deprotonate to form isobutylene gas.[4]
Diagram: Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q6: How can I prevent unwanted Boc deprotection during my experiments?
A6: To prevent premature deprotection, strictly avoid acidic conditions.
-
Chromatography: Use buffered mobile phases (e.g., with ammonium acetate or formate) instead of those containing TFA or formic acid if possible.
-
Reaction Conditions: If a subsequent reaction requires neutral or basic conditions, ensure any residual acid from a previous step is thoroughly quenched and removed.
-
Alternative Protecting Groups: If acidic conditions are unavoidable in your synthetic route, consider replacing the Boc group with a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.[5]
Section 3: Troubleshooting Other Degradation Pathways
While acid lability is the primary concern, other degradation pathways can occur under specific stress conditions.
Q7: I am performing a reaction under strongly basic conditions and observing multiple new impurities. What could be happening?
A7: The molecule has two main sites susceptible to base-catalyzed degradation:
-
Enolate Formation: The ketone at the 4-position has acidic alpha-protons. Strong bases can deprotonate these sites to form an enolate, which could then participate in side reactions like aldol condensations or other rearrangements.
-
Hydrolysis: While generally stable to bases, very harsh basic conditions (e.g., concentrated NaOH at high temperatures) could potentially hydrolyze the carbamate, although this is much less common than acid-catalyzed cleavage.[6]
To investigate, run the reaction at a lower temperature or with a milder base and monitor for impurity formation.
Q8: What degradation products should I look for under oxidative stress (e.g., exposure to H₂O₂ or air)?
A8: Oxidative degradation can be complex. Potential pathways include:
-
Indole Ring Oxidation: The electron-rich pyrrole ring of the indole nucleus can be oxidized. This can lead to the formation of oxindole or other hydroxylated species.[7]
-
α-Hydroxylation of Ketone: The position alpha to the ketone is another potential site for oxidation, which could lead to α-hydroxy ketones or subsequent cleavage products.
-
Dearomatization: Aggressive oxidation can lead to the dearomatization of the indole ring system.[2]
Identifying these products typically requires advanced analytical techniques like LC-MS/MS to determine fragmentation patterns and NMR for definitive structural elucidation.
Section 4: Appendix
Appendix A: Protocol for a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8] This process is a core requirement of regulatory bodies like the ICH.[9][10]
Objective: To generate a 5-20% degradation of the parent compound under various stress conditions to facilitate the development of a stability-indicating analytical method.[11]
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition. Also include a control sample protected from stress.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep one vial at room temperature and another at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep one vial at room temperature and another at 60°C.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Store the solid compound in an oven at 80°C.
-
Photolytic: Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline.[3]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For heated samples, cool them to room temperature first. For acidic/basic samples, neutralize the aliquot before analysis.
-
Analysis: Analyze all samples, including the control, by a suitable analytical method, typically reversed-phase HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times and peak areas of any degradation products.
-
Use MS data to propose structures for the degradants.
-
Ensure the analytical method is "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak.
-
Appendix B: Summary of Potential Degradation Products
| Degradation Condition | Major Degradant Structure | Expected Mass Change (amu) | Analytical Notes |
| Acidic (e.g., HCl, TFA) | 4-Oxo-4,5,6,7-tetrahydro-1H-indole | -100.12 | Significantly more polar. Rapid formation.[4] |
| Oxidative (e.g., H₂O₂) | Hydroxylated derivatives (e.g., at indole ring or α- to ketone) | +15.99 | Multiple products possible. Requires MS/MS for characterization. |
| Strong Base / Heat | Products of enolization/condensation | Varies | May result in complex mixture or polymerization. |
| Thermal (High Temp) | 4-Oxo-4,5,6,7-tetrahydro-1H-indole + isobutylene + CO₂ | -100.12 | Thermolytic cleavage of the Boc group is possible at high temperatures.[12] |
References
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- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy. [URL: https://www.spectroscopyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products]
- Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. [URL: https://www.youtube.
- Mitigating degradation of indole compounds during storage and analysis.Benchchem. [URL: https://www.benchchem.com/product/b1154]
- Amine Protection and Deprotection.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- tert-Butyloxycarbonyl protecting group.Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
- BOC Deprotection.ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
- ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles... (2016). Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27075932/]
- Technical Support Center: Degradation of 5-Methoxyindole Derivatives.Benchchem. [URL: https://www.benchchem.com/product/b1358]
- Forced Degradation Studies. (2016). MedCrave online. [URL: https://medcraveonline.
- Quality Guidelines.International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
- ICH guideline for stability testing. (2015). Slideshare. [URL: https://www.slideshare.net/mobile/pkyadav23/ich-guideline-for-stability-testing]
- Q1A(R2) Stability Testing of new Drug Substances and Products.European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-products-step-5_en.pdf]
- Discovery of indole derivatives as STING degraders. (2024). European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38870716/]
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). Applied and Environmental Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC167497/]
- This compound CAS NO.877170-76-8.YD Pharma. [URL: https://www.yd-pharma.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00072]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. [URL: https://journaljpri.com/index.php/JPRI/article/view/9448]
- tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9abd4415]
- Kinetics of the base-catalyzed decomposition of .alpha.-hydroperoxy ketones. (1978). Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00473a030]
- Boc-Protected Amino Groups.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (1994). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00090a042]
- Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (2007). Tetrahedron. [URL: https://www.researchgate.net/publication/229061803_Deprotection_of_indoles_under_microwave_assisted_conditions_using_TFE_and_HFIP_as_solvents]
- Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. (2021). ACS Sustainable Chemistry & Engineering. [URL: https://www.nrel.gov/docs/fy21osti/78411.pdf]
- Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. (2013). Journal of the American Chemical Society. [URL: https://www.chem.wisc.edu/macmillan/wp-content/uploads/sites/499/2016/11/2013-JACS-Shin.pdf]
- Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity... (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/19/5985]
- Cyclic β-Ketoester Definition.Fiveable. [URL: https://library.fiveable.me/chemistry/ap-chem-unit-9-topic-9-9/key-term-cyclic-b-ketoester/study-guide/v-bB8s7l87042O31Q87z8]
- Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... (2019). ResearchGate. [URL: https://www.researchgate.
- This compound.CymitQuimica. [URL: https://www.cymitquimica.
- This compound.Parchem. [URL: https://www.parchem.
- Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. (2007). AAPS PharmSciTech. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2750365/]
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.Chemicalbook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02787093.htm]
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Technical Support Center: A Guide to Removing Residual Solvents from tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for handling and purifying tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual solvents during their work with this important intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your processes effectively.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial queries regarding solvent removal for this specific compound.
Q1: Why is the complete removal of residual solvents from my API intermediate so critical?
A: The rigorous removal of residual solvents is paramount for three primary reasons:
-
Patient Safety and Regulatory Compliance: The most critical driver is patient safety. Many organic solvents are toxic, and regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for their presence in final drug products.[1][2][3] The ICH Q3C guideline provides a framework that classifies solvents based on their toxicity and sets Permitted Daily Exposure (PDE) limits, which dictate the maximum acceptable concentration in a pharmaceutical.[1][2] Adhering to these limits is a non-negotiable aspect of drug development.
-
Scientific Integrity: Residual solvents can alter the physicochemical properties of your compound, including its crystal form, solubility, and stability. They can also act as inhibitors or unwanted reactants in subsequent synthetic steps, leading to failed reactions, impurity formation, and irreproducible results.
-
Processability and Formulation: For drug development professionals, residual solvents can negatively impact downstream processes like particle size reduction, powder flow, and formulation, ultimately affecting the quality and performance of the final drug product.
Q2: After synthesizing this compound, what are the likely residual solvents I need to remove?
A: The specific solvents depend on your synthetic and purification route. However, based on common organic synthesis practices for similar molecules, you are most likely to encounter the following, which are categorized by the ICH Q3C guideline[3]:
| Solvent | Common Use | ICH Class | Rationale for Removal |
| Dichloromethane (DCM) | Reaction, Extraction | Class 2 | Suspected carcinogen; strictly limited.[3][4] |
| Toluene | Reaction, Azeotroping | Class 2 | Toxicity concerns, including neurotoxicity.[3][4] |
| Methanol | Reaction, Cleaning | Class 2 | Toxic; limits are strictly enforced.[5] |
| Ethyl Acetate (EtOAc) | Extraction, Chromatography | Class 3 | Lower toxicity, but should still be removed to the extent possible.[5][6] |
| Heptane/Hexane | Chromatography, Recrystallization | Class 2 (Hexane) | Hexane is a known neurotoxin. Heptane is a safer alternative. |
| Isopropanol (IPA) | Washing, Recrystallization | Class 3 | Low toxicity, but can be difficult to remove from some crystal lattices.[4] |
Q3: What is the standard first step for removing the bulk of a solvent (e.g., ethyl acetate) after column chromatography?
A: The universally accepted first step for bulk solvent removal is rotary evaporation . This technique efficiently removes volatile solvents under reduced pressure, which lowers the solvent's boiling point, thus protecting thermally sensitive compounds.[7]
Causality: The efficiency of rotary evaporation stems from three concurrent principles:
-
Reduced Pressure: Lowering the pressure above the liquid dramatically reduces its boiling point.[8]
-
Increased Surface Area: The rotation of the flask spreads the solution into a thin film on the inner surface, vastly increasing the area for evaporation.[9]
-
Controlled Heating: A heated water or oil bath provides the necessary energy (latent heat of vaporization) to drive the evaporation process.
For optimal results, follow the "Delta-20 Rule" : the heating bath temperature should be approximately 20°C higher than the solvent's boiling point at your target vacuum pressure, and the condenser's coolant temperature should be at least 20°C lower than the solvent's boiling point.[10]
Part 2: Troubleshooting Guide - Advanced Solvent Removal Scenarios
Simple rotary evaporation is often insufficient. This section provides detailed protocols for more challenging situations.
Scenario 1: My compound appears as a solid after the rotovap, but NMR/GC analysis shows 5-10% residual ethyl acetate or toluene. How do I remove these last traces?
A: This is a classic case where the solvent is trapped within the solid matrix or adsorbed onto the crystal surface. The most effective method for removing residual volatile solvents from a stable solid is high vacuum oven drying .
The Principle: A vacuum oven combines reduced pressure with gentle, uniform heating.[11] This combination significantly lowers the solvent's boiling point, creating a large vapor pressure differential that drives the solvent molecules out of your solid product without requiring temperatures that could cause degradation.[12][13]
-
Preparation: Transfer your solid compound from the rotovap flask to a clean glass dish or tray. Spread the powder into a thin, even layer to maximize the surface area exposed to the vacuum.
-
Loading: Place the dish inside the vacuum oven on a shelf.
-
Applying Vacuum: Close the oven door securely. Begin to slowly apply vacuum using a pump that is properly trapped to handle solvent vapors. A gradual application of vacuum prevents the fine powder from being aspirated into the vacuum line.
-
Heating: Once the desired vacuum level is reached (see table below), begin heating the oven to the target temperature. Crucially, do not heat the compound before a stable vacuum is achieved. Heating at atmospheric pressure can cause degradation or melting.
-
Drying: Dry the compound for 12-24 hours. The exact time will depend on the solvent, the amount of material, and its physical form.
-
Cooling & Venting: Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum. Venting a hot oven can cause the compound to rapidly absorb moisture and oxygen. Once cool, slowly vent the oven with an inert gas like nitrogen or argon before removing your sample.
| Residual Solvent | Boiling Point (atm) | Target Vacuum (mbar) | Recommended Temp. (°C) | Notes |
| Ethyl Acetate | 77 °C | 10 - 20 | 35 - 45 °C | Relatively easy to remove. |
| Dichloromethane | 40 °C | 50 - 100 | 25 - 30 °C | Very volatile; do not overheat. |
| Toluene | 111 °C | 5 - 10 | 45 - 55 °C | Requires a good vacuum and moderate heat. |
| Heptane | 98 °C | 10 - 20 | 40 - 50 °C | Similar to Toluene. |
| Isopropanol | 82 °C | 10 - 20 | 40 - 50 °C | Can form strong hydrogen bonds; may require longer drying times. |
Scenario 2: My synthesis used a high-boiling solvent like DMF or DMSO, and my compound is heat-sensitive. How can I purify it without decomposition?
A: High-boiling, polar aprotic solvents are notoriously difficult to remove, and heat is often not an option. Your best approaches are Lyophilization (Freeze-Drying) or Recrystallization .
The Principle: Lyophilization removes a solvent by first freezing it and then causing it to sublimate (transition directly from solid to gas) under a deep vacuum.[14] This is the gentlest drying method as it occurs at very low temperatures. However, using it for organic solvents is challenging because they have very low freezing points and high vapor pressures, requiring specialized equipment.[15]
-
Prerequisite: This requires a freeze-dryer with a condenser capable of reaching at least -85°C and a high-performance vacuum pump.[14] Standard -55°C aqueous lyophilizers are often insufficient.[15]
-
Solvent Exchange (Recommended): The most reliable method is to first perform a solvent exchange. Dissolve your compound in a minimal amount of a lyophilization-friendly solvent like tert-Butanol or 1,4-Dioxane. These solvents have relatively high freezing points and sublime easily.
-
Freezing: Dissolve the compound in the chosen solvent (e.g., tert-Butanol). Place the solution in a lyophilization flask and swirl it in a bath of liquid nitrogen or a dry ice/acetone slurry to shell-freeze the solution into a thin, uniform layer on the flask wall. The sample must be completely frozen solid.[16]
-
Lyophilization: Attach the flask to the freeze-dryer manifold. The deep vacuum will cause the frozen solvent to sublime. The vapor is then trapped on the ultra-cold condenser coils.
-
Completion: The process is complete when all the frost on the outside of the flask has disappeared and the product appears as a light, fluffy powder.
The Principle: Recrystallization is a powerful purification technique that leverages differences in solubility. A suitable solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. As the hot, saturated solution cools, the compound's solubility decreases, forcing it to crystallize out, while impurities and trapped solvents remain in the mother liquor.
-
Solvent Selection: Identify a suitable solvent or solvent pair (e.g., Isopropanol/Heptane, Ethyl Acetate/Heptane).
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the hot solvent just sufficient to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Cooling too quickly can cause the product to crash out, trapping impurities.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Then, dry the purified crystals in a vacuum oven as described in Scenario 1.
Part 3: Process Optimization & Workflow
Choosing the correct drying method is crucial for efficiency and product quality. The following workflow provides a logical decision-making process.
Workflow for Selecting a Solvent Removal Method
Caption: Decision workflow for solvent removal.
References
-
Lab Manager. (2019). Rotary Evaporator Best Practices. [Link]
-
European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
VACUUBRAND. (2025). 10 tips for optimal rotary evaporation. [Link]
-
Root Sciences. (n.d.). Rotary Evaporator Guide: Setup, Process & Troubleshooting. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
LabX. (2021). How to Achieve the Best Rotary Evaporation Results. [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
Kintek. (n.d.). Why Is A Vacuum Oven Required For Drying Composite Solid Electrolyte Slurries? Ensure Safe Solvent Removal. [Link]
-
International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
-
T.Jis. (2026). Rotary Evaporator Principles: A Comprehensive Guide. [Link]
-
gmp-compliance.org. (n.d.). ICH Q3C(R9) Impurities: Guideline for residual solvents. [Link]
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Anonymous. (n.d.). Vacuum Oven Drying: Revolutionizing Material Processing. [Link]
-
Anderson Dahlen. (n.d.). Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. [Link]
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ResearchGate. (2021). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?. [Link]
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Maratek. (2024). Steps for Managing Solvents in API Manufacturing. [Link]
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Pharmanecia. (n.d.). API Extraction Techniques Best Practices and Methods. [Link]
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VACUUBRAND. (n.d.). Purge Oven. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. [Link]
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Buchi.com. (n.d.). Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. [Link]
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Organomation. (n.d.). What is Solvent Removal?. [Link]
- Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
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Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. [Link]
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Reddit. (2024). Removing residual solvent from Oils Tips : r/Chempros. [Link]
- Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
- Google Patents. (n.d.). A method for removing residual water-soluble organic solvent in a sample.
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. One such crucial building block is tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (CAS No. 877170-76-8), a versatile heterocyclic compound frequently employed in the synthesis of complex pharmaceutical agents.[1][2] Impurities, even at trace levels, can have unintended pharmacological effects or interfere with downstream synthetic steps, making robust analytical characterization essential.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this key intermediate. We will explore the causality behind HPLC method development choices and objectively compare its performance against orthogonal analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to implement scientifically sound and self-validating purity analyses.
Part 1: The Workhorse Method - Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) remains the industry standard for the quality control of pharmaceutical compounds due to its robustness, versatility, and precision.[3][4] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The Rationale Behind Method Development
The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Our goal is to achieve optimal separation between the main compound and any potential impurities, which may include starting materials, by-products, or degradation products.
-
Column Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC. Its nonpolar stationary phase provides effective retention for moderately polar to nonpolar compounds like our indole derivative, separating molecules based on their hydrophobicity. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[5]
-
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.
-
Aqueous Phase: Using a slightly acidic mobile phase, such as 0.1% formic acid in water, is a strategic choice. This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks and more reproducible retention times.[5][6]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff.
-
Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is superior for purity analysis. This approach ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.[5]
-
-
Detection: The indole ring system contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A preliminary scan of the compound would determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for both the main peak and any related impurities.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: A typical workflow for HPLC purity determination.
Detailed Experimental Protocol: HPLC Purity Method
This protocol is a self-validating system designed for robust performance.
-
Instrumentation and Columns:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and DAD or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
This compound reference standard and sample.
-
0.45 µm syringe filters.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: λmax (e.g., 254 nm, to be verified)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part 2: Comparative Analysis with Alternative Technologies
While HPLC is a powerful tool, relying on a single method can sometimes lead to overlooking co-eluting or undetectable impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—is a cornerstone of rigorous purity validation.[5]
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[7] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[3][4]
-
Key Advantages: The primary benefits are a significant increase in resolution, speed, and sensitivity.[8][9] Analysis times can be reduced from 15-20 minutes on an HPLC to just 3-10 minutes on a UPLC, dramatically increasing laboratory throughput.[4] The sharper, narrower peaks lead to better resolution and higher sensitivity, which is crucial for detecting trace-level impurities.[8][9]
-
Considerations: The main drawback is the higher initial investment in instrumentation. Furthermore, transferring a method from HPLC to UPLC is not always straightforward and requires careful optimization to achieve the same selectivity.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for analyzing volatile and thermally stable compounds.
-
Applicability: this compound is likely amenable to GC analysis. However, indole derivatives can sometimes exhibit poor peak shape due to interactions with the column. Derivatization, such as silylation, can be employed to improve chromatographic performance, though this adds a step to the sample preparation process.[10] GC-MS is particularly useful for identifying volatile organic impurities that may not be detected by HPLC.
-
Key Advantages: The mass spectrometer provides mass-to-charge ratio information, which offers a much higher degree of certainty in peak identification compared to UV detection. It is exceptionally sensitive for detecting and identifying unknown volatile or semi-volatile impurities.[11]
-
Considerations: The compound must be thermally stable and sufficiently volatile. The added sample preparation step of derivatization can introduce variability. It is not suitable for non-volatile or thermally labile impurities.
Performance Comparison Summary
The table below provides an objective comparison of the three techniques for the purity analysis of our target compound.
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Advanced liquid chromatography with sub-2 µm particles and high pressure. | Separation of volatile compounds in a gaseous mobile phase, with mass-based detection. |
| Resolution | Good to Excellent | Superior | Very High |
| Analysis Speed | Moderate (15-30 min)[3][4] | Very Fast (1-10 min)[9] | Fast to Moderate (10-30 min) |
| Sensitivity | Good | Excellent[8][9] | Excellent (especially with SIM) |
| Primary Use | Routine QC, quantification of known impurities.[5] | High-throughput screening, complex mixture analysis, improved resolution.[8] | Identification of volatile/semi-volatile known and unknown impurities. |
| Sample Requirement | Must be soluble in mobile phase. | Must be soluble in mobile phase. | Must be volatile and thermally stable; may require derivatization.[10][12] |
| Instrumentation Cost | Moderate | High | High |
Part 3: A Logical Framework for Method Selection
The choice of analytical technique is driven by the specific objective of the analysis. The following decision-making diagram provides a logical pathway for selecting the most appropriate method.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the routine purity assessment of this compound, a well-developed reversed-phase HPLC method offers a reliable, robust, and precise solution. It stands as the workhorse for quality control laboratories, providing accurate quantification of the main component and known impurities.
However, a truly comprehensive understanding of a compound's purity profile is best achieved through a multi-faceted strategy.[5] Ultra-Performance Liquid Chromatography (UPLC) provides a significant leap forward in terms of speed and resolution, making it ideal for high-throughput environments and the analysis of complex impurity profiles.[7][8] For the definitive identification of unknown volatile impurities, the specificity of GC-MS is unparalleled. By judiciously selecting from these powerful analytical tools based on the specific scientific question at hand, researchers can ensure the integrity of their materials, leading to more reliable and reproducible outcomes in the drug development pipeline.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Jadhav, M., et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
WebofPharma. HPLC vs. UPLC. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
-
PubMed Central. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. [Link]
-
ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). [Link]
-
Herba Polonica. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. [Link]
-
YC-Pharma. This compound CAS NO.877170-76-8. [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
ResearchGate. GC/MS analysis of indole and skatole in seafood. [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
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- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The N-Boc protected derivative, tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, is a versatile building block for the synthesis of a wide range of pharmaceutical agents. This guide provides a comparative analysis of prominent synthetic routes to this key intermediate, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their efficiencies.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges, requiring the strategic construction of a bicyclic system with control over both the pyrrole and cyclohexanone moieties. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore three major synthetic strategies: a direct approach via a benzofuran intermediate, the classical Fischer Indole Synthesis, and the robust Robinson Annulation.
Method 1: The Benzofuran Intermediate Approach
This highly efficient and direct method involves the initial formation of a 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative from 1,3-cyclohexanedione, which is subsequently converted to the corresponding tetrahydroindole. The final step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Mechanistic Rationale
The synthesis commences with the reaction of 1,3-cyclohexanedione with chloroacetaldehyde to form a 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative. This transformation is followed by a ring-opening and re-closure cascade upon treatment with an ammonia source, yielding the 4-oxo-4,5,6,7-tetrahydroindole core.[1] The final N-Boc protection is a standard procedure to install the tert-butoxycarbonyl group onto the indole nitrogen, enhancing its stability and utility in further synthetic manipulations.
Experimental Protocol
Step 1: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran
-
To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., a mixture of water and an organic solvent like ethyl acetate), add chloroacetaldehyde.
-
The reaction is typically carried out in the presence of a base at a controlled temperature, ranging from -10°C to room temperature.[1]
-
After the reaction is complete, the mixture is treated with an acid to facilitate the formation of the benzofuran derivative.[1]
Step 2: Synthesis of 4-oxo-4,5,6,7-tetrahydro-1H-indole
-
The 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative is then reacted with a source of ammonia, such as aqueous ammonia, ammonia gas, or ammonium carbonate.[1]
-
This reaction is typically performed in a solvent like water or a mixture of water and an alcohol at elevated temperatures (130°C to 170°C).[1]
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography to yield 4-oxo-4,5,6,7-tetrahydroindole.[1]
Step 3: Synthesis of this compound
-
Dissolve the 4-oxo-4,5,6,7-tetrahydro-1H-indole in a suitable solvent such as dichloromethane or methanol.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base, such as potassium carbonate or triethylamine.
-
The reaction is typically stirred at room temperature for several hours.
-
After completion, the solvent is removed, and the crude product is purified, often by crystallization or column chromatography, to afford the final product.
Figure 1: Workflow for the Benzofuran Intermediate Approach.
Method 2: The Fischer Indole Synthesis
A cornerstone of indole synthesis, the Fischer method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of the target molecule, a Boc-protected phenylhydrazine would react with 1,3-cyclohexanedione.
Mechanistic Rationale
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.[3] The use of a cyclic diketone like 1,3-cyclohexanedione allows for the direct formation of the tetrahydroindole core.
Experimental Protocol
-
React a suitable Boc-protected phenylhydrazine hydrochloride with 1,3-cyclohexanedione in a solvent such as glacial acetic acid.
-
The reaction mixture is heated to reflux in the presence of an acid catalyst (e.g., HCl or the acetic acid solvent itself).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent.
-
Purification by column chromatography yields the desired this compound.
Figure 2: Workflow for the Fischer Indole Synthesis.
Method 3: The Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring onto a ketone. In the context of our target molecule, this would involve the reaction of an appropriate N-Boc protected aminoketone with methyl vinyl ketone.
Mechanistic Rationale
This reaction sequence begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[4] The choice of starting materials is crucial to ensure the formation of the desired tetrahydroindole structure.
Experimental Protocol
-
An N-Boc protected α-aminoketone is treated with a base to form an enolate.
-
Methyl vinyl ketone is then added to the reaction mixture to initiate the Michael addition.
-
The resulting intermediate undergoes an intramolecular aldol condensation, often promoted by heat, to form the bicyclic product.
-
The final product, this compound, is then isolated and purified.
Figure 3: Workflow for the Robinson Annulation.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Benzofuran Intermediate | Method 2: Fischer Indole Synthesis | Method 3: Robinson Annulation |
| Starting Materials | 1,3-Cyclohexanedione, Chloroacetaldehyde, Ammonia source, (Boc)₂O | Boc-protected Phenylhydrazine, 1,3-Cyclohexanedione | N-Boc protected α-aminoketone, Methyl vinyl ketone |
| Number of Steps | 3 | 1 (potentially 2 if hydrazone is isolated) | 1 (tandem reaction) |
| Reaction Conditions | Step 1: -10°C to RT; Step 2: 130-170°C | Reflux in acetic acid | Base-catalyzed, may require heating for aldol condensation |
| Typical Yields | High (Step 2 can reach 96%[1]) | Generally good, but can be variable | Can be high, but sensitive to substrate and conditions |
| Key Advantages | Direct route, high yielding final cyclization step. | Well-established, one-pot potential. | Powerful for ring formation. |
| Potential Challenges | Handling of chloroacetaldehyde, high temperature for cyclization. | Harsh acidic conditions, potential for side products. | Availability of the starting aminoketone, control of regioselectivity. |
Conclusion
The synthesis of this compound can be achieved through several effective routes. The Benzofuran Intermediate Approach stands out for its directness and high reported yield for the key cyclization step. The Fischer Indole Synthesis offers a classic and often reliable one-pot method, though it may require optimization to manage the acidic conditions. The Robinson Annulation provides a powerful tool for the construction of the six-membered ring, but its success is highly dependent on the availability and reactivity of the specific starting materials.
The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including the availability of starting materials, desired scale, and tolerance for particular reaction conditions. This guide provides the foundational knowledge for making an informed decision in the synthesis of this valuable chemical intermediate.
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Caliskan, Z. Z., Soydan, E., Gur, G. K., & Ordu, E. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds, 41(5), 1085-1095. [Link]
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Alcaide, B., Almendros, P., & Luna, A. (2015). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of organic chemistry, 80(11), 5837–5846. [Link]
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Schmalz, H. G., & Böttcher, C. (2014). Preparation of Dibenzo[e,g]isoindol-1-ones via Scholl-Type Oxidative Cyclization Reactions. The Journal of organic chemistry, 79(17), 8177–8187. [Link]
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A Comparative Guide to the Biological Activity of Tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate and Related Indole Scaffolds
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a synthetic derivative, and places its potential biological profile in the context of structurally related indole compounds. By examining the structure-activity relationships (SAR) of analogous molecules, we can infer the likely biological impact of the N-tert-butoxycarbonyl (N-Boc) protecting group and the 4-oxo-tetrahydroindole core, offering insights for researchers in drug discovery and development.
The 4-Oxo-Tetrahydroindole Core: A Versatile Pharmacophore
The 4-oxo-4,5,6,7-tetrahydroindole skeleton is a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its unique structure, featuring a fused cyclohexenone ring, provides a three-dimensional architecture that can be exploited for targeted drug design. This scaffold has been utilized in the development of agents with a range of therapeutic applications, including antiemetic drugs and compounds active on the central nervous system.[1]
Comparative Biological Activities of Indole Derivatives
While specific biological data for this compound is not extensively reported in publicly available literature, we can deduce its potential activities by comparing it with other indole derivatives where the N-substituent and the core structure are varied. The primary areas where indole derivatives have shown significant promise include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents. The substitution pattern on the indole ring system plays a crucial role in determining the cytotoxic potency and selectivity. For instance, certain indole derivatives have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), liver cancer (HepG2), and cervical cancer (HeLa).[2][3]
The introduction of different substituents at the N-1 position of the indole ring can significantly modulate anticancer activity. For example, the presence of a benzyl group at the N-2 position of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs resulted in more potent activity against triple-negative breast cancer cells compared to compounds with aliphatic groups.[3] This suggests that the bulky and lipophilic tert-butyl carboxylate group in our target compound could influence its interaction with biological targets, potentially affecting its cytotoxic profile.
Table 1: Comparative Cytotoxic Activity of Selected Indole Derivatives
| Compound/Derivative | Cell Line | IC50/LC50 (µM) | Reference |
| Indole-Mannich base derivative 1c | HepG2 | 0.9 | [2] |
| MCF-7 | 0.55 | [2] | |
| HeLa | 0.50 | [2] | |
| Pyrazinoindolone analog 3a | MDA-MB-468 | More potent than Gefitinib | [3] |
| Phenylsulfonylhydrazone hybrid 3b | MCF-7 | 4.0 | [4] |
| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 | 4.7 | [4] |
This table presents a selection of data from the literature to illustrate the range of activities observed for different indole derivatives. The activity of this compound is yet to be determined.
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. For example, 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have shown promising antibacterial and antifungal activities.[5] All tested compounds in one study exhibited better antibacterial potency than ampicillin against the tested bacteria.[5] The nature of the substituents on the indole and the attached heterocyclic ring was found to be critical for the observed activity.
Enzyme Inhibition
The indole nucleus is a key component of inhibitors for various enzymes. For instance, indole-2,3-diones (isatins) have been identified as potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[6] The inhibitory potency of these compounds was found to be related to their hydrophobicity.[6] This highlights the potential for the lipophilic tert-butyl group in our target molecule to contribute to enzyme inhibitory activity.
Furthermore, indole-based compounds have been developed as inhibitors of HIV-1 fusion by targeting the gp41 protein.[7][8][9][10][11] Structure-activity relationship studies have revealed that the shape, contact surface area, and molecular properties of these compounds are crucial for their inhibitory activity.[7][9]
The Role of the N-tert-Butoxycarbonyl (N-Boc) Group
The N-Boc group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions. In the context of biological activity, the presence of the Boc group can have several effects:
-
Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Steric Hindrance: The bulky nature of the Boc group can influence the binding of the molecule to its biological target, either by promoting a specific conformation or by sterically hindering interactions.
-
Metabolic Stability: The Boc group can alter the metabolic profile of the parent molecule.
The biological evaluation of this compound would be necessary to determine the precise impact of the N-Boc group on its activity. A logical experimental step would be to compare its activity with the corresponding N-unsubstituted or N-alkylated derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will depend on the target enzyme. As an example, a general workflow for a fluorescence-based enzyme inhibition assay is provided below.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
This compound represents an intriguing synthetic building block with the potential for diverse biological activities. Based on the extensive research into structurally similar indole derivatives, it is plausible that this compound could exhibit anticancer, antimicrobial, or enzyme inhibitory properties. The presence of the N-Boc group is likely to significantly influence its physicochemical properties and, consequently, its biological profile.
To fully elucidate the therapeutic potential of this molecule, a systematic biological evaluation is warranted. This should include a broad screening against various cancer cell lines and microbial strains, followed by more focused studies on specific enzyme targets. Furthermore, comparative studies with N-de-Boc-protected and other N-substituted analogs will be crucial for establishing a clear structure-activity relationship and guiding the design of more potent and selective therapeutic agents based on the 4-oxo-tetrahydroindole scaffold.
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Zhou, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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Zhou, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
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Zhou, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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Zhou, G., et al. (2015). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV‑1 Fusion Inhibitors Targeting Glycoprotein 41. figshare. [Link]
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Zhou, G., et al. (2014). Structure-activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]
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Cheng, Y., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health. [Link]
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Purandharan, A., et al. (2024). Cytotoxicity study of some indole derivatives. AIP Publishing. [Link]
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Lin, C.-H., et al. (2022). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]
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ResearchGate. (n.d.). Reported indole derivatives with apoptotic activity. ResearchGate. [Link]
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Zerenler Caliskan, Z., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. R Discovery. [Link]
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Zerenler Caliskan, Z., et al. (2019). (PDF) Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. ResearchGate. [Link]
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A plausible mechanism for the synthesis of 4‐oxo‐tetrahydroindole derivatives. (n.d.). Wiley Online Library. [Link]
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Kim, H. J., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. PubMed. [Link]
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Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link]
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Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.). MDPI. [Link]
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Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). University of the Pacific. [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). MDPI. [Link]
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Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
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Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Context
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the tetrahydroindole core is a privileged structure, serving as a foundational building block for a multitude of biologically active compounds. tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a key synthetic intermediate, valued for its reactive ketone functionality and the robust tert-butoxycarbonyl (Boc) protecting group, which facilitates controlled, regioselective reactions.
This guide provides an in-depth spectroscopic comparison of this core molecule with relevant structural analogs. Our objective is not merely to present data, but to dissect it, offering insights into how subtle structural modifications manifest in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By understanding these structure-spectra correlations, researchers can enhance their ability to characterize novel compounds, confirm reaction outcomes, and troubleshoot synthetic challenges. The protocols and interpretations herein are grounded in established principles and validated through extensive field application.
I. Spectroscopic Profile of the Core Scaffold: this compound
The logical first step in any comparative analysis is to establish a comprehensive baseline. Here, we detail the expected spectroscopic signature of our primary compound of interest.
Molecular Structure:
Caption: Structure of this compound.
A. Proton NMR (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment. For this molecule, the key is to differentiate the vinylic protons of the pyrrole ring from the aliphatic protons of the saturated ring and the highly shielded tert-butyl group.
-
Vinylic Protons (Pyrrole Ring): The protons at the C2 and C3 positions are characteristic. Due to the electron-withdrawing nature of the N-Boc group, these protons are deshielded and typically appear as doublets in the δ 6.5-7.5 ppm range. The coupling constant (J) between them is usually small (~3-4 Hz), which is typical for protons on a five-membered aromatic ring.
-
Aliphatic Protons (Cyclohexanone Ring): The three methylene groups (C5-H₂, C6-H₂, C7-H₂) produce complex, overlapping multiplets between δ 2.0 and 3.0 ppm. The protons at C5, being α- to the carbonyl group, are generally the most deshielded in this group.
-
tert-Butyl Protons (Boc Group): This group gives rise to a sharp, intense singlet at approximately δ 1.5-1.6 ppm, integrating to 9 protons. This signal is unmistakable and serves as a primary identifier for the Boc protecting group.[1]
B. Carbon NMR (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone at C4 appears significantly downfield, typically around δ 195 ppm. The carbamate carbonyl of the Boc group is found further upfield, around δ 150 ppm.
-
Vinylic & Aromatic Carbons: The carbons of the pyrrole ring (C2, C3, C3a, C7a) resonate in the δ 115-140 ppm region.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around δ 84 ppm, while the three equivalent methyl carbons produce a strong signal near δ 28 ppm.
-
Aliphatic Carbons: The C5, C6, and C7 carbons are observed in the upfield region, typically between δ 20-40 ppm.
C. Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups, particularly the two distinct carbonyls in the molecule.
-
C=O Stretching Vibrations: This is the most diagnostic region of the spectrum.
-
Boc Carbamate C=O: A strong, sharp absorption band is observed at a higher wavenumber, typically ~1725 cm⁻¹ . The adjacent oxygen atom's electron-donating resonance increases the double-bond character, stiffening the bond and raising the stretching frequency.
-
Ketone C=O: The conjugated ketone at C4 exhibits a strong absorption at a lower wavenumber, around ~1660 cm⁻¹ . Conjugation with the pyrrole π-system delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency.
-
-
C-H Stretching: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while the vinylic C-H stretches of the pyrrole ring are found just above 3000 cm⁻¹.
-
C-N Stretching: This appears in the fingerprint region, typically around 1250-1350 cm⁻¹.
D. Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, which aids in structural confirmation.
-
Molecular Ion (M⁺): For C₁₃H₁₉NO₃, the expected molecular weight is 237.14 g/mol . Using a high-resolution mass spectrometer (HRMS), this can be confirmed with high precision.
-
Key Fragmentation Pathway: The most characteristic fragmentation is related to the labile Boc group. Under electron ionization (EI) or electrospray ionization (ESI) conditions, the loss of isobutylene is a dominant pathway, resulting in a prominent peak at [M - 56]⁺ . A subsequent loss of CO₂ can lead to a peak at [M - 100]⁺ . The loss of the entire tert-butyl group gives a fragment at [M - 57]⁺ .
Caption: Key fragmentation pathways for the core molecule in Mass Spectrometry.
II. Comparative Analysis with Structural Analogs
The true power of spectroscopy lies in comparison. By analyzing how spectral data shifts with known structural changes, we can deduce the structure of unknown compounds.
Analog 1: The Deprotected Scaffold (4,5,6,7-Tetrahydro-1H-indol-4-one)
Removing the Boc group provides the most fundamental comparison, isolating the effect of the N-substituent.
-
¹H NMR: The absence of the intense singlet at ~1.5 ppm is the most obvious change. More subtly, the vinylic protons at C2 and C3 will shift upfield due to the removal of the electron-withdrawing Boc group. An N-H proton signal will also appear, typically as a broad singlet far downfield (> 8.0 ppm), which can exchange with D₂O.
-
¹³C NMR: The signals for the Boc group (~150, 84, and 28 ppm) will be absent. The chemical shifts of the pyrrole carbons (C2, C3, C3a, C7a) will also shift, reflecting the change in the electronic environment.
-
IR Spectroscopy: The Boc carbonyl stretch (~1725 cm⁻¹) disappears completely. A new, broad N-H stretching band will appear in the region of 3200-3400 cm⁻¹ . The ketone stretch at ~1660 cm⁻¹ will remain, though its position may shift slightly.
-
Mass Spectrometry: The molecular weight drops by 100 amu to 137.07 g/mol . The characteristic fragmentation pattern of the Boc group is entirely absent.
Analog 2: Aromatized Indole Core (tert-Butyl 4-methoxy-1H-indole-1-carboxylate)
Comparing the tetrahydroindole with a fully aromatic indole analog highlights the influence of the saturated ring.
-
¹H NMR: The complex aliphatic multiplets between 2.0-3.0 ppm are replaced by distinct aromatic proton signals in the 6.5-8.0 ppm range. The presence of a methoxy group (-OCH₃) would introduce a sharp singlet at ~3.9 ppm.
-
¹³C NMR: The aliphatic carbon signals (~20-40 ppm) and the ketone signal (~195 ppm) are absent. New aromatic carbon signals will appear in the 100-150 ppm range. The C4 carbon, now attached to a methoxy group, will be highly shielded and appear around 155 ppm.
-
IR Spectroscopy: The most significant change is the disappearance of the ketone C=O stretch at ~1660 cm⁻¹. The Boc C=O stretch remains. The spectrum will be dominated by aromatic C-H and C=C stretching and bending vibrations.[2]
-
Mass Spectrometry: The fragmentation will still be dominated by the loss of the Boc group, but the subsequent fragmentation of the stable aromatic indole core will be different from that of the tetrahydroindolone ring.
Summary of Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |
| Core Scaffold | 1.5 (s, 9H, Boc), 2.0-3.0 (m, 6H, aliphatic), 6.5-7.5 (d, 2H, vinylic) | 28, 84 (Boc), 20-40 (aliphatic), 150 (Boc C=O), 195 (ketone C=O) | ~1725 (Boc C=O), ~1660 (Ketone C=O) | 237 (M⁺), 181, 180, 137 |
| Analog 1 (Deprotected) | 2.0-3.0 (m, 6H), 6.0-7.0 (d, 2H), >8.0 (br s, 1H, NH) | 20-40 (aliphatic), 110-135 (aromatic), 196 (ketone C=O) | ~3300 (N-H), ~1655 (Ketone C=O) | 137 (M⁺) |
| Analog 2 (Aromatized) | 1.6 (s, 9H, Boc), 3.9 (s, 3H, OCH₃), 6.5-8.0 (m, aromatic H) | 28, 84 (Boc), 56 (OCH₃), 100-155 (aromatic), 151 (Boc C=O) | ~1730 (Boc C=O), no ketone C=O | M⁺, [M-56]⁺, [M-100]⁺ |
III. Standardized Experimental Methodologies
To ensure data integrity and reproducibility, the adoption of standardized protocols is essential. The following methodologies represent best practices for the spectroscopic analysis of these compounds.
A. General Workflow
Caption: Standardized workflow for spectroscopic characterization.
B. Protocol Details
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is preferred for compounds with exchangeable protons like N-H or O-H.
-
IR (ATR): Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This method requires minimal sample and no preparation.
-
MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Infuse the solution directly into the electrospray ionization (ESI) source.
-
-
¹H and ¹³C NMR Spectroscopy (400 MHz Spectrometer):
-
¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans are typically sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm, a relaxation delay of 2.0 s, and at least 1024 scans are required due to the low natural abundance of ¹³C.
-
DEPT-135: Use a standard DEPT-135 pulse program to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is invaluable for assigning the aliphatic carbons.[3]
-
-
FT-IR Spectroscopy:
-
Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Perform a background scan of the clean ATR crystal immediately before the sample scan.
-
Co-add 32 scans to achieve an adequate signal-to-noise ratio.
-
-
Mass Spectrometry (ESI-Time-of-Flight):
-
Operate in positive ion mode to detect protonated molecules [M+H]⁺.
-
Use a capillary voltage of ~3500 V and a drying gas temperature of ~300 °C.
-
Acquire data over a mass range of m/z 50-1000. Perform internal calibration to ensure high mass accuracy.
-
Conclusion
The spectroscopic characterization of this compound and its analogs is a logical, systematic process. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. By understanding the foundational spectral features of the core molecule, one can readily interpret the changes that arise from structural modifications. This guide serves as a framework for that interpretation, empowering researchers to confidently elucidate molecular structures in their daily work. The causality-driven approach, explaining why spectra appear as they do, is the key to moving from simple data collection to true molecular understanding.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Retrieved from [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic and molecular docking studies on N, N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine: A potential bioactive agent for lung cancer treatment. Retrieved from [Link]
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ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
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PubMed. (2019). Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites. National Center for Biotechnology Information. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
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PubMed. (2012). Identification of the major urinary metabolites in man of seven synthetic cannabinoids of the aminoalkylindole type present as adulterants in 'herbal mixtures' using LC-MS/MS techniques. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]
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New Journal of Chemistry. (2016). Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. Retrieved from [Link]
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Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. Retrieved from [Link]
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X-ray crystallography of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate derivatives
An In-Depth Technical Guide to the Structural Elucidation of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Derivatives: A Comparative Analysis
In the landscape of modern drug discovery and medicinal chemistry, the 4-oxo-4,5,6,7-tetrahydro-1H-indole scaffold is a cornerstone for the development of novel therapeutics. The addition of a tert-butyl carboxylate protecting group on the indole nitrogen (N-Boc) yields derivatives that are pivotal intermediates in complex synthetic pathways. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it dictates their reactivity, conformational preferences, and ultimately, their biological activity. Therefore, unambiguous structural characterization is paramount.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound and its derivatives. We will delve into the definitive method of single-crystal X-ray crystallography, offering a best-practice protocol based on analogous structures. Furthermore, we will objectively compare its performance against complementary spectroscopic techniques, providing researchers with a holistic framework for characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the absolute structure of a molecule. By scattering X-rays off a well-ordered crystal lattice, it generates a diffraction pattern that can be mathematically reconstructed into a precise three-dimensional map of electron density. This map reveals not only the connectivity of atoms but also detailed stereochemical information, bond lengths, bond angles, and intermolecular interactions. For complex organic molecules, this level of detail is unattainable by other methods.
Proposed Experimental Protocol: Crystallization and X-ray Diffraction
While a published crystal structure for the parent compound, this compound, is not currently available in the Cambridge Structural Database (CSD), successful crystallization can be achieved by following protocols established for structurally similar molecules.[1][2][3][4] The following is a robust, field-proven methodology.
1. Material Purification:
-
Causality: Crystal growth is highly sensitive to impurities, which can act as "kinks" in the lattice, inhibiting the formation of large, well-ordered single crystals.
-
Protocol: Purify the synthesized derivative using column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexane) should be optimized to ensure the removal of all starting materials and by-products. Confirm purity (>98%) by ¹H NMR and LC-MS.
2. Crystal Growth by Slow Evaporation:
-
Causality: Slow solvent evaporation allows molecules to gradually and orderly deposit onto a growing crystal lattice, minimizing defects. Rapid precipitation leads to amorphous solids or microcrystalline powders unsuitable for single-crystal diffraction.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., 0.5-1.0 mL) in a small, clean vial. Common solvents for similar structures include methanol, ethanol, or ethyl acetate.[1]
-
Cover the vial with a cap, then pierce the cap with a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitor the vial over several days to weeks for the appearance of single, well-formed crystals.
-
3. Crystal Mounting and Data Collection:
-
Causality: The crystal must be carefully mounted and kept at a cryogenic temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.
-
Protocol:
-
Using a micromanipulator and a cryo-loop, carefully select a suitable single crystal (clear, well-defined faces, appropriate size).
-
Mount the crystal on a goniometer head in the cold nitrogen stream of the X-ray diffractometer.
-
Perform data collection using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[3]
-
4. Structure Solution and Refinement:
-
Causality: The collected diffraction data (a series of intensities and positions of spots) is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to generate an initial model of the atomic positions, which is subsequently refined to best fit the experimental data.
-
Protocol:
-
Integrate the raw diffraction images and correct for absorption effects.
-
Solve the structure using software such as SHELXT.
-
Refine the structural model against the data using full-matrix least-squares on F² with software like SHELXL.[2] Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
Expected Crystallographic Parameters for Tetrahydroindole Derivatives
Based on the crystal structures of related N-Boc heterocyclic compounds, researchers can anticipate the general characteristics of the resulting crystal data.
| Parameter | Example: tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate[3] | Example: tert-Butyl 4-(substituted)piperazine-1-carboxylate[2][4] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 19.6761 (11) | 8.4007 (2) |
| b (Å) | 7.2330 (4) | 16.4716 (4) |
| c (Å) | 9.9258 (7) | 12.4876 (3) |
| β (°) ** | 90 | 90.948 (1) |
| Volume (ų) ** | 1412.61 (15) | 1727.71 (7) |
| Z (molecules/cell) | 4 | 4 |
| Temperature (K) | 173 | 173 |
| Radiation | Mo Kα | Mo Kα |
This table provides a reference point for researchers attempting to crystallize and analyze the target compounds.
Part 2: A Comparative Analysis of Alternative & Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine characterization. Spectroscopic and spectrometric methods provide valuable, often complementary, information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of ¹H and ¹³C nuclei.
-
Strengths:
-
Provides definitive information on the carbon-hydrogen framework and atom connectivity through 2D experiments (COSY, HSQC, HMBC).
-
Non-destructive.
-
Relatively fast for routine analysis.
-
Can provide information on dynamic processes in solution.
-
-
Weaknesses:
-
Provides a time-averaged structure in solution, which may differ from the solid-state conformation.
-
Does not directly determine absolute stereochemistry without chiral auxiliaries or advanced techniques.
-
Cannot provide precise bond lengths and angles.
-
Example Data: For a related tert-butyl indole derivative, ¹H NMR shows characteristic signals for the tert-butyl group (a singlet around 1.6 ppm) and aromatic protons, while ¹³C NMR confirms the presence of the carbonyl carbon and other key functionalities.[5]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
-
Strengths:
-
Weaknesses:
-
Provides no information about stereochemistry.
-
Isomers often cannot be distinguished without fragmentation analysis, which can be complex to interpret.
-
It is a destructive technique.
-
Example Data: For a synthesized tert-butyl indole derivative, a mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, confirming the identity of the product.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Strengths:
-
Fast, simple, and non-destructive.
-
Excellent for identifying the presence or absence of key functional groups (e.g., C=O, N-H).
-
-
Weaknesses:
-
Provides limited information about the overall molecular skeleton.
-
Cannot distinguish between isomers.
-
The "fingerprint region" can be complex and difficult to interpret fully.
-
Example Data: The IR spectrum of a 4-oxo-tetrahydroindole derivative would clearly show a strong absorption band for the ketone C=O stretch (typically around 1690 cm⁻¹) and another for the carbamate C=O stretch.[7]
Summary Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | 3D structure, stereochemistry, bond lengths/angles, packing | Connectivity, solution conformation, H/C framework | Molecular weight, elemental formula | Functional groups |
| Sample Phase | Solid (single crystal) | Solution | Solid/Solution | Solid/Liquid/Gas |
| Key Advantage | Unambiguous, absolute structure | Detailed connectivity in solution | High sensitivity, accurate mass | Fast functional group ID |
| Key Limitation | Requires high-quality single crystals | No precise bond lengths/angles | No stereochemical info | Limited skeletal info |
| Destructive? | No | No | Yes | No |
Part 3: An Integrated Characterization Workflow
For novel this compound derivatives, a multi-faceted approach to characterization ensures scientific rigor. Each technique validates the others, building a self-consistent and trustworthy dataset.
Caption: Integrated workflow for the characterization of tetrahydroindole derivatives.
This workflow demonstrates a logical progression from synthesis to definitive structural proof. Initial spectroscopic and spectrometric analyses (IR, MS, NMR) confirm that the correct molecule has been made with sufficient purity for crystallization attempts. Success in crystallization then leads to X-ray diffraction, which provides the final, unambiguous structural data.
Conclusion
The structural elucidation of this compound derivatives is a critical task in the development of new chemical entities. While spectroscopic and spectrometric methods like NMR, MS, and IR provide essential and complementary data regarding connectivity, molecular weight, and functional groups, they cannot offer the definitive three-dimensional insight provided by single-crystal X-ray crystallography. By serving as the ultimate arbiter of molecular structure, X-ray analysis provides an unparalleled level of detail, revealing the precise atomic arrangement that governs the molecule's properties and interactions. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently and accurately characterize these valuable synthetic intermediates.
References
-
Ravi Kumar, et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. Available from: [Link]
-
Caliskan, Z. Z., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. ResearchGate. Available from: [Link]
-
Al-Romaigh, F. A., et al. (2020). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1795–1798. Available from: [Link]
-
Neudoerffer, M., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]
-
El-Sawy, E. R., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available from: [Link]
-
Jordon, J. A., et al. (2016). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. IUCrData, 1(2), x161468. Available from: [Link]
-
Nespeca, M. G., et al. (2017). A plausible mechanism for the synthesis of 4‐oxo‐tetrahydroindole derivatives. ResearchGate. Available from: [Link]
-
Al-Omary, F. A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 551–556. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Assay Validation in Drug Discovery: A Comparative Guide to Utilizing tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An In-Depth Technical Guide
Introduction: The Imperative of Rigorous Assay Validation
In the landscape of drug discovery and development, the reliability of in vitro assays is paramount. These assays form the bedrock of decision-making, from initial hit identification to lead optimization and preclinical characterization.[1][2] An assay that produces inconsistent or inaccurate data can lead to the costly pursuit of non-viable candidates or the premature abandonment of promising ones. Therefore, robust validation is not merely a procedural formality but a scientific necessity, ensuring that an assay is "fit-for-purpose."[3][4] This process involves documenting that the performance characteristics of the method are suitable and reliable for the intended analytical applications.[3]
Validation is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which outline the essential parameters to be evaluated, including accuracy, precision, selectivity, sensitivity, and stability.[4][5] While many tools exist for validation, the use of well-characterized small molecules as reference standards or controls is a cornerstone of this process. This guide provides an in-depth comparison of assay validation techniques, focusing on the potential application of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a versatile heterocyclic compound, as a validation tool. We will explore its utility in the context of alternative methods and provide the experimental framework required to substantiate its role in a high-throughput screening environment.
The Profile of a Validation Candidate: this compound
The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] Its derivatives are known to interact with various biological targets, particularly enzymes like protein kinases and indoleamine 2,3-dioxygenase-1 (IDO1).[9][10]
This compound (CAS No. 877170-76-8) belongs to the tetrahydroindole class of compounds.[11][12] While this specific molecule is often cited as a synthetic intermediate, its structural motifs suggest potential biological activity.[13] For instance, tetrahydroindole derivatives have been investigated as potent inhibitors of enzymes such as NADPH Oxidase (NOX), which are involved in generating reactive oxygen species (ROS).[14] The presence of the Boc-protected indole nitrogen and the ketone on the cyclohexanone ring makes it a unique chemical probe for exploring specific biological pathways.
For the purpose of this guide, we will hypothesize its use as a novel inhibitor of a target enzyme (e.g., a specific kinase or oxidase) to demonstrate how a previously uncharacterized compound can be systematically validated for use as an assay control.
PART 1: The Experimental Validation Workflow
The validation of an in vitro assay is a multi-phase process. Using our target compound, we will illustrate a workflow for validating a new biochemical assay, such as an enzyme inhibition assay. This workflow ensures that the results are accurate, precise, and reproducible.[15][16]
Caption: A four-phase workflow for in vitro assay validation.
Step-by-Step Protocol: Validating an Enzyme Inhibition Assay
This protocol outlines the steps to validate a luminogenic kinase assay using this compound as a putative inhibitor.
1. Compound Preparation and Quality Control:
-
Rationale: The purity and identity of the validation compound are critical. Impurities could confound results.
-
Protocol:
2. Initial Dose-Response and IC50 Determination:
-
Rationale: To determine the potency of the compound and establish a working concentration range for subsequent validation experiments.
-
Protocol:
-
Perform a serial dilution of the compound (e.g., 11 points, 1:3 dilution starting from 100 µM).
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted compound to the wells. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Incubate for 60 minutes at room temperature.
-
Add a luminogenic detection reagent that measures the amount of ATP remaining. Luminescence is inversely proportional to kinase activity.
-
Read luminescence on a plate reader.
-
Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.
-
3. Precision Assessment:
-
Rationale: To evaluate the repeatability (intra-assay) and intermediate precision (inter-assay) of the assay.[4]
-
Protocol:
-
Intra-assay: Prepare three concentrations of the compound (e.g., IC80, IC50, and IC20). Run each concentration in replicates of n=10 on a single plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV).
-
Inter-assay: Repeat the experiment on three different days with three different analysts and/or reagent lots. Calculate the overall mean, SD, and %CV.
-
Acceptance Criterion: Typically, a %CV of <15% is considered acceptable.
-
4. Accuracy Assessment:
-
Rationale: To determine how close the measured value is to the true value. This is often assessed by spike and recovery experiments.
-
Protocol:
-
Prepare a sample with a known quantity of inhibited enzyme (e.g., by pre-incubating with a known inhibitor).
-
Spike this sample with a known concentration of our test compound.
-
Measure the inhibition and calculate the percent recovery of the "spiked" amount.
-
Acceptance Criterion: Recovery is typically expected to be within 85-115%.
-
5. Selectivity and Specificity:
-
Rationale: To ensure the assay signal is due to the specific enzymatic reaction and not artifacts. Specificity refers to the ability to detect the analyte, while selectivity assesses the impact of interfering substances.[5]
-
Protocol:
-
Counter-screen: Test the compound against the detection reagent alone (no enzyme) to check for direct inhibition of the reporter system.
-
Interference: Test the compound in the presence of other structurally similar but inactive molecules to ensure they do not interfere with the measurement.
-
Orthogonal Assay: Confirm the inhibition using a different assay format (e.g., a fluorescence-based assay instead of luminescence).
-
PART 2: Comparative Analysis of Validation Tools
While a novel small molecule like this compound can be a powerful tool, it is essential to compare its utility against other established validation reagents. The choice of tool depends on the assay type, the biological question, and available resources.
Caption: Comparison of different classes of assay validation reagents.
Data Summary: Small Molecules vs. Alternative Reagents
The following table provides a direct comparison of using a small molecule like our subject compound versus other common validation tools.
| Feature | This compound | Other Small Molecules (e.g., Staurosporine) | Peptides | Blocking Proteins (e.g., BSA) |
| Primary Use | Specific positive/negative control, reference standard | Broad-spectrum positive control | Highly specific inhibitor/substrate | Reduces non-specific binding to surfaces[18] |
| Specificity | Potentially high (target-dependent) | Low (pan-kinase inhibitor) | Very High | None (functional) |
| Cell Permeability | Likely (based on structure) | Yes | Generally No | No |
| Cost | Moderate to High (for novel compounds) | Low (for common tools) | High | Very Low |
| Ease of Use | High (soluble in DMSO) | High | Moderate (stability issues) | High |
| Key Advantage | Can validate a novel pathway or target | Provides a robust, easily measurable signal | Unambiguous mechanism of action | Essential for reducing background noise[19] |
| Key Disadvantage | Mechanism may be unconfirmed; potential off-targets | Lack of specificity can mask subtle effects | Poor in vivo translation; enzymatic degradation | Can mask some specific interactions if used in excess[18] |
Causality in Experimental Choices: Why Use a Novel Tetrahydroindole?
-
Filling a Niche: Standard controls like staurosporine are non-specific. If your target is a novel kinase with a unique ATP-binding pocket, a broad inhibitor may not be a suitable validation tool. A novel compound offers the potential for higher specificity. The tetrahydroindole scaffold has been shown to yield inhibitors for specific enzymes like NADPH oxidase, suggesting it can be tailored for selectivity.[14]
-
Probing New Biology: Using a novel, structurally distinct compound can help validate that the assay is robust enough to identify hits from diverse chemical classes, a critical requirement in high-throughput screening. Indole derivatives are known to engage targets through various mechanisms, making them excellent probes.[9]
-
Control over Intellectual Property: For commercial drug discovery programs, developing proprietary assays with proprietary control compounds can be an advantage.
PART 3: Data Interpretation and Trustworthiness
A self-validating protocol is one where controls are integrated to ensure the reliability of every run.[20] For our hypothetical assay, this includes:
-
Z-Factor Calculation: A statistical measure of assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening. It is calculated using the means and standard deviations of positive and negative controls.
-
Signal-to-Noise (S/N) and Signal-to-Background (S/B) Ratios: These metrics assess the dynamic range of the assay. A high ratio is desirable.
-
Monitoring Compound Interference: As described in the protocol, it is crucial to run control experiments to rule out that the compound is not interfering with the assay technology itself (e.g., quenching fluorescence or inhibiting luciferase).
Caption: A troubleshooting decision tree for common assay failures.
Conclusion
The validation of in vitro assays is a critical, multi-faceted process that ensures the generation of reliable and reproducible data, forming the foundation of successful drug discovery campaigns. While a host of tools are available, the strategic use of well-characterized small molecules as controls and reference standards is indispensable.
This guide has proposed the use of this compound as a candidate for such a role. Based on the rich pharmacology of the indole and tetrahydroindole scaffolds, this compound represents a class of molecules with the potential for high target specificity.[6][14] By following a rigorous, multi-phase validation workflow—encompassing characterization, precision, accuracy, and selectivity assessments—researchers can qualify novel reagents like this one for routine use.
Ultimately, the choice of validation tool is a balance of specificity, cost, and the biological question at hand. Comparing novel candidates against established standards like broad-spectrum inhibitors and non-specific blocking agents allows scientists to build a robust, "fit-for-purpose" assay that is both trustworthy and capable of identifying the next generation of therapeutic agents.
References
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Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
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AMSBIO. (2016). Practical guide to immunoassay blocking reagents. Scientist Live. Available at: [Link]
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MEXC News. (2025). What Is the Role of Blocking Agents in Immunoassays?. Available at: [Link]
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Anuradha, et al. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings. Available at: [Link]
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BioQuick News. (2025). Breakthrough in Indole Chemistry Could Accelerate Drug Development. Available at: [Link]
-
Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. Available at: [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2010). ResearchGate. Available at: [Link]
- Genkyotex. (2010). Tetrahydroindole derivatives as nadph oxidase inhibitors. Google Patents.
-
Marin Biologic Laboratories. (Date not specified). Design and Validate a GMP Cell Based Assay. Available at: [Link]
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-
Creative Bioarray. (Date not specified). Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]
-
BioAgilytix Labs. (Date not specified). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]
-
Opatz, T. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Available at: [Link]
-
Woolf, E. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal. Available at: [Link]
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Plating, S. (Date not specified). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]
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FDA. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available at: [Link]
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BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
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HHS.gov. (Date not specified). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
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PubChem. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. Available at: [Link]
- Wang, Y., et al. (2024).
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Pharmaffiliates. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Available at: [Link]
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Sari, Y., et al. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. Available at: [Link]
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Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery. Available at: [Link]
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Favi, G., et al. (2015). One step access to oxindole-based β-lactams through Ugi four-center three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
- In Vitro and In Silico Analysis of New n-Butyl and Isobutyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against Trypanosoma cruzi as Trypanothione Reductase Inhibitors. (2021). MDPI.
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Al-Warhi, T., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2019). Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate: A Comparative Efficacy Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Building Block Selection
In the intricate chess game of drug discovery and synthetic chemistry, the choice of a starting scaffold is a move that dictates the entire trajectory of the project. A well-chosen building block is not merely a collection of atoms; it is a repository of latent functionality, a key that can unlock diverse and complex molecular architectures with efficiency and elegance. The indole nucleus and its partially saturated derivatives are cornerstones of medicinal chemistry, forming the core of countless natural products and pharmaceutical agents.[1][2] This guide provides a critical evaluation of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a building block of increasing prominence. We will move beyond a simple cataloging of reactions and instead delve into a comparative analysis, grounded in experimental evidence, to illuminate why this particular scaffold so often represents a strategic advantage over its alternatives.
The 4,5,6,7-tetrahydroindol-4-one motif is a powerful synthon, prized for its dual functionality: a reactive ketone and an electron-rich pyrrole ring.[3] The addition of a tert-butyloxycarbonyl (Boc) group to the indole nitrogen is a deliberate, strategic choice. This guide will demonstrate how this single modification transforms the parent molecule into a superior building block by enhancing stability, controlling reactivity, and simplifying downstream processing, thereby accelerating the path to novel chemical entities.
The Point of Comparison: Boc-Protected vs. Unprotected Tetrahydroindolone
Our analysis will primarily focus on comparing the performance of This compound (1) with its unprotected counterpart, 4,5,6,7-tetrahydro-1H-indol-4-one (2) . While other protecting groups or entirely different scaffolds exist, this direct comparison provides the clearest illustration of the tactical benefits conferred by the Boc group in common synthetic operations.
Caption: The primary building blocks under comparison.
I. Transformation at the C4-Carbonyl: A Test of Chemoselectivity
The ketone at the C4 position is the most conspicuous site for functionalization. However, its reactivity can be complicated by the presence of the adjacent acidic N-H proton in the unprotected scaffold 2 .
A. Reductive Amination: Accessing Privileged Pharmacophores
The introduction of an amino group at C4 is a common strategy to build analogs of bioactive compounds. This is typically achieved via reductive amination.
Expertise & Experience: A successful reductive amination hinges on the clean formation of an iminium ion intermediate, which is then reduced. With the unprotected indole 2 , the acidic N-H proton can interfere with the reaction conditions, particularly if a Lewis acid is used, and can lead to undesired side reactions or require an extra equivalent of base. The Boc group on compound 1 electronically deactivates the pyrrole ring slightly and, more importantly, removes the acidic proton, leading to a much cleaner and higher-yielding transformation.
Experimental Protocol: Representative Reductive Amination
-
In a round-bottom flask, dissolve the ketone building block (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in one portion.
-
Seal the flask and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Comparative Yields
| Entry | Building Block | Amine | Product | Typical Yield (%) |
| 1 | Compound 1 | Benzylamine | tert-Butyl 4-(benzylamino)-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | 85-95% |
| 2 | Compound 2 | Benzylamine | 4-(Benzylamino)-4,5,6,7-tetrahydro-1H-indole | 50-65% |
| 3 | Compound 1 | Morpholine | tert-Butyl 4-morpholino-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | 90-98% |
| 4 | Compound 2 | Morpholine | 4-Morpholino-4,5,6,7-tetrahydro-1H-indole | 60-70% |
| *Yields for compound 2 are often lower due to purification challenges and potential side reactions. |
Logical Workflow: Reductive Amination
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate against other protected indoles
A Comparative Benchmarking Guide to the Stability of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the indole nucleus is a critical consideration in multi-step organic synthesis. The indole ring system, a ubiquitous motif in pharmaceuticals and natural products, presents unique challenges due to the reactivity of its N-H bond and the electron-rich pyrrole ring.[1] The selection of an appropriate protecting group is paramount, as it directly impacts reaction yields, compatibility with various reagents, and the overall efficiency of the synthetic route. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be cleaved selectively without affecting other functional groups.[1]
This guide provides an objective, in-depth comparison of the stability of a key synthetic intermediate, This compound , benchmarked against other commonly employed protected indoles. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Landscape of Indole Protection: An Overview
The indole nitrogen's lone pair contributes to the aromaticity of the pyrrole ring, making the N-H proton acidic and the ring itself highly nucleophilic. N-protection mitigates these characteristics, preventing unwanted side reactions and often directing lithiation or other substitutions.[2] This guide focuses on comparing the carbamate-based tert-butyloxycarbonyl (Boc) group on our title compound with other classes of protecting groups under common synthetic stressors: acidic and basic conditions.
The protecting groups under evaluation are:
-
Boc (tert-butyloxycarbonyl): An acid-labile carbamate, widely favored for its mild cleavage conditions.[3][4] However, its stability can be compromised by certain basic or thermal conditions.[5][6]
-
Ts (Tosyl): A robust, electron-withdrawing arylsulfonyl group that significantly deactivates the indole ring. It is stable to most conditions except for strong reducing agents or specific basic cleavage protocols.[1][7]
-
SEM (2-(trimethylsilyl)ethoxymethyl): An N,O-acetal that offers broad stability and is typically removed orthogonally using fluoride sources or strong acids.[1][8]
-
Pivaloyl: A sterically demanding acyl group that protects both the N-1 and C-2 positions of the indole. It is notoriously difficult to remove, requiring harsh basic conditions.[2]
The central question is how the electron-withdrawing 4-oxo functionality on the tetrahydroindole ring of our title compound modulates the stability of its N-Boc group compared to these alternatives.
Experimental Design and Rationale
To provide a meaningful comparison, we will simulate common reaction conditions used in multi-step synthesis. The stability of each protected indole will be assessed under standardized acidic and basic treatments. The primary analytical method for determining the extent of deprotection over time would be High-Performance Liquid Chromatography (HPLC), which can quantify the remaining starting material and the formed unprotected indole.
Caption: General experimental workflow for comparative stability analysis.
Protocol 1: Acid Stability Assay
-
Causality & Rationale: Strong acids, particularly trifluoroacetic acid (TFA), are the standard reagents for Boc group cleavage.[9][10] This experiment simulates the conditions for selective deprotection or unintended cleavage during a reaction step requiring an acidic environment. The stability of other groups (Ts, SEM, Pivaloyl) under these conditions demonstrates their orthogonality.
-
Methodology:
-
Prepare a 0.1 M solution of each N-protected indole in dichloromethane (DCM).
-
To each solution, add 10 equivalents of trifluoroacetic acid (TFA) at room temperature.
-
Monitor the reaction by taking aliquots at specified time intervals (e.g., 5 min, 15 min, 1 hr, 4 hr).
-
Quench each aliquot with a saturated sodium bicarbonate solution, extract with ethyl acetate, and prepare for HPLC analysis.
-
Quantify the percentage of remaining protected indole against the deprotected product.
-
Protocol 2: Base Stability Assay
-
Causality & Rationale: While the Boc group is generally considered base-stable, this is not universally true, especially for N-Boc groups on electron-deficient heterocycles.[5][11] The 4-oxo group in our title compound is electron-withdrawing, potentially increasing the acidity of the indole N-H proton (if it were present) and making the carbamate more susceptible to base-mediated elimination. We use sodium methoxide (NaOMe), a common non-nucleophilic base, to test this hypothesis.[12]
-
Methodology:
-
Prepare a 0.1 M solution of each N-protected indole in anhydrous methanol (MeOH).
-
Add 1.1 equivalents of sodium methoxide at room temperature.
-
Monitor the reaction by taking aliquots at specified time intervals (e.g., 30 min, 2 hr, 6 hr, 24 hr).
-
Neutralize each aliquot with a saturated ammonium chloride solution, extract with ethyl acetate, and prepare for HPLC analysis.
-
Quantify the percentage of remaining protected indole.
-
Comparative Stability Analysis
The following section synthesizes expected outcomes based on established chemical principles and literature data.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
-
Base-Mediated Boc Cleavage: The stability of the Boc group under basic conditions is significantly influenced by electronics. For a standard N-Boc indole, the carbamate is relatively resistant to nucleophilic attack. [13][14]However, for This compound , the electron-withdrawing 4-oxo group can stabilize the resulting indole anion after the carbamate is cleaved. This makes the compound more susceptible to base-mediated deprotection than its unsubstituted counterpart. The reaction likely proceeds via an addition-elimination pathway with the methoxide ion. [5][11]
-
Stability of Other Groups:
-
Tosyl & Pivaloyl: The high stability of these groups under both acidic and basic conditions is due to the robustness of the N-S and N-C(O) bonds, respectively. They do not possess a low-energy pathway for cleavage like the Boc group's formation of a tertiary carbocation.
-
SEM: The SEM group's stability stems from the robust acetal linkage. Its cleavage is specifically triggered by reagents that can attack the silicon atom (fluoride) or by very strong acids that can protonate the ether oxygen.
-
Conclusion and Recommendations
This guide establishes a framework for understanding the stability of This compound in the context of other widely used indole protecting groups.
Key Findings:
-
Acid Lability: The N-Boc group on the title compound is, as expected, highly labile to acidic conditions like TFA, with deprotection occurring rapidly. This is consistent with the behavior of standard N-Boc indoles.
-
Modulated Base Stability: The most significant finding is the predicted moderate lability of the title compound under basic conditions (e.g., NaOMe/MeOH). The presence of the electron-withdrawing 4-oxo group differentiates it from a simple N-Boc indole, which is generally more stable to base. [5][11]3. Orthogonality: The Tosyl, SEM, and Pivaloyl groups offer significantly higher stability, especially under the basic conditions that compromise the title compound. This provides a clear basis for selecting an orthogonal protecting group strategy.
Recommendations for the Synthetic Chemist:
-
For synthetic routes involving subsequent acid-sensitive functional groups or requiring robustness to a wide pH range , the N-Boc protection on the 4-oxo-tetrahydroindole core is not recommended . An N-Tosyl or N-SEM protected analogue would be a superior choice.
-
If the planned synthetic steps involve basic conditions (e.g., saponification of an ester, base-catalyzed condensations), the use of This compound should be approached with caution. A pilot study to confirm its stability under the specific reaction conditions is strongly advised.
-
The title compound is ideally suited for synthetic pathways where mild, selective acidic deprotection is the final step and where the intermediate is not subjected to basic or strongly nucleophilic reagents.
Ultimately, the choice of a protecting group is a strategic decision dictated by the entire synthetic sequence. By understanding the nuanced stability profile of This compound , researchers can better anticipate potential challenges and design more efficient and successful synthetic routes.
References
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]
-
Varala, R., et al. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron. Available at: [Link]
-
ResearchGate (n.d.). Indole N‐Boc deprotection method development. Available at: [Link]
-
Taylor & Francis Online (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]
-
Ewing, W. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. Available at: [Link]
-
DigitalCommons@URI (n.d.). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Available at: [Link]
-
ResearchGate (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. Available at: [Link]
-
Reddit (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]
-
ResearchGate (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]
-
Cereda, E., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (2026). Reagent Guides: Bases. Available at: [Link]
-
ResearchGate (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]
-
Luthman, K., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
This guide provides a detailed protocol for the safe and compliant disposal of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Hazard Assessment and Chemical Profile
Many related N-Boc protected indole and piperidine structures are classified as irritants. For instance, compounds like tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate and tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate are known to cause skin and eye irritation, as well as potential respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
The primary directive is to always consult the manufacturer-specific SDS for the exact lot number you are using. If an SDS is unavailable, the chemical must be treated as hazardous waste until a formal characterization proves otherwise.
Table 1: Inferred Hazard Profile and Handling Precautions
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Measures |
| Skin Irritation (Category 2) | GHS07 (Irritant) | Wear nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes. Change gloves immediately if contaminated.[3][4] |
| Serious Eye Irritation (Category 2) | GHS07 (Irritant) | Wear chemical safety goggles or a face shield.[3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Irritant) | Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4] |
| Acute Toxicity, Oral (Potential) | GHS07 (Irritant) | Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[3] |
Regulatory Framework: The RCRA "Cradle-to-Grave" System
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[6]
Laboratories are typically classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulations regarding the amount of waste that can be accumulated and for how long.[7][8] It is crucial to be aware of your institution's generator status.
For a research chemical like this compound, which is not explicitly listed as a "listed hazardous waste" in 40 CFR Part 261, the determination of its status as hazardous waste must be based on its characteristics:
-
Ignitability: Can it cause a fire?
-
Corrosivity: Can it corrode metal?
-
Reactivity: Is it unstable or can it explode?
-
Toxicity: Is it harmful if ingested or absorbed?
Given its anticipated irritant properties, it is best practice to manage it as a characteristic hazardous waste to ensure full compliance and safety.
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals. The core principle is waste minimization; only dispose of what is necessary.
Step 1: Waste Determination and Segregation
-
Identify as Waste : The process begins when the material is deemed unusable. This includes expired material, contaminated batches, or residual amounts in emptied containers. Note that even containers that held the chemical are considered waste and must be disposed of properly.
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department. They are the final authority on waste classification and disposal procedures at your specific site.
-
Segregate Waste : Do NOT mix this waste with other chemical waste streams unless explicitly approved by EHS. Incompatible chemicals can react violently. This waste should be collected in a dedicated, properly labeled container.
Step 2: Containerization and Labeling
-
Select Appropriate Container : Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) is a suitable choice for solid organic compounds. The container must be in good condition, free of cracks or residue on the outside.
-
Affix Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7] An SAA must be at or near the point of generation and under the control of the operator.
-
Secondary Containment : The waste container should be placed in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks or spills.
-
Keep Container Closed : The waste container must be kept tightly closed at all times, except when actively adding waste.[9]
-
Monitor Accumulation Limits : Do not exceed 55 gallons of waste in an SAA.[7] While this is unlikely for a research chemical, it is a regulatory requirement.
Step 4: Arranging for Disposal
-
Request Pickup : Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department.
-
Documentation : Maintain accurate records of the waste generated. This is a key component of the RCRA regulations and institutional compliance.[10]
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste vendor for transportation and final disposal, typically via high-temperature incineration for organic solids. This ensures the complete destruction of the compound in a manner that is compliant with federal and state regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for Laboratory Chemical Waste.
References
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Laboratory Waste Management: The New Regulations . Medlab Magazine. Available at: [Link]
-
Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]
-
tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate | C15H17NO3 | CID 51032748 . PubChem. Available at: [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 . PubChem. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document . US EPA. Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs . Chemistry World. Available at: [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 . PubChem. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . US EPA. Available at: [Link]
-
2026 Regulatory Outlook: Advanced Recycling . K&L Gates HUB. Available at: [Link]
-
RCRA Regulations Explained . National Environmental Trainers. Available at: [Link]
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Personal protective equipment for handling tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
An Essential Framework for Laboratory Safety and Operational Integrity
For the dedicated researcher, scientist, and drug development professional, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry. Our focus extends beyond mere procedural steps, delving into the rationale behind each recommendation to foster a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound was not found, analysis of structurally similar compounds provides essential safety insights. Analogous heterocyclic compounds are classified with specific GHS hazard statements, indicating potential risks.
Key Hazard Considerations Based on Analogous Compounds:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Some related compounds are harmful if ingested.[3]
These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a non-negotiable aspect of laboratory safety. The following table summarizes the minimum required PPE for handling this compound, with explanations for the necessity of each.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required when there is a risk of splashing.[4][5] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3] A face shield offers a broader range of protection for the entire face.[6][7] |
| Hand Protection | Disposable nitrile gloves.[4] For extended handling or in case of unknown toxicity, consider double-gloving or using a more robust glove type. | To prevent skin contact and potential irritation.[1][2][3] Nitrile gloves offer good resistance to a variety of chemicals.[4] |
| Body Protection | A long-sleeved laboratory coat.[8] Flame-resistant coats are recommended when working with flammable substances.[5] | To protect skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe shoes.[5][8] | To protect feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9] A respirator may be necessary if engineering controls are insufficient to control exposure.[4][8] | To minimize the inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Sources
- 1. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate | C15H17NO3 | CID 51032748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

